molecular formula C12H16O3 B1641701 2-(1-hydroxypentyl)benzoic Acid

2-(1-hydroxypentyl)benzoic Acid

Número de catálogo: B1641701
Peso molecular: 208.25 g/mol
Clave InChI: IEZTYUMJKFZPEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-hydroxypentyl)benzoic Acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H16O3

Peso molecular

208.25 g/mol

Nombre IUPAC

2-(1-hydroxypentyl)benzoic acid

InChI

InChI=1S/C12H16O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)

Clave InChI

IEZTYUMJKFZPEW-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=CC=C1C(=O)O)O

SMILES canónico

CCCCC(C1=CC=CC=C1C(=O)O)O

Origen del producto

United States

Foundational & Exploratory

2-(1-hydroxypentyl)benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the available data on its molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its biological significance, particularly its role as a prodrug in the context of ischemic stroke treatment. The guide also presents key signaling pathways associated with the therapeutic effects of its parent compound, NBP, offering insights into the mechanism of action.

Introduction

This compound, also known as a primary metabolite of 3-n-butylphthalide (NBP), is a molecule of significant interest in the field of neuropharmacology. NBP, a compound isolated from the seeds of Apium graveolens (celery), is an approved treatment for ischemic stroke in China. Understanding the properties of its metabolites is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. This compound is the ring-opened hydrolysis product of NBP and is considered a prodrug that converts back to the active lactone form, NBP, in the body. This guide aims to consolidate the current knowledge on this compound to support further research and development in this area.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available from computational models, experimental data for certain properties remains limited.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃--INVALID-LINK--[1]
Molecular Weight 208.25 g/mol --INVALID-LINK--[1]
CAS Number 380905-48-6--INVALID-LINK--[1][2]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined. Estimated to be in the range of 110-130 °C.Based on structurally similar compounds like benzoic acid (122 °C)[3]
Boiling Point Not experimentally determined.-
Solubility Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO.Based on the solubility of benzoic acid and the presence of a hydroxyl and a pentyl group.[4][5]
pKa Not experimentally determined. Estimated to be around 4.2.Based on the pKa of benzoic acid.[6]
XLogP3 2.4--INVALID-LINK--[1]

Spectral Data

¹H and ¹³C NMR Spectroscopy

Predicted chemical shifts for the key protons and carbons of this compound are outlined below. These are estimations and actual experimental values may vary.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic protons7.2 - 8.1Carboxylic acid carbon~170
Methine proton (-CHOH)~4.8Aromatic carbons125 - 140
Methylene protons (-CH₂)1.2 - 1.8Methine carbon (-CHOH)~75
Terminal methyl proton (-CH₃)~0.9Methylene carbons (-CH₂)22 - 40
Carboxylic acid proton> 10 (broad)Terminal methyl carbon (-CH₃)~14
Hydroxyl protonVariable (broad)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300 - 2500 (broad)[7]
O-H stretch (alcohol)3500 - 3200 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=O stretch (carboxylic acid)1710 - 1680[7]
C=C stretch (aromatic)1600 - 1450
C-O stretch (alcohol and carboxylic acid)1320 - 1210[7]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 208. Key fragmentation patterns would likely involve the loss of water (m/z 190), the pentyl group (m/z 137), and the carboxyl group (m/z 163). The mass spectrum of the structurally similar pentyl ester of salicylic (B10762653) acid shows a molecular ion at m/z 208.[8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the Grignard reaction between 2-formylbenzoic acid and butylmagnesium bromide.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reagents Starting Materials 2-Formylbenzoic_Acid 2-Formylbenzoic Acid Grignard_Reaction Grignard Reaction (Anhydrous THF) 2-Formylbenzoic_Acid->Grignard_Reaction Butylmagnesium_Bromide Butylmagnesium Bromide Butylmagnesium_Bromide->Grignard_Reaction Acidic_Workup Acidic Workup (e.g., aq. HCl) Grignard_Reaction->Acidic_Workup Extraction Extraction (e.g., Ethyl Acetate) Acidic_Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromobutane (B133212) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The resulting solution is butylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the Grignard reagent with continuous stirring.[9] The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Workflow for Purification by Recrystallization

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in minimum hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling (to induce crystallization) Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Drying (in a vacuum oven) Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of an organic acid by recrystallization.

Detailed Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[10] A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its relationship with 3-n-butylphthalide (NBP). It is understood to be a prodrug of NBP, meaning it is converted into the active NBP molecule in the body. The neuroprotective effects observed are therefore attributed to NBP.[13] The following signaling pathways are associated with the therapeutic action of NBP in ischemic stroke.

Nrf2/ARE Signaling Pathway

NBP has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15]

Nrf2/ARE Signaling Pathway Activated by NBP

Nrf2_Pathway cluster_stress Ischemic Stress Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces NBP 3-n-butylphthalide (NBP) NBP->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: NBP activates the Nrf2/ARE pathway, leading to neuroprotection.

Anti-Inflammatory Pathways

NBP has also been shown to modulate inflammatory responses in the brain following ischemic injury. This includes the inhibition of the TLR4/MyD88/NF-κB signaling pathway and influencing microglial polarization.[16][17]

Anti-Inflammatory Action of NBP

Anti_Inflammatory_Pathway Ischemia Ischemia TLR4 TLR4 Ischemia->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation NBP 3-n-butylphthalide (NBP) NBP->TLR4 inhibits Microglia_M1 M1 Microglia (Pro-inflammatory) NBP->Microglia_M1 inhibits polarization to Microglia_M2 M2 Microglia (Anti-inflammatory) NBP->Microglia_M2 promotes polarization to Microglia_M1->Neuroinflammation promotes Microglia_M2->Neuroinflammation inhibits

Caption: NBP mitigates neuroinflammation via multiple pathways.

Anti-Apoptotic Pathways

NBP has demonstrated anti-apoptotic effects, which contribute to its neuroprotective properties. This involves the modulation of the Bcl-2 family of proteins and the inhibition of caspase activity.[13]

Anti-Apoptotic Mechanism of NBP

Anti_Apoptotic_Pathway Ischemic_Insult Ischemic Insult Bax Bax (Pro-apoptotic) Ischemic_Insult->Bax upregulates Bcl_2 Bcl-2 (Anti-apoptotic) Ischemic_Insult->Bcl_2 downregulates Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax->Mitochondrial_Dysfunction Bcl_2->Mitochondrial_Dysfunction inhibits Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NBP 3-n-butylphthalide (NBP) NBP->Bax downregulates NBP->Bcl_2 upregulates NBP->Caspase_Activation inhibits

Caption: NBP protects against apoptosis by modulating key regulatory proteins.

Conclusion

This compound is a molecule of considerable scientific interest, primarily due to its role as a metabolite and prodrug of the neuroprotective agent 3-n-butylphthalide. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge, including predicted properties and detailed experimental protocols for its synthesis and purification. The exploration of the signaling pathways associated with its active form, NBP, offers valuable insights into its potential therapeutic mechanisms. Further experimental characterization of this compound is warranted to fully understand its contribution to the overall pharmacological profile of NBP and to support the development of new therapeutic strategies for ischemic stroke.

References

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic acid (CAS: 380905-48-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid, also known as dl-PHPB, is a synthetic compound that has garnered significant interest in the scientific community for its potential therapeutic applications. It is recognized as a prodrug of 3-n-butylphthalide (NBP), a compound found in celery oil with demonstrated neuroprotective effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activities, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 380905-48-6N/A
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
Synonyms dl-PHPB, Butylphthalide impurity, Potassium-Hydroxypentyl Benzoate[1]
Appearance White SolidN/A
Boiling Point 367.0±25.0 °C (Predicted)
Density 1.140 g/cm³ (Predicted)

Synthesis

A one-pot synthesis method for 2-(1-acyloxypentyl) benzoic acids, a close derivative of the target compound, has been described. This procedure involves the Grignard addition of n-butylmagnesium bromide (n-BuMgBr) to 2-formylbenzoic acid. The resulting alkoxide/carboxylate dianion is then trapped with an acylating reagent. To obtain this compound, a final deacylation step would be required.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the one-pot synthesis of 2-(1-acyloxypentyl) benzoic acids.

Materials:

  • 2-formylbenzoic acid

  • n-butylmagnesium bromide (n-BuMgBr) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Acylating agent (e.g., acetic anhydride) - for the intermediate step

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Grignard Reaction: To a solution of 2-formylbenzoic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-butylmagnesium bromide in THF at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time to ensure complete reaction.

  • Acylation (Intermediate Step): The resulting dianion is then treated with an acylating agent, such as acetic anhydride, to form the 2-(1-acetoxypentyl)benzoic acid intermediate.

  • Work-up and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified with HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • Deacylation: The crude 2-(1-acetoxypentyl)benzoic acid is then hydrolyzed using a base (e.g., NaOH) in a suitable solvent (e.g., methanol/water mixture).

  • Purification: After acidification with HCl, the final product, this compound, is extracted with an organic solvent, dried, and purified by a suitable method such as column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound (dl-PHPB) exhibits a range of biological activities, primarily attributed to its conversion to the active metabolite, 3-n-butylphthalide (NBP). Its most notable effects are in the realms of neuroprotection and anti-inflammation.

Neuroprotective Effects

dl-PHPB has shown promise in the treatment of neurodegenerative conditions such as ischemic stroke and Alzheimer's disease. Studies have indicated that it can reduce infarct volume and improve neurobehavioral deficits in animal models of transient focal cerebral ischemia. In models of Alzheimer's disease, chronic administration of dl-PHPB has been shown to improve learning and memory, and promote long-term potentiation (LTP).

Anti-inflammatory Effects

dl-PHPB demonstrates significant anti-inflammatory properties. In a mouse model of systemic inflammation induced by lipopolysaccharide (LPS), dl-PHPB was found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both plasma and the brain. It also decreased the number of activated microglia and astrocytes.

Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating cellular processes like proliferation, differentiation, and apoptosis. dl-PHPB has been shown to inhibit the LPS-induced phosphorylation of key MAPK members, including ERK, p38, and JNK, thereby contributing to its anti-inflammatory effects.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response dl_PHPB This compound (dl-PHPB) dl_PHPB->MAPK Inhibition

MAPK Signaling Pathway Inhibition by dl-PHPB
P2Y1-PLC Signaling Pathway

The P2Y1 receptor, a purinergic receptor, plays a role in platelet aggregation. dl-PHPB has been found to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor-PLC-IP3 pathway, leading to a decrease in cytoplasmic calcium levels.

P2Y1_PLC_Signaling_Pathway ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Gq Gq protein P2Y1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation dl_PHPB This compound (dl-PHPB) dl_PHPB->P2Y1_Receptor Blockade PI3K_Akt_GSK3b_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt GSK3b GSK-3β Akt->GSK3b Inhibition Cell_Survival Cell Survival Akt->Cell_Survival dl_PHPB This compound (dl-PHPB) dl_PHPB->PI3K Activation

References

2-(1-hydroxypentyl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid

Introduction

This compound is a carboxylic acid and a significant metabolite of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery) and used in the treatment of ischemic stroke.[1][2][3] The potassium salt of this compound, known as Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB), has been developed as a water-soluble pro-drug of NBP to improve its therapeutic application.[1][4][5] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Nomenclature and Identification

The compound is systematically identified by its IUPAC name and various synonyms used in literature and chemical databases.

IUPAC Name: this compound.[6]

Table 1: Synonyms and Identifiers
Synonym Reference
2-(alpha-hydroxypentyl)benzoic acid[6]
Benzoic acid, 2-(1-hydroxypentyl)-[6]
Butylphthalide metabolite M4[6]
Butylphthalide Impurity 47[6]
Potassium-Hydroxypentyl Benzoate (B1203000)[6]
CAS Number 380905-48-6
PubChem CID 11413929
UNII I57VQ9E8PZ

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

Table 2: Computed Physicochemical Properties
Property Value
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6
Exact Mass 208.109944368 Da
Topological Polar Surface Area 57.5 Ų
Heavy Atom Count 15

Data sourced from PubChem.[6]

Synthesis and Logical Pathways

This compound is primarily derived from the ring-opening of 3-n-butylphthalide (NBP).

Experimental Protocol: Synthesis from 3-n-Butylphthalide

This protocol is based on the hydrolysis of the lactone ring of NBP.[7]

  • Dissolution: Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (NBP) (e.g., 4.6 g, 0.024 mol) in methanol (B129727) (20 ml).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (B78521) (e.g., 0.86 g, 0.022 mol in 10 ml of water).

  • Reaction: Stir the reaction mixture under reflux for 2 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-acetone (10:1) and iodine vapor for visualization.

  • Acidification: After the reaction is complete, cool the solution to a temperature between -20°C and 0°C. Add an inorganic acid (e.g., HCl) to adjust the pH to between 2.0 and 6.0, which protonates the carboxylate to form the free acid.

  • Extraction: Add an organic extraction solvent to the solution and extract the this compound using standard liquid-liquid extraction methods at a temperature of -20°C to 0°C.[7]

  • Purification: The resulting product can be further purified by recrystallization.

Logical Workflow: Synthesis from NBP

The synthesis is a straightforward hydrolysis of the lactone ring in NBP.

G NBP 3-n-Butylphthalide (NBP) Intermediate Sodium 2-(1-hydroxypentyl)benzoate (in solution) NBP->Intermediate NaOH, Methanol Reflux Product This compound Intermediate->Product Acidification (e.g., HCl) -20°C to 0°C

Synthesis of this compound from NBP.

Biological Activity and Pharmacokinetics

The primary biological significance of this compound is its role as a metabolite of NBP and as a pro-drug (in its salt form, dl-PHPB) for delivering NBP.

Role as a Pro-drug and Metabolite

Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) is a pro-drug designed to overcome the poor water solubility of NBP.[1] In vivo, dl-PHPB is rapidly and completely converted back to NBP.[1][4] This conversion is pH- and calcium-dependent, with the enzyme paraoxonase identified as a major catalyst for this reaction in rat plasma.[1][4]

Pharmacokinetic Profile

Pharmacokinetic studies in rats and dogs have demonstrated the efficacy of dl-PHPB as a pro-drug.[1]

  • Conversion: Following intravenous injection of dl-PHPB in rats, it is so rapidly converted to dl-NBP that dl-PHPB itself is undetectable in plasma after 30 minutes.[1]

  • Bioavailability: Oral administration of dl-PHPB leads to significantly higher plasma concentrations (Cmax) and area under the curve (AUC) of the active metabolite dl-NBP compared to oral administration of an equimolar dose of dl-NBP. In rats and dogs, the Cmax and AUC were higher by 60% and 170%, respectively.[4]

  • Distribution: The resulting dl-NBP is primarily distributed to fat, the brain, and the stomach. Notably, brain levels of dl-NBP were higher after oral administration of dl-PHPB compared to dl-NBP itself.[4]

Metabolic Pathway

The relationship between the pro-drug, the active compound, and its metabolite illustrates a common strategy in drug development to enhance bioavailability.

G ProDrug dl-PHPB (Pro-drug) (Potassium 2-(1-hydroxypentyl)benzoate) Metabolite This compound ProDrug->Metabolite Dissolution in vivo ActiveDrug 3-n-Butylphthalide (NBP) (Active Drug) Metabolite->ActiveDrug Lactonization (in vivo) Paraoxonase, pH-dependent ActiveDrug->Metabolite Hydrolysis (Metabolism)

Metabolic relationship of dl-PHPB, NBP, and the acid.

Analytical Methodologies

The quantification of this compound and related compounds in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a common approach.

Experimental Protocol: UHPLC-MS/MS for Analysis in Plasma

The following is a general protocol adapted from methods for similar benzoic acid derivatives, which would be suitable for the analysis of this compound in plasma.[8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add an internal standard.

    • Vortex the sample briefly.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate) for extraction.

    • Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

    • Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Analytical Column: A C18 reversed-phase column (e.g., 50mm x 2.1mm, 1.7µm particle size).[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Approximately 0.4 mL/min.[8]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and the internal standard would need to be determined.

Conclusion

This compound is a key molecule in the study of 3-n-butylphthalide, serving as both a major metabolite and, in its salt form, a highly effective pro-drug. Its favorable pharmacokinetic profile as dl-PHPB enhances the bioavailability and brain distribution of the active drug, NBP, highlighting its potential in the development of treatments for ischemic stroke. The synthetic and analytical methods outlined provide a foundation for further research and development in this area.

References

Butylphthalide metabolite M4 identification and characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the identification and characterization of M4, a significant metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the metabolic fate of NBP, focusing on the formation and structural elucidation of M4, and presents relevant experimental protocols and quantitative data for researchers in pharmacology and drug development.

Introduction to Butylphthalide (NBP) Metabolism

3-n-butylphthalide, a compound initially isolated from celery seeds, has garnered significant attention for its therapeutic potential in ischemic stroke.[1] Upon oral administration, NBP undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes and alcohol dehydrogenase.[1][2] This biotransformation results in a diverse array of metabolites, with over 23 identified in human plasma and urine.[2][3] The principal metabolic pathways include hydroxylation of the n-butyl side chain, oxidation, and subsequent conjugation.[2]

Identification and Characterization of Major NBP Metabolites

Extensive research has identified several major circulating metabolites of NBP. These include 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[2][4] The formation of these metabolites involves a series of enzymatic reactions, primarily hydroxylation at various positions on the butyl side chain, followed by oxidation.[2]

The Identity of Metabolite M4: A Product of Lactone Ring Opening

While the aforementioned metabolites are well-documented, a key, chemically-derived metabolite, designated as M4, has been identified under specific conditions. M4 is formed through the opening of the lactone ring of the NBP molecule.[5] This transformation is observed when NBP is incubated in a basic aqueous solution (pH 10-12) at 50°C for 24 hours.[5] This finding is crucial for understanding the complete metabolic and degradation profile of NBP, particularly in environments with varying pH.

Quantitative Analysis of NBP and its Major Metabolites

The pharmacokinetic profiles of NBP and its primary metabolites have been characterized in human plasma. The following table summarizes the linear concentration ranges and lower limits of quantitation (LLOQ) for NBP and its major metabolites as determined by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
NBP3.00 - 8003.00
M2 (10-keto-NBP)3.00 - 8003.00
M3-1 (3-hydroxy-NBP)3.00 - 24003.00
M3-2 (10-hydroxy-NBP)3.00 - 24003.00
M5-2 (NBP-11-oic acid)3.00 - 24003.00

Table 1: Linearity and LLOQ of NBP and its major metabolites in human plasma.[4][6]

Experimental Protocols for Metabolite Identification

The identification and characterization of NBP metabolites, including the elucidation of M4's structure, rely on a combination of sophisticated analytical techniques.

In Vitro Generation of Metabolite M4
  • Objective: To produce the M4 metabolite through chemical hydrolysis of the lactone ring.

  • Protocol:

    • Prepare a stock solution of 3-n-butylphthalide (NBP) in a suitable organic solvent.

    • Prepare a basic aqueous solution with a pH between 10 and 12 using a suitable buffer (e.g., carbonate-bicarbonate buffer).

    • Add a known amount of the NBP stock solution to the basic aqueous solution.

    • Incubate the mixture at 50°C for 24 hours.

    • Following incubation, neutralize the solution and extract the products using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue for analysis.[5]

Metabolite Identification using LC-MS/MS
  • Objective: To separate and identify NBP and its metabolites from biological or in vitro samples.

  • Protocol:

    • Sample Preparation: Plasma samples are subjected to protein precipitation, typically using methanol.[6] The supernatant is then collected for analysis.

    • Chromatographic Separation: A gradient elution is performed on a C18 column using a mobile phase consisting of methanol, acetonitrile, and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate).[4][6] This separates the parent drug and its various metabolites based on their physicochemical properties.[4]

    • Mass Spectrometric Detection: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.[3] To enhance sensitivity, metabolites can be monitored in both positive and negative ESI modes.[4][6] Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.[3]

Structural Elucidation using High-Resolution Mass Spectrometry (HRMS) and NMR
  • Objective: To determine the exact mass and detailed chemical structure of the metabolites.

  • Protocol:

    • HRMS Analysis: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high-resolution mass data, enabling the determination of the elemental composition of the metabolites.[3] Fragmentation patterns obtained from collision-induced dissociation (CID) experiments provide crucial structural information.[5]

    • NMR Spectroscopy: For definitive structural confirmation, metabolites are isolated and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.[7] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the metabolite.[7]

Visualizing the Metabolic Landscape of Butylphthalide

The following diagrams illustrate the metabolic pathway of NBP and the experimental workflow for metabolite identification.

Butylphthalide_Metabolism cluster_phase1 Phase I Metabolism cluster_degradation Chemical Degradation cluster_phase2 Phase II Metabolism NBP 3-n-butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 CYP450s (Hydroxylation) M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 CYP450s (Hydroxylation) eleven_hydroxy_NBP 11-hydroxy-NBP NBP->eleven_hydroxy_NBP CYP450s (Hydroxylation) M4 M4 (Lactone-Opened) NBP->M4 Basic Hydrolysis (pH 10-12, 50°C) Conjugates Glucuronide/Sulfate Conjugates M3_1->Conjugates UGTs, SULTs M2 10-keto-NBP (M2) M3_2->M2 P450, ADH M3_2->Conjugates UGTs, SULTs M5_2 NBP-11-oic acid (M5-2) eleven_hydroxy_NBP->M5_2 P450, ADH, ALDH M5_2->Conjugates UGTs, SULTs

Metabolic Pathway of 3-n-butylphthalide (NBP)

Metabolite_Identification_Workflow cluster_structure Structural Elucidation start Sample (Plasma, Urine, or In Vitro Reaction) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection hrms High-Resolution MS (Q-TOF) lc_separation->hrms quantification Quantitative Analysis ms_detection->quantification nmr NMR Spectroscopy (1D and 2D) hrms->nmr Isolate Metabolite structure_elucidation Structure Confirmed nmr->structure_elucidation

Workflow for Metabolite Identification and Characterization

Signaling Pathways Potentially Influenced by NBP and its Metabolites

NBP and its metabolites are believed to exert their neuroprotective effects through various signaling pathways. While the specific activity of M4 is yet to be fully elucidated, the parent compound and other major metabolites have been shown to modulate pathways involved in inflammation, oxidative stress, and apoptosis.[1]

NBP_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_oxidative_stress Antioxidant Effects cluster_apoptosis Anti-apoptotic Effects NBP NBP & Metabolites Inflammation Inflammatory Response NBP->Inflammation Inhibition Oxidative_Stress Oxidative Stress NBP->Oxidative_Stress Reduction Apoptosis Neuronal Apoptosis NBP->Apoptosis Inhibition Neuroprotection Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Potential Signaling Pathways Modulated by NBP

Conclusion

The identification and characterization of metabolite M4, a lactone-opened derivative of Butylphthalide, provides a more complete understanding of the metabolic fate of this promising neuroprotective agent. This guide has outlined the key methodologies for its identification and characterization, presented quantitative data for its major counterparts, and visualized the complex metabolic and signaling pathways involved. Further research into the pharmacological activity of M4 and other less abundant metabolites will be crucial in fully elucidating the therapeutic effects and safety profile of Butylphthalide.

References

A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a cornerstone in medicinal chemistry. The versatility of the benzoic acid scaffold allows for a wide range of substitutions on the benzene (B151609) ring, leading to a diverse spectrum of pharmacological activities. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its biological function. This technical guide provides an in-depth overview of the significant biological activities of substituted benzoic acids, with a focus on their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in understanding the therapeutic potential of this important class of compounds.

Antimicrobial Activity

Substituted benzoic acids have long been recognized for their antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial membranes, inhibition of essential enzymes, and interference with nutrient uptake. The nature and position of the substituents on the benzoic acid ring play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted benzoic acids is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the MIC values for various substituted benzoic acids against different microbial strains.

CompoundSubstituent(s)MicroorganismMIC (mg/mL)Reference
Benzoic acid-Escherichia coli O1571[1]
2-hydroxybenzoic acid2-OHEscherichia coli O1571[1]
3-hydroxybenzoic acid3-OHEscherichia coli O157:H70.5[1]
4-hydroxybenzoic acid4-OHEscherichia coli O157:H7>1[1]
3,4-dihydroxybenzoic acid3,4-diOHEscherichia coli1[1]
3,4,5-trihydroxybenzoic acid3,4,5-triOHEscherichia coli1.5-2.5[1]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)4-[(4-chlorophenyl)sulfonyl]Staphylococcus aureus ATCC 65380.125[2]
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4)4-[(4-chlorophenyl)sulfonyl]Bacillus subtilis ATCC 66830.125[2]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7)Sorbic acid amide derivativeBacillus subtilis0.019 (0.17 mM)[3]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a7)Sorbic acid amide derivativeStaphylococcus aureus0.056 (0.50 mM)[3]
4-fluorophenyl substituted pyrazole (B372694) derivative (Compound 4)4-fluorophenyl pyrazoleStaphylococcus aureus ATCC 335910.001[4]
3,4-Dichloro derivative (Compound 19)3,4-dichloro pyrazoleStaphylococcus aureus strains0.0005[4]
3,5-bis(trifluoromethyl)-substituted derivative (Compound 29)3,5-bis(trifluoromethyl) pyrazoleGram-positive bacteriaPotent[4]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 11)Schiff base derivativeBacillus subtilispMIC = 2.11 µM/ml[5]
N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 14)Schiff base derivativeEscherichia colipMIC = 1.78 µM/ml[5]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Substituted benzoic acids, particularly salicylates, are well-known for their anti-inflammatory effects. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives also exhibit anti-inflammatory effects through the inhibition of other pathways, such as the 5-lipoxygenase (5-LOX) pathway and the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of substituted benzoic acids is often evaluated by their ability to inhibit COX enzymes, measured as the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
FM4COX-20.74-[6]
FM10COX-20.6962.7[6]
FM12COX-20.18277[6]
Celecoxib (Reference)COX-2-258.8[6]
ValdecoxibCOX-115030000[7]
ValdecoxibCOX-20.00530000[7]
CelecoxibCOX-115300[7]
CelecoxibCOX-20.05300[7]
RofecoxibCOX-1>100>3846 - 5556[7]
RofecoxibCOX-20.018 - 0.026>3846 - 5556[7]
EtoricoxibCOX-1116106[7]
EtoricoxibCOX-21.1106[7]
Compound 4g5-LOX0.9-[8]
Compound 4ksEH0.7-[8]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Substituted benzoic acids, especially those with hydroxyl groups, can act as potent antioxidants. They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

Quantitative Antioxidant Data

The antioxidant capacity of substituted benzoic acids is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
3,5-dihydroxybenzoic acid10.7552.605[9]
Gentisic acid (2,5-dihydroxybenzoic acid)30.9014.058[9]
3,4-dihydroxybenzoic acid47.5246.943[9]
Gallic acid (3,4,5-trihydroxybenzoic acid)49.9131.572[9]
Syringic acid202.1505.324[9]
Vanillic acid351.9933.449[9]
2,3-dihydroxybenzoic acid29.5593.782[9]
2,4-dihydroxybenzoic acidNot determined85.856[9]
2,6-dihydroxybenzoic acidNot calculable5.895[9]
4-hydroxybenzoic acidNot calculable32.115[9]
Quinic acidNot calculable698.182[9]

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Substituted benzoic acids have emerged as a promising class of compounds with potential anticancer activity. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The cytotoxic effects of substituted benzoic acids on various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values.

Compound/DerivativeCell LineIC50 (µM)Reference
Benzoic Acid (48h)MG63 (bone cancer)85.54 (µg/ml)[10]
Benzoic Acid (72h)CRM612 (lung cancer)105.9 (µg/ml)[10]
Benzoic Acid (72h)A673 (bone cancer)129.8 (µg/ml)[10]
Benzoic Acid (48h)Phoenix (normal kidney)410.54 (µg/ml)[10]
Benzoic Acid (72h)Phoenix (normal kidney)231.16 (µg/ml)[10]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (colon cancer)Inhibited growth by 48% at 1.25 mM (48h)[11]
3,4-dihydroxybenzoic acid (DHBA)HeLa (cervical cancer)Inhibited growth by 23% at 1.25 mM (48h)[11]
Isatin–podophyllotoxin hybrid (7f)KB (epidermoid carcinoma)1.99[12]
Isatin–podophyllotoxin hybrid (7f)A549 (non-small lung cancer)0.90[12]
Benzoxazole derivative (9b)MCF-7 (breast cancer)<0.1 (GI50)[13]
Benzoxazole derivative (9c)A549 (lung cancer)<0.1 (GI50)[13]
Benzofuran derivative (8)HepG2 (liver cancer)3.8[14]
Benzofuran derivative (8)A549 (lung cancer)3.5[14]
Benzofuran derivative (8)SW620 (colon cancer)10.8[14]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[15]

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695).[12] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[12]

  • Sample Preparation: Dissolve the test compounds (substituted benzoic acids) and a standard antioxidant (e.g., ascorbic acid) in the same solvent at various concentrations.[12]

  • Reaction: Add a fixed volume of the DPPH working solution to the test samples and the standard in test tubes or a 96-well plate. A blank containing only the solvent and DPPH solution is also prepared.[15]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[12]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[15]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically, typically at 734 nm.[16]

Procedure:

  • Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[16] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds and a standard antioxidant (e.g., Trolox) at various concentrations.

  • Reaction: Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined similarly to the DPPH assay.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][11] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.[11]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[2]

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[17][18] Aberrant NF-κB activation is linked to various inflammatory diseases and cancers.[4][17]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates Nucleus Nucleus NFkappaB NF-κB (p50/p65) Gene_Expression Pro-inflammatory & Pro-survival Genes NFkappaB->Nucleus Translocates Nucleus->Gene_Expression Induces Transcription

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: Overview of the MAPK signaling cascade.

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening substituted benzoic acids for their anticancer activity.

Experimental_Workflow Synthesis Synthesis of Substituted Benzoic Acids MTT_Assay MTT Assay for Cell Viability (IC50) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Active Compounds Mechanism_Study Mechanism of Action (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Workflow for anticancer drug screening.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-hydroxypentyl)benzoic acid, also known as dl-PHPB, is a novel small molecule with significant therapeutic potential, primarily investigated for its antiplatelet and anti-neuroinflammatory properties. This technical guide delineates the core mechanisms of action of this compound, providing a comprehensive overview of its molecular targets and signaling pathways. The primary modes of action are twofold: inhibition of platelet aggregation through the blockade of the P2Y1 receptor-PLC-IP3 signaling pathway, and attenuation of neuroinflammation by modulating the MAPK and NF-κB signaling cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways to facilitate a deeper understanding for research and drug development professionals.

Antiplatelet Mechanism of Action

This compound exerts its antiplatelet effects primarily by targeting the purinergic P2Y1 receptor, a key player in ADP-induced platelet aggregation.

Signaling Pathway

The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor on platelets activates a Gq-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical signal for platelet shape change, granule secretion, and aggregation.

This compound acts as an antagonist at the P2Y1 receptor, blocking the initiation of this signaling cascade. By preventing ADP from binding to the P2Y1 receptor, it inhibits PLC activation, subsequent IP3 production, and the release of intracellular calcium, thereby preventing platelet aggregation.[1][2] This mechanism is distinct from that of P2Y12 receptor antagonists, such as ticlopidine, which act on a separate ADP receptor coupled to Gi signaling.[1]

Antiplatelet Signaling Pathway of this compound ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Gq Gq protein P2Y1->Gq Activates PHPB This compound PHPB->P2Y1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Cytoplasmic Ca2+ Increase IP3->Ca2 Induces Aggregation Platelet Aggregation Ca2->Aggregation Leads to

Figure 1: Antiplatelet Signaling Pathway of this compound

Quantitative Data
Parameter Agonist Species Dosage (i.v.) Effect Reference
Platelet AggregationADP, Collagen, Arachidonic AcidRat1.3, 3.9, 12.9 mg/kgSignificant dose-dependent inhibition[1][2]
P-selectin (CD62P) ExpressionADPRatNot specifiedDecreased expression[1]

Molecular docking studies have calculated the binding energy of dl-PHPB with the P2Y1 receptor to be -7.250 kcal/mol, supporting a favorable interaction.

Experimental Protocols

1.3.1. Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function in vitro.

  • Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C for 5 minutes.

    • Add this compound or vehicle control to the PRP and incubate for a specified time.

    • Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.

    • Measure the change in light transmission through the PRP sample over time using a platelet aggregometer. Aggregation is quantified as the maximum percentage change in light transmission, with 100% aggregation being the light transmission of the PPP.

1.3.2. Measurement of Intracellular Calcium Concentration

This protocol measures changes in cytoplasmic calcium levels in platelets.

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.

    • Incubate the washed platelets with the fluorescent calcium indicator Fura-2 AM (e.g., 5 µM) at 37°C for 30-60 minutes in the dark.

  • Fluorimetric Measurement:

    • Place the Fura-2-loaded platelets in a quartz cuvette in a fluorometer with stirring at 37°C.

    • Add this compound or vehicle control and incubate.

    • Add a platelet agonist (e.g., ADP) to stimulate a calcium response.

    • Measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration.

Workflow for Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Measurement Blood Whole Blood Collection PRP PRP Preparation Blood->PRP PPP PPP Preparation PRP->PPP Incubate Incubate PRP with This compound PRP->Incubate Agonist Add Platelet Agonist Incubate->Agonist Measure Measure Light Transmission Agonist->Measure

Figure 2: Workflow for Platelet Aggregation Assay

Anti-Neuroinflammatory Mechanism of Action

This compound has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation, by modulating key signaling pathways in microglia.

Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia activate intracellular signaling cascades that lead to the production of pro-inflammatory mediators. The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in this process. Activation of these kinases through phosphorylation leads to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS).

This compound has been shown to inhibit the phosphorylation of ERK, p38, and JNK in LPS-stimulated microglia.[3] By suppressing the activation of these MAPK pathways, it prevents the subsequent activation of NF-κB and reduces the expression and release of pro-inflammatory cytokines and iNOS. Additionally, this compound upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which contributes to its neuroprotective effects.[3]

Anti-Neuroinflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathways (ERK, p38, JNK) TLR4->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to PHPB This compound PHPB->MAPK Inhibits Phosphorylation HO1 Heme Oxygenase-1 (HO-1) PHPB->HO1 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) & iNOS NFkB->Cytokines Induces Expression

Figure 3: Anti-Neuroinflammatory Signaling Pathway

Quantitative Data

Specific IC50 values for the inhibition of inflammatory mediators by this compound in vitro are not detailed in the currently available literature. However, in vivo studies in a mouse model of LPS-induced systemic inflammation have demonstrated significant reductions in pro-inflammatory markers.

Parameter Tissue Species Effect of dl-PHPB Treatment Reference
iNOS, TNF-α, IL-1β, IL-10Plasma, Cerebral Cortex, HippocampusMouseReduced levels[3]
Phospho-ERK, Phospho-p38, Phospho-JNKBrainMouseInhibited phosphorylation[3]
Heme Oxygenase-1 (HO-1)Cortex, HippocampusMouseUpregulated expression[3]
Experimental Protocols

2.3.1. Measurement of Cytokine Production in Microglia (ELISA)

This protocol is used to quantify the production of pro-inflammatory cytokines by microglial cells.

  • Cell Culture and Stimulation:

    • Culture a microglial cell line (e.g., BV-2) in appropriate media.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Cytokine Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-1β) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

2.3.2. Western Blot Analysis of MAPK Phosphorylation

This protocol is used to assess the activation of MAPK signaling pathways.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound and/or LPS, wash the microglial cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, p38, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Workflow for Cytokine Measurement in Microglia cluster_culture Cell Culture & Treatment cluster_measurement Cytokine Quantification Culture Culture Microglial Cells Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Perform ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze

Figure 4: Workflow for Cytokine Measurement in Microglia

Conclusion

This compound demonstrates a dual mechanism of action that makes it a promising candidate for the treatment of conditions involving both thrombosis and neuroinflammation, such as ischemic stroke. Its ability to inhibit platelet aggregation via P2Y1 receptor antagonism and to suppress neuroinflammatory responses by inhibiting the MAPK and NF-κB signaling pathways provides a multi-faceted therapeutic approach. Further research is warranted to elucidate the precise quantitative parameters of its activity, such as in vitro IC50 values, and to translate these preclinical findings into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and development of this compound.

References

A Comprehensive Review of 2-(alpha-hydroxypentyl)benzoic Acid Research: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(alpha-hydroxypentyl)benzoic acid, a derivative of 3-n-butylphthalide (NBP), has emerged as a promising therapeutic agent, particularly in the context of ischemic stroke. Preclinical studies have demonstrated its potent neuroprotective effects, including a significant reduction in cerebral infarct volume, improvement in neurological function, and inhibition of platelet aggregation. Mechanistic insights, largely derived from its active metabolite 3-n-butylphthalide, point towards a multi-targeted approach involving the modulation of oxidative stress, inflammation, and apoptosis through various signaling pathways. While direct clinical trial data for 2-(alpha-hydroxypentyl)benzoic acid is not yet available, the extensive clinical evaluation of its precursor, NBP, for ischemic stroke provides a strong rationale for its continued investigation and development. This technical guide synthesizes the current state of research on 2-(alpha-hydroxypentyl)benzoic acid, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanisms of action to support further research and drug development efforts.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a significant unmet medical need for effective neuroprotective therapies. 2-(alpha-hydroxypentyl)benzoic acid has been identified as a novel drug candidate for the treatment of cerebral ischemia. It is a derivative of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery). In vivo, 2-(alpha-hydroxypentyl)benzoic acid is rapidly converted to NBP, which is believed to be the primary active metabolite responsible for its therapeutic effects. This review provides a comprehensive overview of the synthesis, preclinical pharmacology, and proposed mechanisms of action of 2-(alpha-hydroxypentyl)benzoic acid.

Synthesis and Chemical Properties

2-(alpha-hydroxypentyl)benzoic acid can be synthesized from its precursor, dl-3-n-butyl-isobenzofuran-1-(3H)-one. The synthesis generally involves a ring-opening reaction of the precursor in the presence of a base.

General Synthesis Workflow

Synthesis_Workflow precursor dl-3-n-Butyl-isobenzofuran-1-(3H)-one hydrolysis Hydrolysis with Base (e.g., NaOH or KOH) in solvent (e.g., Methanol) precursor->hydrolysis acidification Acidification (e.g., with inorganic acid) to pH 2.0-6.0 hydrolysis->acidification extraction Organic Extraction acidification->extraction product 2-(alpha-hydroxypentyl)benzoic acid extraction->product Nrf2_Pathway cluster_nrf2 Nrf2-Mediated Antioxidant Response NBP 3-n-butylphthalide (NBP) Nrf2 Nrf2 NBP->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 sequestered by ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection contributes to PI3K_Akt_Pathway NBP 3-n-butylphthalide (NBP) PI3K PI3K NBP->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 promotes Bax Bax (pro-apoptotic) Akt->Bax inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection contributes to Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Methodological & Application

Synthesis of 2-(1-hydroxypentyl)benzoic acid from 3-n-butyl-isobenzofuran-1-(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(1-hydroxypentyl)benzoic acid from its corresponding lactone, 3-n-butyl-isobenzofuran-1-(3H)-one, also known as 3-n-butylphthalide. The synthesis proceeds via a base-mediated hydrolysis (saponification) of the lactone ring, followed by acidification to yield the target hydroxy-carboxylic acid. This transformation is of interest to researchers in medicinal chemistry and drug development, as ring-opening of lactones can significantly alter the physicochemical properties of a molecule, such as solubility, which can in turn impact its pharmacokinetic profile. The following sections detail the necessary reagents, a step-by-step experimental procedure, and expected outcomes.

Introduction

3-n-Butyl-isobenzofuran-1-(3H)-one is a bicyclic lactone. The hydrolysis of the ester bond within the lactone ring leads to the formation of this compound. This reaction is a standard saponification of a cyclic ester. The process involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and formation of a carboxylate and a secondary alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Reaction_Scheme start 3-n-butyl-isobenzofuran-1-(3H)-one intermediate Sodium 2-(1-hydroxypentyl)benzoate start->intermediate 1. NaOH, H2O/THF product This compound intermediate->product 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the hydrolysis of 3-n-butyl-isobenzofuran-1-(3H)-one on a 1 mmol scale.

3.1. Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Amount
3-n-butyl-isobenzofuran-1-(3H)-oneC₁₂H₁₄O₂190.241.0190 mg
Sodium Hydroxide (NaOH)NaOH40.002.080 mg
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11-5 mL
Deionized WaterH₂O18.02-10 mL + for workup
Hydrochloric Acid (HCl), 1MHCl36.46As needed~2.5 mL
Ethyl Acetate (B1210297)C₄H₈O₂88.11-3 x 15 mL for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed
Brine (saturated NaCl solution)NaCl58.44-20 mL

3.2. Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 190 mg (1.0 mmol) of 3-n-butyl-isobenzofuran-1-(3H)-one in 5 mL of tetrahydrofuran (THF).

  • Base Hydrolysis: In a separate beaker, dissolve 80 mg (2.0 mmol) of sodium hydroxide in 5 mL of deionized water. Add the aqueous NaOH solution to the solution of the lactone in THF.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Add 5 mL of deionized water to the residue. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate of the product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

3.3. Expected Outcome

ParameterExpected Value
Theoretical Yield 208 mg
Appearance White solid
Purity (by NMR) >95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Lactone in THF add_naoh Add Aqueous NaOH dissolve->add_naoh heat Heat and Stir add_naoh->heat remove_thf Remove THF heat->remove_thf Reaction Complete acidify Acidify with HCl remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry purify Purify dry->purify product This compound purify->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Tetrahydrofuran and ethyl acetate are flammable. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

  • Melting Point: To assess the purity of the crystalline product.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as temperature, reaction time, and purification method, to achieve the desired yield and purity for their specific application.

Application Note and Protocol: Preparation of 2-(α-hydroxypentyl) Benzoate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols for the synthesis of various monovalent, divalent, and organic base salts of 2-(α-hydroxypentyl) benzoate (B1203000). The procedures outlined are intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

2-(α-hydroxypentyl) benzoate and its derivatives are a class of compounds with significant therapeutic potential, particularly in the treatment of ischemic diseases.[1][2] These compounds have been investigated for their ability to ameliorate cerebral microcirculation and inhibit platelet aggregation, making them promising candidates for treating conditions such as cardioischemia and cerebroischemia.[1][2] Research has shown that related compounds can offer neuroprotective and cardioprotective effects through various mechanisms, including the inhibition of the 12/15-LOX-2 pathway and modulation of the PI3K/Akt signaling cascade.[3][4][5]

The synthesis of these salts typically starts from DL-3-n-butylphthalide, which undergoes hydrolysis and ring-opening to form the desired benzoate structure.[2][6] This document details the specific methodologies for preparing monovalent, divalent, and organic base salts of 2-(α-hydroxypentyl) benzoate.

Experimental Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the ring-opening of a phthalide (B148349) precursor. The resulting carboxylate can be protonated to form the free acid, which serves as a key intermediate for synthesizing various salts. Alternatively, salts can be formed directly or via ion exchange.

G cluster_0 Synthesis Pathway Start DL-3-n-Butyl-isobenzofuran-1-(3H)-one (DL-3-n-butylphthalide) Hydrolysis Hydrolysis & Ring-Opening (Base, Solvent, 10-100°C) Start->Hydrolysis MonovalentSalt Monovalent Metal Salt (e.g., K+, Na+, Li+) Hydrolysis->MonovalentSalt Acidification Acidification (HCl, pH 2-6, -20-20°C) MonovalentSalt->Acidification IonExchange Ion Exchange (Divalent Metal Salt, 10-100°C) MonovalentSalt->IonExchange FreeAcid 2-(α-hydroxypentyl)benzoic Acid Acidification->FreeAcid DivalentSalt Divalent Metal Salt (e.g., Ca2+) FreeAcid->DivalentSalt + Divalent Base OrganicSalt Organic Base Salt (e.g., Benzylammonium) FreeAcid->OrganicSalt + Organic Base IonExchange->DivalentSalt

Caption: General workflow for the synthesis of 2-(α-hydroxypentyl) benzoate salts.

Experimental Protocols

Protocol 1: Preparation of Monovalent Metal Salts

This protocol describes the synthesis of monovalent metal salts of 2-(α-hydroxypentyl) benzoate via the hydrolysis and ring-opening of DL-3-n-butyl-isobenzofuran-1-(3H)-one.[1][6]

Methodology:

  • Dissolve an equivalent of DL-3-n-butyl-isobenzofuran-1-(3H)-one in a suitable solvent medium (e.g., methanol, ethanol, water, or a mixture).[6]

  • Add an equivalent or a slight excess of a monovalent base (e.g., KOH, NaOH, LiOH·H₂O).[1][6]

  • Stir the reaction mixture at a temperature between 10°C and 100°C for 0.5 to 6 hours.[6] The reaction can be refluxed for approximately 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Concentrate the reaction solution under reduced pressure to yield the crude salt.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., MeOH-ether or MeOH-CHCl₃) to obtain the final product.[1]

Data Summary:

SaltStarting Material (g)Base (g)SolventYield (%)M.P. (°C)Citation
Potassium Salt -KOH (0.43)Methanol68.42151-152[1]
Sodium Salt DL-3-n-Butyl-isobenzofuran-1-(3H)-one (1.4)NaOH (0.28)Methanol/Water--[1]
Lithium Salt DL-3-n-Butyl-isobenzofuran-1-(3H)-one (1.2)LiOH·H₂O (0.26)Methanol81.38134-136[1]

Protocol 2: Preparation of 2-(α-hydroxypentyl)benzoic Acid (Free Acid Intermediate)

The free acid is a key intermediate for the synthesis of divalent and organic base salts.[1][6]

Methodology:

  • Dissolve the sodium salt of dl-2-(α-hydroxypentyl)benzoate in water and cool the solution to approximately 0°C in an ice-salt bath.[1]

  • Adjust the pH of the solution to 2.0–3.0 by slowly adding 1N HCl.[1]

  • Promptly extract the acidified solution with cold diethyl ether (3 times).[1]

  • Combine the ether extracts and dry over anhydrous Na₂SO₄ at a low temperature for 2-3 hours.[1]

  • Filter the solution quickly at low temperature to remove the drying agent. The resulting filtrate contains the free 2-(α-hydroxypentyl)benzoic acid and can be used directly in subsequent steps.

Protocol 3: Preparation of Divalent Metal Salts

This protocol details the synthesis of divalent metal salts, using the calcium salt as an example. This can be achieved via ion exchange from a monovalent salt or by reacting the free acid with a divalent base.[1][6]

Methodology (via Ion Exchange):

  • Dissolve a monovalent salt (e.g., sodium 2-(α-hydroxypentyl)benzoate) in a suitable solvent like water.[1]

  • Prepare a solution of an equivalent or slight excess of a divalent metal salt (e.g., CaCl₂) in water.

  • Add the divalent metal salt solution to the solution of the monovalent salt. The reaction is conducted at a temperature between 10°C and 100°C for 0.5-10 hours.[1][6]

  • A precipitate of the divalent salt will form.

  • Collect the solid by filtration, wash with a suitable solvent, and dry to obtain the final product.

Data Summary:

SaltStarting Material (g)Reagent (g)SolventYield (%)M.P. (°C)Citation
Calcium Salt Sodium dl-2-(α-hydroxypentyl)benzoate (0.3)CaCl₂ (0.15)Water78.02>252 (decomposes)[1]

Protocol 4: Preparation of Organic Base Salts

This protocol outlines the formation of an organic base salt by reacting the free acid with an organic base.[2]

Methodology:

  • Prepare the free 2-(α-n-pentanonyl)benzoic acid (a related precursor) and dissolve it in a solvent such as diethyl ether.[2]

  • Add an equivalent amount of the desired organic base (e.g., benzylamine).[2]

  • Stir the reaction at room temperature. A solid precipitate should appear within minutes to hours.[2]

  • Continue stirring for approximately 2 hours to ensure complete reaction.[2]

  • Collect the solid product by filtration, wash with the solvent (diethyl ether), and dry to yield the organic base salt.[2]

Data Summary:

SaltStarting Material (g)Reagent (g)SolventYield (%)M.P. (°C)Citation
Benzylamine Salt 2-(α-n-pentanonyl)benzoic acid (25)Benzylamine (12.8)Diethyl Ether9372.5-74.0[2]

Proposed Mechanism of Action: Neuroprotection

Derivatives of 2-(α-hydroxypentyl) benzoate have shown neuroprotective effects, potentially through the activation of survival signaling pathways. For instance, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) has been observed to increase the expression of p-Akt and PI3K in a rat model of global cerebral ischemia, suggesting a role for the PI3K/Akt pathway in its therapeutic effects.[4] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G cluster_1 Neuroprotective Signaling Pathway Compound 2-(α-hydroxypentyl) benzoate derivative PI3K PI3K Compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Bax Bax pAkt->Bax Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Promotes Caspase3 Caspase-3 pAkt->Caspase3 Inhibits Bax->Caspase3 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed PI3K/Akt signaling pathway for neuroprotection.

References

Application Notes and Protocols for the Analysis of 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural elucidation of 2-(1-hydroxypentyl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted spectral characteristics and established methodologies for the analysis of related small organic molecules. The provided protocols are designed to enable researchers to acquire high-quality analytical data for synthesis confirmation, purity assessment, and metabolic studies.

Compound Information

This compound is a derivative of benzoic acid and has been identified as a metabolite of n-butylphthalide.[1] Its structural characterization is crucial for understanding its chemical properties, biological activity, and metabolic fate.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
IUPAC Name This compound[1]
CAS Number 380905-48-6[1]
Synonyms Butylphthalide metabolite M4[1]

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as benzoic acid and other substituted benzoic acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6' (Aromatic)7.9 - 8.1d1H
H-3', H-4', H-5' (Aromatic)7.2 - 7.6m3H
H-1 (Benzylic CH-OH)4.8 - 5.0t1H
-OH (Alcohol)Broad ss (broad)1H
-COOH (Carboxylic Acid)> 10s (broad)1H
H-2 (Methylene)1.6 - 1.8m2H
H-3, H-4 (Methylene)1.2 - 1.5m4H
H-5 (Methyl)0.8 - 1.0t3H

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 175
C-1' (Aromatic, substituted)145 - 148
C-2' (Aromatic, substituted)130 - 133
C-3', C-4', C-5', C-6' (Aromatic)125 - 135
C-1 (Benzylic CH-OH)70 - 75
C-2 (Methylene)35 - 40
C-3 (Methylene)25 - 30
C-4 (Methylene)22 - 25
C-5 (Methyl)13 - 15

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Expected Mass Spectrometry Data

Table 3: Expected m/z Values for this compound

IonDescriptionExpected m/z (Monoisotopic)
[M+H]⁺Protonated Molecule209.1172
[M+Na]⁺Sodium Adduct231.1001
[M-H]⁻Deprotonated Molecule207.1027
[M+HCOO]⁻Formate Adduct253.1085
[M-H₂O+H]⁺Loss of water (dehydration)191.1066
[M-C₅H₁₀O]⁺Cleavage of the pentyl group121.0284
Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, including the loss of water, cleavage of the pentyl side chain, and decarboxylation.

M [C12H16O3]+• m/z = 208 M_H2O [M - H2O]+• m/z = 190 M->M_H2O - H2O M_C4H9 [M - C4H9]+ m/z = 151 M->M_C4H9 - •C4H9 M_C5H11O [M - C5H11O]+ m/z = 121 M->M_C5H11O - •C5H11O M_COOH [M - COOH]+ m/z = 163 M_H2O->M_COOH - COOH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol

This protocol is adapted from general procedures for the analysis of small organic molecules.[2]

SamplePrep Sample Preparation ~5-10 mg of sample Dissolution Dissolution 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) SamplePrep->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition NMR Data Acquisition 1H, 13C, COSY, HSQC, HMBC Transfer->Acquisition Processing Data Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Spectral Analysis Chemical Shift, Integration, Coupling Constants Processing->Analysis

Caption: Workflow for NMR analysis.

4.1.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.1.2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard instrument parameters for these experiments to aid in complete structural assignment.

4.1.3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra and perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry Protocol

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.

SamplePrep Sample Preparation ~1 mg/mL stock solution Dilution Dilution To ~1-10 µg/mL in mobile phase SamplePrep->Dilution Infusion Direct Infusion or LC-MS Dilution->Infusion Acquisition MS Data Acquisition Full scan MS and MS/MS Infusion->Acquisition Analysis Data Analysis Mass determination, Fragmentation analysis Acquisition->Analysis

Caption: Workflow for Mass Spectrometry analysis.

4.2.1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).

4.2.2. Mass Spectrometer Parameters (ESI):

  • Ionization Mode: Both positive and negative ion modes should be used to obtain comprehensive data.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: As per instrument recommendation.

  • Mass Range: Scan from m/z 50 to 500.

  • Fragmentation: For MS/MS analysis, select the precursor ions of interest (e.g., m/z 209 in positive mode, m/z 207 in negative mode) and apply appropriate collision energy to induce fragmentation.

4.2.3. Data Analysis:

  • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

  • Analyze the fragmentation pattern in the MS/MS spectra to elucidate the structure of the molecule. Key fragments to look for include the loss of water, the pentyl group, and the carboxylic acid group.

Conclusion

References

Application Notes and Protocols: Utilizing 2-(1-hydroxypentyl)benzoic acid in In Vitro Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. In vitro models of stroke, such as the oxygen-glucose deprivation/reoxygenation (OGD/R) model, are crucial tools for understanding the pathophysiology of ischemic brain injury and for the preclinical screening of potential neuroprotective compounds. 2-(1-hydroxypentyl)benzoic acid, also known as dl-PHPB, is a novel drug candidate that has shown promise in the treatment of ischemic stroke.[1] These application notes provide detailed protocols for utilizing dl-PHPB in in vitro stroke models, summarize its neuroprotective effects, and delineate the underlying signaling pathways.

Neuroprotective Effects of this compound (dl-PHPB) in an In Vitro Stroke Model

In a neuron-astrocyte co-culture system subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemic stroke, dl-PHPB has demonstrated significant neuroprotective effects. The presence of astrocytes enhances the protective capabilities of dl-PHPB against neuronal apoptosis induced by OGD/R.[1]

The therapeutic action of dl-PHPB is multifaceted, primarily involving the upregulation of neurotrophic factors and the attenuation of inflammatory responses. Specifically, dl-PHPB treatment leads to an increased release of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) from astrocytes.[1] Concurrently, it suppresses the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), by inhibiting the phosphorylation of p38.[1]

Table 1: Quantitative Summary of dl-PHPB Effects in OGD/R Neuron-Astrocyte Co-culture

Parameter AssessedConditionOutcome with dl-PHPB TreatmentReference
Neuronal ApoptosisOGD/RSignificantly reduced in monoculture; effect enhanced in co-culture[1]
Neurotrophic Factor LevelsOGD/R in Co-cultureObvious increase in BDNF and NGF secreted from astrocytes[1]
Pro-inflammatory CytokinesOGD/R in Co-cultureMarkedly reduced levels of TNF-α and IL-1β secreted from astrocytes[1]

Experimental Protocols

Primary Cortical Neuron and Astrocyte Culture

Objective: To establish primary cultures of neurons and astrocytes for use in a co-culture system.

Materials:

  • E16-E18 Sprague-Dawley rat embryos

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • B27 supplement

  • Glutamax

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine coated culture plates/flasks

  • Transwell inserts (0.4 µm pore size)

Protocol:

  • Dissect cortical tissue from E16-E18 rat embryos and mechanically dissociate the cells.

  • For astrocyte culture, plate the cells in DMEM/F12 with 10% FBS and penicillin-streptomycin. Purify astrocytes through subsequent passages.

  • For neuronal culture, plate the cells on poly-D-lysine coated plates in DMEM/F12 with 10% HS, B27, and Glutamax.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

Neuron-Astrocyte Co-culture and OGD/R Procedure

Objective: To establish a neuron-astrocyte co-culture system and induce ischemic-like injury using OGD/R.

Protocol:

  • Seed purified astrocytes onto the upper chamber of Transwell inserts.

  • Plate primary neurons in the lower chamber of the Transwell plates.

  • Co-culture the cells for 7-9 days to allow for maturation and communication.

  • To induce OGD, replace the normal culture medium with glucose-free DMEM and transfer the plates to a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).

  • For reoxygenation, return the cells to normal glucose-containing medium and a normoxic incubator for a specified period (e.g., 24 hours).

  • Experimental groups should include a normoxic control, an OGD/R control, and OGD/R groups treated with varying concentrations of dl-PHPB. The compound can be added during the reoxygenation phase.

Assessment of Neuronal Apoptosis

Objective: To quantify the extent of neuronal apoptosis following OGD/R and dl-PHPB treatment.

Materials:

  • Hoechst 33342 staining solution

  • Propidium Iodide (PI) staining solution

  • Fluorescence microscope

Protocol (Hoechst and PI Staining):

  • After the reoxygenation period, wash the cells with Phosphate Buffered Saline (PBS).

  • Incubate the cells with Hoechst 33342 and PI solution in the dark at room temperature.

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope. Hoechst will stain the nuclei of all cells (blue), while PI will stain the nuclei of dead cells (red).

  • Quantify the percentage of apoptotic cells (condensed or fragmented nuclei) relative to the total number of cells.

Quantification of Cytotoxicity (LDH Assay)

Objective: To measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell death. Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[2] It is rapidly released into the cell culture supernatant upon damage to the plasma membrane.[2]

Materials:

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Collect the cell culture supernatant from each well after the experimental period.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a tetrazolium salt.[2]

  • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.[2]

  • Measure the absorbance of the formazan product at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • The amount of color is proportional to the amount of LDH released, which indicates the level of cytotoxicity.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of dl-PHPB in the context of in vitro stroke are mediated by distinct signaling pathways within the neuron-astrocyte co-culture system. The following diagrams illustrate these pathways and the experimental workflow.

G cluster_0 Experimental Workflow A Primary Neuron & Astrocyte Culture B Neuron-Astrocyte Co-culture Setup A->B C Oxygen-Glucose Deprivation (OGD) B->C D Reoxygenation +/- dl-PHPB C->D E Assess Neuronal Apoptosis (Hoechst/PI) D->E F Measure Cytotoxicity (LDH Assay) D->F G Analyze Neurotrophic & Inflammatory Factors D->G

Caption: Workflow for assessing the neuroprotective effects of dl-PHPB.

G cluster_1 dl-PHPB Anti-Inflammatory Pathway in Astrocytes OGDR OGD/R Insult p38 p-p38 OGDR->p38 TNF TNF-α p38->TNF IL1b IL-1β p38->IL1b PHPB dl-PHPB PHPB->p38 Inflammation Neuroinflammation TNF->Inflammation IL1b->Inflammation

Caption: dl-PHPB inhibits neuroinflammation by suppressing p38 phosphorylation.

G cluster_2 dl-PHPB Neurotrophic Pathway in Neuron-Astrocyte Co-culture PHPB dl-PHPB Astrocyte Astrocyte PHPB->Astrocyte BDNF BDNF Astrocyte->BDNF releases NGF NGF Astrocyte->NGF releases Neuron Neuron BDNF->Neuron NGF->Neuron PI3K_AKT PI3K/AKT Pathway Neuron->PI3K_AKT ERK ERK Pathway Neuron->ERK Survival Neuronal Survival PI3K_AKT->Survival ERK->Survival

Caption: dl-PHPB promotes neuronal survival via neurotrophic factor release.

Conclusion

This compound (dl-PHPB) demonstrates significant neuroprotective potential in in vitro models of ischemic stroke. Its mechanism of action, involving the enhancement of neurotrophic support and the suppression of neuroinflammation, makes it a compelling candidate for further investigation in the development of stroke therapeutics. The protocols and data presented herein provide a framework for researchers to explore the efficacy and mechanisms of dl-PHPB and other novel compounds in the context of ischemic brain injury.

References

Application Notes and Protocols: Pharmacokinetic Studies of 2-(1-hydroxypentyl)benzoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the pharmacokinetic profile of 2-(1-hydroxypentyl)benzoic acid, with a specific focus on its potassium salt, a prodrug of 3-n-butylphthalide (dl-NBP), in beagle dogs. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

This compound and its derivatives are of interest in drug development. Notably, potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) has been investigated as a prodrug for 3-n-butylphthalide (dl-NBP), a compound intended for the treatment of cerebral ischemic stroke.[1] Understanding the pharmacokinetic properties of these compounds is crucial for assessing their safety and efficacy. This document outlines the experimental protocols and summarizes the key pharmacokinetic data from a study conducted in beagle dogs.

Experimental Protocols

This section details the methodology employed in a toxicokinetics study of potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) in beagle dogs.[1]

Animal Model
  • Species: Beagle dogs

  • Health Status: Healthy, purpose-bred animals

  • Housing: Housed in an environmentally controlled facility with a 12-hour light/dark cycle.

  • Diet: Standard laboratory dog chow and water ad libitum.

Dosing and Administration
  • Test Article: Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB)

  • Dose: 108 mg/kg/day[1]

  • Route of Administration: Intravenous (IV) administration[1]

  • Duration: 4 weeks, followed by a 3-week recovery period[1]

Sample Collection
  • Biological Matrix: Plasma

  • Sampling Time Points: Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

  • Anticoagulant: The specific anticoagulant used for blood collection was not detailed in the provided search results. Standard anticoagulants like heparin or EDTA are typically used.

Bioanalytical Method
  • Analytical Technique: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[1]

  • Analytes: Plasma concentrations of both dl-PHPB and its active metabolite, dl-NBP, were determined.[1]

  • Sample Preparation: While the specific extraction method was not detailed, a typical plasma sample preparation for HPLC analysis involves protein precipitation or liquid-liquid extraction.

Pharmacokinetic Data

The pharmacokinetic parameters of potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) and its metabolite 3-n-butylphthalide (dl-NBP) were evaluated in beagle dogs following intravenous administration.

Table 1: Summary of Toxicokinetic Findings for dl-PHPB in Beagle Dogs [1]

ParameterObservation
Metabolism dl-PHPB was rapidly metabolized into its active metabolite, dl-NBP.
Accumulation No significant accumulation of dl-PHPB or dl-NBP was observed after 4 weeks of daily intravenous administration.

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not provided in the abstract of the cited study.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study of potassium 2-(1-hydroxypentyl)-benzoate in beagle dogs.

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Bioanalysis cluster_4 Data Analysis A Acclimatization of Beagle Dogs B Intravenous Administration of dl-PHPB (108 mg/kg/day) A->B 4 Weeks C Serial Blood Sampling B->C D Plasma Separation C->D E HPLC-UV Analysis of dl-PHPB and dl-NBP D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Workflow for the pharmacokinetic study of dl-PHPB in beagle dogs.

Metabolic Pathway

The metabolic conversion of potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) to its active metabolite 3-n-butylphthalide (dl-NBP) is a key aspect of its pharmacology.

G dlPHPB Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) dlNBP 3-n-butylphthalide (dl-NBP) dlPHPB->dlNBP Rapid Metabolism (Lactonization in plasma)

Caption: Metabolic conversion of dl-PHPB to dl-NBP.

Discussion and Conclusion

The available data from a study in beagle dogs indicates that potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) acts as a prodrug, undergoing rapid conversion to its active metabolite, 3-n-butylphthalide (dl-NBP), following intravenous administration.[1] The study also suggests a lack of significant accumulation with repeated dosing.[1] These findings are crucial for the interpretation of toxicology data and provide a reference for clinical safety assessment.[1]

Further studies in other animal models and using different routes of administration would be beneficial to build a more comprehensive pharmacokinetic profile of this compound and its derivatives. Additionally, detailed pharmacokinetic modeling could provide deeper insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

References

Application Notes and Protocols for the Formulation of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-hydroxypentyl)benzoic acid is a small molecule under investigation for its therapeutic potential, particularly in the context of acute ischemic stroke.[1] Its mechanism of action is linked to the inhibition of platelet aggregation. The potassium salt of this compound, known as dl-PHPB, has been shown to be a potent antiplatelet agent.[2] The primary therapeutic target is the P2Y1 purinergic receptor, and by blocking this receptor's signaling pathway, it can reduce cytoplasmic calcium levels, a key step in platelet activation.[2]

From a drug delivery perspective, this compound is a weakly acidic compound, a characteristic it shares with other benzoic acid derivatives.[3][4] This property, along with its likely moderate lipophilicity, can present challenges for formulation, including potential issues with solubility and bioavailability. Advanced formulation strategies are therefore crucial to optimize its delivery and therapeutic efficacy. This document provides an overview of potential formulation approaches and detailed protocols for the preparation and characterization of this compound formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for the selection of appropriate formulation strategies.

PropertyValueSource
Molecular Formula C12H16O3[5]
Molecular Weight 208.25 g/mol [5]
IUPAC Name This compound[5]
CAS Number 380905-48-6[5]
Predicted XLogP3 2.4[5]

Formulation Strategies and Characterization Data

To enhance the solubility and bioavailability of this compound, several advanced formulation strategies can be employed. Below are examples of such strategies with representative data from studies on similar poorly soluble weak acids.

Solid Dispersion

Solid dispersion technology is a well-established method to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a solid state.[2][6][7]

Table 2: Representative Data for Solid Dispersion Formulations

FormulationCarrierDrug:Carrier RatioSolubility Enhancement (fold)Dissolution Rate (% in 30 min)
SD1 Polyvinylpyrrolidone (PVP K30)1:15.275
SD2 Polyvinylpyrrolidone (PVP K30)1:38.792
SD3 Hydroxypropyl Methylcellulose (HPMC E5)1:14.568
SD4 Hydroxypropyl Methylcellulose (HPMC E5)1:37.988

Note: The data presented are representative examples for a poorly soluble weak acid and may vary for this compound.

Liposomal Nanoparticles

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as improved solubility, targeted delivery, and reduced toxicity.[8][9] For an antiplatelet agent like this compound, liposomal formulations can be particularly advantageous.

Table 3: Representative Data for Liposomal Formulations

FormulationLipid CompositionParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release (% in 24h)
Lipo1 Phosphatidylcholine:Cholesterol (7:3)150 ± 1085 ± 560 ± 4
Lipo2 Phosphatidylcholine:Cholesterol:DSPE-PEG (7:3:0.5)130 ± 888 ± 455 ± 3

Note: The data presented are representative examples for a lipophilic drug and may vary for this compound.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general workflow for the formulation and characterization of this compound.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates PHPB This compound (dl-PHPB) PHPB->P2Y1 Inhibits Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Platelet_Activation Platelet Activation & Aggregation Ca2_release->Platelet_Activation Triggers

Caption: P2Y1 Receptor Signaling Pathway Inhibition.

Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation API This compound (API) Formulation_Process Formulation Process (e.g., Solvent Evaporation, Thin Film Hydration) API->Formulation_Process Excipients Excipients (e.g., Polymer, Lipids) Excipients->Formulation_Process Particle_Size Particle Size & Zeta Potential (DLS) Formulation_Process->Particle_Size Morphology Morphology (SEM/TEM) Formulation_Process->Morphology Encapsulation Encapsulation Efficiency & Drug Loading Formulation_Process->Encapsulation Solid_State Solid-State Characterization (DSC, XRD) Formulation_Process->Solid_State Solubility Solubility Studies Formulation_Process->Solubility Dissolution In Vitro Drug Release Formulation_Process->Dissolution Stability Stability Studies Formulation_Process->Stability

Caption: Experimental Workflow for Formulation and Characterization.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Desiccator

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Weigh accurately 100 mg of this compound and 300 mg of PVP K30 (for a 1:3 ratio).

    • Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask.

    • Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Set the water bath temperature to 40-50°C.

    • Apply vacuum and rotate the flask to evaporate the methanol until a thin, dry film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Scrape the dried film from the flask.

    • Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in an airtight container in a cool, dry place.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method

Objective: To encapsulate this compound in liposomes to improve its stability and provide controlled release.

Materials:

  • This compound

  • Soybean Phosphatidylcholine

  • Cholesterol

  • Chloroform and Methanol (analytical grade, 2:1 v/v mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of Lipid Film:

    • Weigh accurately 100 mg of soybean phosphatidylcholine, 30 mg of cholesterol, and 10 mg of this compound.

    • Dissolve the lipids and the drug in 10 mL of chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Ensure complete dissolution by gentle swirling.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Set the water bath temperature to 40°C (above the lipid transition temperature).

    • Apply vacuum and rotate the flask to evaporate the organic solvents until a thin, uniform lipid film is formed on the flask wall.

    • Continue to apply vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed (40°C) PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (without vacuum) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • For a more uniform size distribution, subject the MLV suspension to sonication. Use either a probe sonicator (e.g., 5 minutes with pulse cycles in an ice bath) or a bath sonicator (e.g., 30 minutes).

    • For further size homogenization, pass the liposomal suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 cycles.

  • Purification (Optional):

    • To remove unencapsulated drug, the liposomal suspension can be centrifuged or dialyzed against PBS.

  • Storage:

    • Store the final liposomal formulation at 4°C.

Protocol 3: Characterization of Formulations

1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposomal formulation with deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency Determination (for Liposomes):

  • Centrifuge the liposomal suspension to separate the liposomes from the aqueous phase containing the unencapsulated drug.

  • Quantify the amount of drug in the supernatant using a validated analytical method (e.g., HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

3. In Vitro Drug Release Study:

  • Use a dialysis bag method.

  • Place a known amount of the formulation (solid dispersion or liposomes) in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

References

Application of 2-(1-hydroxypentyl)benzoic Acid in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information primarily pertains to the parent compound, dl-3-n-butylphthalide (NBP), from which 2-(1-hydroxypentyl)benzoic acid is a known metabolite. The therapeutic effects of NBP are likely mediated, at least in part, by its metabolites, including this compound. However, direct experimental data specifically on this compound in cardiovascular research is limited in the public domain.

Application Notes

Introduction

This compound is a primary metabolite of dl-3-n-butylphthalide (NBP), a compound synthesized based on an extract from the seeds of celery (Apium graveolens).[1][2] NBP has been approved for the treatment of ischemic stroke in China and has demonstrated a range of beneficial effects in cardiovascular research.[2][3] These effects are multi-faceted, targeting thrombosis, ischemic injury, and adverse cardiac remodeling. The cardiovascular applications of NBP, and by extension its metabolites, are centered on its anti-platelet, neuroprotective, and cardioprotective properties.

Anti-Platelet and Anti-Thrombotic Effects

A significant area of investigation for NBP is its potent anti-platelet and anti-thrombotic activity. Aberrant platelet activation is a key event in the pathophysiology of arterial thrombosis, leading to myocardial infarction and ischemic stroke.[4][5] NBP has been shown to inhibit human platelet aggregation induced by various agonists, including ADP, thrombin, collagen, and arachidonic acid.[4][5][6] The l-isomer of NBP (l-3-n-butylphthalide) has been identified as being more potent than the d-isomer or the racemic mixture in its anti-platelet effects.[6]

The primary mechanisms underlying the anti-platelet effects of NBP involve:

  • Inhibition of Thromboxane A2 (TXA2) Synthesis: NBP reduces the synthesis of TXA2, a potent platelet agonist, by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2).[4][5]

  • Inhibition of Phosphodiesterase (PDE): NBP inhibits platelet phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses platelet activation.[4][5]

These actions suggest a potential therapeutic role for NBP and its metabolites in the prevention and treatment of thrombotic cardiovascular diseases.

Neuroprotection in Cerebral Ischemia

NBP has been extensively studied for its neuroprotective effects in the context of ischemic stroke.[2][3][7] Clinical trials in China have demonstrated that NBP treatment can improve outcomes for patients with acute ischemic stroke.[1][8][9] The neuroprotective mechanisms of NBP are multifactorial and include:

  • Improved Cerebral Microcirculation: NBP has been shown to improve cerebral blood flow and promote the formation of collateral circulation in ischemic brain tissue.[1][10]

  • Anti-oxidative Stress: NBP mitigates oxidative damage, a key contributor to neuronal injury in ischemia, by enhancing the activity of antioxidant enzymes.[3][10]

  • Anti-inflammatory Effects: NBP exhibits anti-inflammatory properties, which are crucial in reducing the secondary damage associated with cerebral ischemia.[11]

  • Mitochondrial Protection: NBP helps to preserve mitochondrial function, which is critical for neuronal survival under ischemic conditions.[3][12]

  • Anti-apoptotic Effects: NBP inhibits neuronal apoptosis (programmed cell death) in the ischemic brain by modulating various signaling pathways, including the JNK pathway.[7]

A patent for 2-(α-hydroxypentyl)benzoate, a salt of this compound, highlights its potential to significantly reduce cerebral infarct areas in animal models of stroke.[6]

Cardioprotection in Myocardial Ischemia and Heart Failure

Recent research has expanded the potential applications of NBP to include cardioprotection. Studies have shown that NBP can attenuate myocardial ischemia-reperfusion injury, a significant contributor to the damage caused by heart attacks.[12] Furthermore, in animal models of myocardial infarction and heart failure, NBP has been shown to:

  • Improve Ventricular Function: NBP treatment has been associated with improved cardiac function in post-myocardial infarction settings.[13][14]

  • Prevent Adverse Ventricular Remodeling: NBP can mitigate left ventricular fibrosis and hypertrophy, key components of adverse remodeling that lead to heart failure.[13]

  • Reduce Arrhythmia Susceptibility: NBP has been shown to reduce the inducibility of ventricular arrhythmias and atrial fibrillation in animal models of heart disease.[13][14]

  • Promote Angiogenesis: NBP may promote the formation of new blood vessels (angiogenesis) in chronically ischemic myocardium.[15]

The cardioprotective mechanisms of NBP are thought to involve the activation of pro-survival signaling pathways such as the PI3k/Akt/Nrf2 pathway and the regulation of mitophagy via the PINK1/Parkin pathway.[12][13]

Data Presentation

Table 1: Effect of dl-3-n-butylphthalide (NBP) on Human Platelet Aggregation

AgonistNBP Concentration (μM)Inhibition of Platelet Aggregation (%)
ADP (10 μM)30~20%
100~50%
300~80%
Thrombin (0.05 U/ml)30~15%
100~40%
300~75%
Collagen (1 μg/ml)30~25%
100~60%
300~90%
Data synthesized from graphical representations in referenced literature.[5]

Table 2: Effect of Potassium 2-(α-hydroxypentyl)-benzoate on Cerebral Infarct Area in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)

Treatment GroupInfarct Area (%)p-value
Control26.99 ± 3.51
dl-PHBP Treated19.83 ± 3.53<0.01
dl-PHBP: Potassium 2-(α-hydroxypentyl)-benzoate[6]

Table 3: Effect of dl-3-n-butylphthalide (NBP) on Cardiac Function in a Rat Model of Myocardial Infarction

ParameterShamVehicleNBP (100 mg/kg/day)
LVEF (%)78.5 ± 5.245.3 ± 6.158.7 ± 7.3
LVFS (%)42.1 ± 4.821.6 ± 3.929.4 ± 5.1
*LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening. p < 0.05 vs. Vehicle. Data synthesized from referenced literature.[13]

Experimental Protocols

1. In Vitro Human Platelet Aggregation Assay

  • Objective: To assess the effect of this compound or its parent compound, NBP, on platelet aggregation in human platelet-rich plasma (PRP) or washed platelets.

  • Materials:

    • Freshly drawn human venous blood from healthy, drug-free volunteers.

    • Anticoagulant (e.g., 3.2% sodium citrate).

    • Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

    • Test compound (this compound or NBP) dissolved in a suitable solvent (e.g., DMSO).

    • Platelet aggregometer.

  • Protocol:

    • Platelet Preparation:

      • Collect human blood into tubes containing sodium citrate.

      • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

      • To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes, remove the supernatant, and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

    • Aggregation Assay:

      • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with continuous stirring.

      • Add the test compound (at various concentrations) or vehicle control to the platelet suspension and incubate for a defined period (e.g., 5 minutes).

      • Initiate platelet aggregation by adding a platelet agonist.

      • Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to the extent of platelet aggregation.

    • Data Analysis:

      • Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the test compound to that of the vehicle control.

2. In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

  • Objective: To evaluate the neuroprotective effects of this compound or NBP in a rodent model of ischemic stroke.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (250-300g).

    • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Surgical instruments.

    • Nylon monofilament for MCAO.

    • Test compound (this compound or NBP) for administration.

    • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume assessment.

  • Protocol:

    • Surgical Procedure:

      • Anesthetize the rat and maintain its body temperature.

      • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the ECA.

      • Insert a nylon monofilament through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).

      • After a defined period of occlusion (e.g., 90 minutes for transient MCAO or permanent occlusion), withdraw the filament to allow reperfusion (for transient MCAO).

    • Drug Administration:

      • Administer the test compound or vehicle at a predetermined time point (e.g., before or after MCAO) via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage).

    • Neurological Deficit Scoring:

      • At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).

    • Infarct Volume Measurement:

      • Euthanize the animal and harvest the brain.

      • Slice the brain into coronal sections.

      • Incubate the slices in TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

      • Quantify the infarct volume using image analysis software.

3. In Vivo Model of Myocardial Infarction

  • Objective: To assess the cardioprotective effects of this compound or NBP in a rodent model of myocardial infarction.

  • Materials:

    • Male Sprague-Dawley rats (250-300g).

    • Anesthesia and ventilator.

    • Surgical instruments.

    • Suture for ligating the coronary artery.

    • Test compound (this compound or NBP).

    • Echocardiography equipment.

  • Protocol:

    • Surgical Procedure:

      • Anesthetize and ventilate the rat.

      • Perform a left thoracotomy to expose the heart.

      • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial infarction.

    • Drug Administration:

      • Administer the test compound or vehicle daily for a specified duration (e.g., 4 weeks) starting from a defined time point after surgery.

    • Cardiac Function Assessment:

      • Perform echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Histological Analysis:

      • At the end of the study, euthanize the animal and harvest the heart.

      • Perform histological staining (e.g., Masson's trichrome) on cardiac tissue sections to assess fibrosis and infarct size.

Mandatory Visualization

cluster_workflow Experimental Workflow for In Vivo MCAO Model start Start animal_prep Animal Preparation (Anesthesia, Temperature Control) start->animal_prep mcao_surgery MCAO Surgery (Ligation of ECA, Insertion of Filament) animal_prep->mcao_surgery drug_admin Drug Administration (NBP or Vehicle) mcao_surgery->drug_admin neuro_scoring Neurological Deficit Scoring (24h post-MCAO) drug_admin->neuro_scoring infarct_measurement Infarct Volume Measurement (TTC Staining) neuro_scoring->infarct_measurement end End infarct_measurement->end cluster_pathway Anti-Platelet Mechanism of NBP cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol nbp dl-3-n-butylphthalide (NBP) cpla2 cPLA2 nbp->cpla2 Inhibits Phosphorylation pde Phosphodiesterase (PDE) nbp->pde Inhibits aa Arachidonic Acid (AA) cpla2->aa Releases txa2 Thromboxane A2 (TXA2) aa->txa2 Metabolized to platelet_activation Platelet Aggregation txa2->platelet_activation Promotes camp cAMP pde->camp Degrades camp->platelet_activation Inhibits cluster_cardioprotection Cardioprotective Signaling of NBP cluster_pi3k PI3K/Akt/Nrf2 Pathway cluster_pink1 PINK1/Parkin Pathway nbp dl-3-n-butylphthalide (NBP) pi3k_akt PI3K/Akt nbp->pi3k_akt Activates pink1_parkin PINK1/Parkin nbp->pink1_parkin Activates nrf2 Nrf2 pi3k_akt->nrf2 Activates are Antioxidant Response Elements (ARE) nrf2->are Upregulates antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) are->antioxidant_enzymes cardioprotection Cardioprotection (Reduced Fibrosis, Improved Function) antioxidant_enzymes->cardioprotection Contributes to mitophagy Mitophagy pink1_parkin->mitophagy Induces mitophagy->cardioprotection Contributes to

References

Application Notes and Protocols for 2-(α-Hydroxypentyl)benzoic Acid in the Prevention of Cerebroischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, is a primary cause of stroke and leads to significant neuronal damage and neurological deficits. The development of effective neuroprotective agents is a critical area of research. This document provides detailed application notes and experimental protocols for investigating the potential therapeutic effects of 2-(α-hydroxypentyl)benzoic acid derivatives in preventing cerebroischemia. The information is based on preclinical studies of a brominated form of the compound, Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), which has shown promise in a rat model of global cerebral ischemia[1]. The potential mechanism of action involves the inhibition of apoptosis and the activation of survival-signaling pathways[1].

While research on 2-(α-hydroxypentyl)benzoic acid itself is limited in the context of cerebroischemia, the data from its derivative, BZP, provides a strong rationale for further investigation. Other benzoic acid derivatives have also been explored for various neurological applications[2][3].

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating the effects of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP) in a rat model of global cerebral ischemia[1].

Table 1: Effect of BZP on Survival Rate and Time in Rats with Global Cerebral Ischemia

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Survival Time (hours)
Sham-100>24
Model-6018.50
BZP0.75Not specified20.38
BZP38021.85
BZP129023.90*

* P < 0.05 compared to the Model group.

Table 2: Effect of BZP on Motor Function in Rats with Global Cerebral Ischemia

Treatment GroupDose (mg/kg)Beam-Walking Test ScorePrehensile Traction Test Score
Sham-NormalNormal
Model-Significantly ImpairedSignificantly Impaired
BZP0.75No significant improvementNo significant improvement
BZP3No significant improvementNo significant improvement
BZP12Significant ImprovementSignificant Improvement

* P < 0.05 compared to the Model group.

Table 3: Histopathological and Molecular Effects of BZP in the Rat Brain

Treatment GroupDose (mg/kg)NecrosisPercentage of Apoptotic CellsNeuN Optical Density
Sham-NoneMinimalHigh
Model-SignificantSignificantly IncreasedSignificantly Decreased
BZP0.75Significantly ReducedSignificantly Reduced Significantly Increased
BZP3Significantly ReducedSignificantly Reduced Significantly Increased
BZP12Significantly Reduced*Significantly Reduced Significantly Increased

* P < 0.05, ** P < 0.01 compared to the Model group.

Experimental Protocols

The following are detailed methodologies for key experiments based on the study of BZP in a rat model of global cerebral ischemia[1].

Animal Model of Global Cerebral Ischemia

A modified Winocur's method was used to establish a rat model of global cerebral ischemia[1].

  • Animals: Adult male Sprague-Dawley rats.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., chloral (B1216628) hydrate).

  • Surgical Procedure:

    • Make a midline cervical incision to expose the common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Ligate both common carotid arteries to induce global cerebral ischemia.

  • Postoperative Care: Provide close postoperative observation at all times.

Drug Administration
  • Compound: Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP).

  • Dosing: Administer BZP at doses of 0.75, 3, and 12 mg/kg.

  • Route of Administration: Intraperitoneal injection.

  • Timing: Administer the compound at a specified time point relative to the ischemic insult (e.g., immediately after reperfusion).

Neurological Function Assessment
  • Prehensile Traction Test:

    • Allow the rat to grasp a horizontal bar with its forepaws.

    • Observe the rat's ability to hold on and its posture.

    • Score the performance based on a pre-defined scale.

  • Beam-Walking Test:

    • Train the rats to traverse a narrow wooden beam.

    • After the ischemic insult, assess the rat's ability to walk across the beam.

    • Record the time taken and the number of foot slips.

Histopathological Analysis
  • Tissue Preparation:

    • At a predetermined time point (e.g., 24 hours post-ischemia), euthanize the animals.

    • Perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brains and postfix them in the same fixative.

    • Process the brains for paraffin (B1166041) embedding and sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess for neuronal necrosis.

    • TUNEL Staining: To detect and quantify apoptotic cells.

    • NeuN Immunohistochemistry: To identify and quantify viable neurons.

  • Image Analysis:

    • Capture images of the stained brain sections using a microscope.

    • Quantify the extent of necrosis, the percentage of TUNEL-positive cells, and the optical density of NeuN staining using image analysis software.

Visualizations

Signaling Pathway

G Cerebral_Ischemia Cerebral Ischemia Apoptosis Apoptosis Cerebral_Ischemia->Apoptosis BZP 2-(α-hydroxypentyl)benzoic acid derivative (BZP) BZP->Apoptosis Survival_Pathway Survival Signaling Pathway (e.g., Akt/PI3K) BZP->Survival_Pathway Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuroprotection Neuroprotection Survival_Pathway->Neuroprotection Neuroprotection->Neuronal_Death

Caption: Proposed mechanism of neuroprotection by BZP.

Experimental Workflow

G Animal_Model Induction of Global Cerebral Ischemia (Modified Winocur's Method) Drug_Admin BZP Administration (0.75, 3, 12 mg/kg) Animal_Model->Drug_Admin Behavioral Neurological Function Assessment (Beam-Walking, Prehensile Traction) Drug_Admin->Behavioral Histology Histopathological Analysis (H&E, TUNEL, NeuN) Drug_Admin->Histology Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for evaluating BZP.

Conclusion

The available preclinical data on a derivative of 2-(α-hydroxypentyl)benzoic acid suggests a significant neuroprotective potential in the context of cerebral ischemia. The compound demonstrated the ability to improve survival, enhance motor function, and reduce neuronal death in an animal model[1]. The proposed mechanism involving the inhibition of apoptosis and activation of survival pathways warrants further investigation. The protocols and data presented here provide a foundation for future research aimed at validating these findings and exploring the therapeutic utility of this class of compounds for the treatment of stroke. Further studies are needed to elucidate the precise molecular targets and to assess the efficacy and safety in more detail before considering clinical translation.

References

Application Notes and Protocols for Efficacy Testing of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed experimental framework for evaluating the therapeutic efficacy of 2-(1-hydroxypentyl)benzoic acid. While existing research points to its potential as an antiplatelet agent for ischemic stroke, its structural resemblance to other benzoic acid derivatives suggests a broader therapeutic potential, particularly in the realms of anti-inflammatory and analgesic applications.[1] This document outlines a comprehensive, tiered approach, beginning with in vitro screening to establish biological activity and progressing to more complex in vivo models to assess efficacy in a physiological context.

The protocols provided herein are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Hypothesized Signaling Pathway and Mechanism of Action

Based on the known antiplatelet activity of its potassium salt, which involves the P2Y1 receptor-PLC-IP3 pathway, and the common mechanisms of other anti-inflammatory benzoic acid derivatives, a hypothesized mechanism of action is proposed.[2] We postulate that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating pro-inflammatory signaling pathways.

Hypothesized_Signaling_Pathway cluster_membrane Cell_Membrane Cell_Membrane P2Y1_Receptor P2Y1 Receptor PLC PLC P2Y1_Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Arachidonic_Acid Arachidonic Acid COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Platelet_Aggregation Platelet Aggregation Ca_Release Ca2+ Release IP3->Ca_Release Ca_Release->Platelet_Aggregation Test_Compound This compound Test_Compound->P2Y1_Receptor Inhibition Test_Compound->COX Inhibition? Test_Compound->LOX Inhibition? Experimental_Workflow cluster_1 cluster_2 cluster_3 A Phase 1: In Vitro Screening Cell_Viability Cell_Viability A->Cell_Viability COX_LOX_Inhibition COX_LOX_Inhibition A->COX_LOX_Inhibition Anti-platelet_Aggregation Anti-platelet_Aggregation A->Anti-platelet_Aggregation B Phase 2: In Vivo Efficacy (Anti-inflammatory) C Phase 3: In Vivo Efficacy (Analgesic) B->C D Data Analysis and Reporting C->D Cell_Viability->B COX_LOX_Inhibition->B Anti-platelet_Aggregation->B Carrageenan_Induced_Paw_Edema Carrageenan_Induced_Paw_Edema CFA_Induced_Arthritis CFA_Induced_Arthritis Acetic_Acid_Writhing_Test Acetic_Acid_Writhing_Test Hot_Plate_Test Hot_Plate_Test

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-(1-hydroxypentyl)benzoic acid. The following sections detail the primary synthesis pathway, address common experimental challenges, and offer a detailed protocol to improve reaction yield and purity.

Primary Synthesis Pathway: Grignard Reaction

A prevalent method for synthesizing this compound involves the reaction of a pentyl Grignard reagent with phthalic anhydride (B1165640). This pathway is illustrated below.

G cluster_0 Reagent Preparation cluster_1 Main Reaction 1-bromopentane (B41390) 1-bromopentane PentylMgBr Pentylmagnesium bromide 1-bromopentane->PentylMgBr Anhydrous Ether/THF Mg Magnesium (turnings) Mg->PentylMgBr Intermediate Magnesium alkoxide salt (intermediate) PentylMgBr->Intermediate 1. Nucleophilic    addition Phthalic_anhydride Phthalic anhydride Phthalic_anhydride->Intermediate Final_Product This compound Intermediate->Final_Product 2. Acidic    workup (H3O+)

Caption: Synthesis of this compound via Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors, primarily related to the stability and reactivity of the Grignard reagent.

  • Presence of Water: Grignard reagents are extremely strong bases and will react with any protic source, such as water, which will quench the reagent.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.[3]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with 1-bromopentane. Activate the magnesium by crushing it, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[3]

  • Side Reactions: The Grignard reagent can participate in side reactions, such as reacting with atmospheric carbon dioxide before the addition of phthalic anhydride. Maintain a positive pressure of an inert gas throughout the experiment.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and maintain an appropriate temperature. Gentle reflux is often required.

Question 2: I am observing significant amounts of a byproduct. What could it be and how can I minimize it?

Answer: A common byproduct in Grignard reactions is a coupling product, in this case, decane (B31447) (from the coupling of two pentyl groups) or a biphenyl-type compound if an aryl halide was used.[1][3] Additionally, double addition to the phthalic anhydride can occur.

  • Wurtz-type Coupling: To minimize the formation of decane, add the 1-bromopentane solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling side reaction.[3]

  • Double Addition Product: The initially formed keto-acid salt can react with a second equivalent of the Grignard reagent. To prevent this, it is often recommended to add the Grignard reagent solution slowly to a solution of phthalic anhydride, rather than the other way around.[4] This ensures that the Grignard reagent is the limiting reactant at any given time.

Question 3: The Grignard reaction is not initiating. What should I do?

Answer: Initiation of the Grignard reaction can sometimes be sluggish.

  • Activation: As mentioned, ensure the magnesium surface is active. A small crystal of iodine can be added to the magnesium. The disappearance of the iodine color is an indicator of reaction initiation.

  • Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.

  • Gentle Heating: Gently warming the flask with a heat gun can start the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.

Question 4: How should I properly purify the final product?

Answer: Purification typically involves an acid-base extraction followed by recrystallization.

  • Extraction: After the acidic workup, the desired product, being a carboxylic acid, can be extracted into an organic solvent. Subsequently, washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will convert the carboxylic acid to its water-soluble carboxylate salt, separating it from neutral organic impurities. The aqueous layer can then be re-acidified to precipitate the pure product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol (B145695) or toluene.

Troubleshooting Workflow

If you encounter issues during the synthesis, the following workflow can help diagnose the problem.

G start Low Yield or No Product check_reagents Check Reagent Quality - Anhydrous solvents? - Fresh Mg turnings? - Pure 1-bromopentane? start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Correct temperature? - Slow addition of halide? check_reagents->check_conditions Yes solution_reagents Solution: - Dry glassware & solvents. - Activate Mg (iodine/heating). - Use fresh reagents. check_reagents->solution_reagents No side_products Analyze for Side Products (TLC, GC-MS) - Decane? - Double-addition product? check_conditions->side_products Yes solution_conditions Solution: - Improve inert gas blanket. - Control temperature carefully. - Optimize addition rate. check_conditions->solution_conditions No solution_side_products Solution: - Add Grignard to anhydride. - Use correct stoichiometry. side_products->solution_side_products Yes

References

Technical Support Center: Purification of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1-hydroxypentyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can arise from the starting materials, side reactions, or incomplete reactions. If synthesized from 3-n-butylphthalide, potential impurities may include unreacted 3-n-butylphthalide, by-products from the hydrolysis of the lactone ring, and residual reagents used in the synthesis.

Q2: Which purification technique is most suitable for this compound on a laboratory scale?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is often a good initial choice for solid samples to remove small amounts of impurities.

  • Column chromatography is effective for separating the target compound from impurities with different polarities.

  • Liquid-liquid extraction can be useful for removing acidic or basic impurities and for an initial work-up procedure.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the target compound from its impurities, and the peak area percentages can be used to quantify purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick method to qualitatively assess the number of components in your sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

  • Possible Cause: The solvent is not polar enough to dissolve the compound. This compound is a polar molecule due to the carboxylic acid and hydroxyl groups.

  • Solution: Choose a more polar solvent or a solvent mixture. Refer to the solvent selection table below.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the presence of significant impurities is disrupting crystal lattice formation.

  • Solution:

    • Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution and then allow it to cool slowly.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of pure this compound if available.

    • Consider a preliminary purification step like column chromatography to remove major impurities before recrystallization.

Issue 3: Poor recovery of the purified compound.

  • Possible Cause:

    • Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.

    • The solution was not cooled sufficiently.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound completely.

    • Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

    • Ensure the filtration funnel and receiving flask are pre-heated during hot filtration to prevent premature crystallization.

Column Chromatography

Issue 1: The compound does not move from the origin on a silica (B1680970) gel column.

  • Possible Cause: The eluent is not polar enough to move the highly polar this compound.

  • Solution: Increase the polarity of the mobile phase. For a non-polar/polar solvent system (e.g., hexane/ethyl acetate), increase the proportion of the polar solvent. Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel, leading to better elution.

Issue 2: The compound elutes as a broad, tailing peak.

  • Possible Cause: Strong interaction between the carboxylic acid group and the acidic silica gel stationary phase.

  • Solution:

    • Add a small amount of a modifying acid (acetic acid or formic acid) to the mobile phase to suppress the ionization of the analyte and reduce tailing.

    • Consider using a different stationary phase, such as reversed-phase C18 silica, with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).

Issue 3: Poor separation from a polar impurity.

  • Possible Cause: The chosen mobile phase does not provide enough selectivity.

  • Solution:

    • Try a different solvent system. For example, if using hexane/ethyl acetate (B1210297), try dichloromethane/methanol.

    • On reversed-phase, changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity.

    • Adjusting the pH of the mobile phase in reversed-phase chromatography can significantly affect the retention of ionizable compounds.

Liquid-Liquid Extraction

Issue 1: An emulsion forms at the interface between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking or the presence of particulate matter.

  • Solution:

    • Gently swirl or invert the separatory funnel instead of shaking vigorously.

    • Allow the funnel to stand for a longer period to allow the layers to separate.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

    • Filter the entire mixture through a pad of celite or glass wool.

Issue 2: Low recovery of the compound after extraction and re-precipitation.

  • Possible Cause:

    • Incomplete extraction from the organic phase.

    • Incomplete precipitation from the aqueous phase.

    • The compound is partially soluble in the aqueous phase even in its neutral form.

  • Solution:

    • Perform multiple extractions with smaller volumes of the aqueous base to ensure complete transfer to the aqueous layer.

    • Ensure the pH is sufficiently acidic (pH < 4) during the re-precipitation step.

    • After acidification, cool the aqueous solution in an ice bath to minimize the solubility of the precipitated acid.

    • Back-extract the aqueous layer with a fresh portion of organic solvent after precipitation to recover any dissolved product.

Data Presentation

Table 1: Qualitative Solubility of Benzoic Acid Derivatives in Common Solvents (as a proxy for this compound)

SolventPolarityExpected Solubility of this compoundNotes
WaterHighSparingly soluble at room temp, more soluble when hot or as a saltGood for recrystallization if the solubility difference between hot and cold is significant.
MethanolHighSolubleMay be too good of a solvent for recrystallization alone.
EthanolHighSolubleSimilar to methanol.
AcetoneMedium-HighSolubleCan be a good recrystallization solvent.
Ethyl AcetateMediumModerately solubleOften used in chromatography and extraction.
DichloromethaneMedium-LowSparingly solubleCan be used in chromatography.
TolueneLowPoorly solubleUnlikely to be a good solvent for dissolution.
HexaneLowInsolubleCan be used as an anti-solvent in recrystallization.

Table 2: Recommended Starting Conditions for Purification Techniques

TechniqueParameterRecommended Starting Condition
Recrystallization Solvent SystemWater, Ethanol/Water, Acetone, or Ethyl Acetate/Hexane
TemperatureDissolve at boiling point, cool slowly to room temperature, then to 0-4 °C.
Column Chromatography (Normal Phase) Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 20% to 80%), with 0.5% Acetic Acid.
Column Chromatography (Reversed Phase) Stationary PhaseC18-functionalized Silica Gel
Mobile PhaseGradient of Acetonitrile in Water (e.g., 30% to 90%), with 0.1% Formic Acid.
Liquid-Liquid Extraction Extraction (Acid to Aqueous)Organic solvent (e.g., Ethyl Acetate) vs. Aqueous 1M NaOH or NaHCO₃
Precipitation (Aqueous to Acid)Acidify aqueous layer with 1M HCl to pH ~2-3.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., water or an ethanol/water mixture) while stirring and heating until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base (e.g., 1M NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base two more times. Combine all aqueous extracts.

  • Washing (optional): The organic layer can be washed with brine and dried over an anhydrous salt (e.g., MgSO₄) to recover any neutral impurities if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Mandatory Visualization

Purification_Workflow start Crude this compound extraction Liquid-Liquid Extraction (Acid-Base Work-up) start->extraction Initial Clean-up recrystallization Recrystallization extraction->recrystallization Solid Product waste Impurities extraction->waste Soluble Impurities purity_check Purity Analysis (HPLC, TLC, MP, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check chromatography->waste purity_check->chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more hot solvent Cool slowly Scratch flask / Add seed crystal oiling_out->solution1 Yes low_recovery Low Recovery? no_crystals->low_recovery No solution2 Scratch flask / Add seed crystal Cool further (ice bath) Reduce solvent volume no_crystals->solution2 Yes solution3 Use minimum hot solvent Ensure complete cooling Pre-heat filtration apparatus low_recovery->solution3 Yes success Successful Crystallization low_recovery->success No solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common issues in recrystallization.

Stability issues of 2-(1-hydroxypentyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 2-(1-hydroxypentyl)benzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors. The chemical structure, featuring a benzoic acid moiety, a secondary alcohol, and an alkyl chain, is susceptible to degradation via oxidation, photodegradation, and hydrolysis at pH extremes.[1] Temperature is also a critical factor, as higher temperatures can accelerate these degradation processes.[2][3]

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The secondary alcohol group (-CH(OH)-) is susceptible to oxidation to form the corresponding ketone, 2-(1-oxopropyl)benzoic acid.[4] The aromatic ring itself can also be a target for oxidation, potentially leading to ring-opened products.[5]

  • Decarboxylation: Under conditions of high heat or oxidative stress, the carboxylic acid group may be lost as carbon dioxide (CO2), leading to the formation of 1-phenyl-1-pentanol.[2][6] This is a common degradation pathway for benzoic acid derivatives, especially at elevated temperatures.[3]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strongly acidic or basic) can catalyze degradation.[7][8]

  • Photolysis: Aromatic compounds can absorb UV light, which may lead to photolytic cleavage or rearrangement reactions.[5][9]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be stored in a cool, dark place (e.g., 2-8 °C). To prevent oxidative degradation, it is advisable to use degassed solvents and store solutions under an inert atmosphere, such as nitrogen or argon. For long-term storage, preparing fresh solutions before use is the best practice.

Q4: How does the pH of the solution impact the stability of the compound?

A4: The stability of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group.[1] Strongly acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[7][10] Generally, a pH range close to neutral is likely to provide the best stability. It is recommended to perform a pH-stability profile to determine the optimal pH for your specific application and buffer system.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Appearance of new, more polar peaks in HPLC chromatogram. Oxidation: The secondary alcohol may have oxidized to a more polar ketone.1. Confirm Identity: Use mass spectrometry (LC-MS) to check if the mass of the new peak corresponds to the ketone (M-2). 2. Preventative Measures: Store the compound and its solutions under an inert atmosphere (nitrogen or argon) and protect from light.[1] Degas all solvents before use.
Appearance of new, less polar peaks in HPLC chromatogram. Decarboxylation: The compound may have lost its carboxylic acid group, resulting in a less polar degradant.1. Confirm Identity: Use LC-MS to verify if the new peak's mass corresponds to the parent molecule minus CO₂ (M-44). 2. Mitigate Stress: Avoid exposing the compound to high temperatures for extended periods.[2]
Change in the color of the solution (e.g., turning yellow/brown). Oxidative Degradation: Aromatic compounds can form colored byproducts upon oxidation or degradation.1. Protect from Light and Air: Store solutions in amber vials and under an inert atmosphere. 2. Check for Contaminants: Ensure solvents and reagents are free from oxidizing impurities.
Poor mass balance in the stability study. Formation of Volatile or Non-UV Active Products: Degradation may produce volatile compounds (like CO₂) or products that do not absorb UV light at the detection wavelength.1. Use Alternative Detection: Employ a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). 2. Analyze Headspace: Use headspace Gas Chromatography (GC) to detect potential volatile degradation products.[11]

Quantitative Data Summary

Forced degradation studies are crucial for understanding a compound's intrinsic stability. The table below presents hypothetical data from such a study on this compound to illustrate its potential susceptibility to various stress conditions. The goal of these studies is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[7]

Stress ConditionReagent/ConditionTypical DurationHypothetical % DegradationPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C48 hours< 5%Minimal degradation expected
Base Hydrolysis 0.1 M NaOH at 60°C24 hours5 - 15%Potential cleavage products
Oxidation 3% H₂O₂ at RT12 hours10 - 20%2-(1-oxopropyl)benzoic acid (Ketone)
Thermal Degradation 80°C (in solid state)7 days5 - 10%1-phenyl-1-pentanol (Decarboxylation)
Photolytic Degradation ICH Q1B exposureN/A5 - 15%Various photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Also, prepare a solution and store it at 60°C.

  • Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[5]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic or phosphoric acid). A good starting point is a gradient from 30% to 90% Acetonitrile over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., determined by UV scan, likely around 230-280 nm).

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase or a compatible solvent to a final concentration within the method's linear range. Filter samples through a 0.45 µm syringe filter before injection.[12]

Visualizations

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Thermal/Oxidative Stress) parent This compound ketone 2-(1-oxopropyl)benzoic acid (Ketone) parent->ketone Oxidation of secondary alcohol ring_opened Ring-Opened Products parent->ring_opened Oxidation of aromatic ring decarboxylated 1-phenyl-1-pentanol parent->decarboxylated Loss of CO2

Caption: Key potential degradation pathways for the compound.

G start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Timed Intervals stress->sampling prep Neutralize (if needed) & Dilute Samples sampling->prep analyze Analyze via Stability-Indicating HPLC Method prep->analyze data Quantify Parent Compound & Degradation Products analyze->data report Assess Stability Profile & Identify Pathways data->report

Caption: Experimental workflow for a forced degradation study.

G start Stability Issue Observed (e.g., new peaks, color change) check_hplc Are there new peaks in HPLC? start->check_hplc Yes color_change Is there a color change? start->color_change No peak_polar Is the new peak MORE polar? check_hplc->peak_polar Yes check_hplc->color_change No peak_nonpolar Is the new peak LESS polar? peak_polar->peak_nonpolar No oxidation Likely Cause: Oxidation (Alcohol -> Ketone) peak_polar->oxidation Yes decarboxylation Likely Cause: Decarboxylation (Loss of COOH) peak_nonpolar->decarboxylation Yes action_ox Action: - Confirm mass with LC-MS - Store under inert gas - Protect from light oxidation->action_ox action_decarb Action: - Confirm mass with LC-MS - Avoid high temperatures decarboxylation->action_decarb degradation Likely Cause: Aromatic Ring Degradation color_change->degradation Yes action_color Action: - Protect from light & oxygen - Check for impurities degradation->action_color

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-(α-Hydroxypentyl)benzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(α-hydroxypentyl)benzoates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of 2-(α-hydroxypentyl)benzoates.

Problem 1: The compound is not dissolving in aqueous buffers.

  • Possible Cause: The pH of the buffer is not optimal for solubilizing the acidic 2-(α-hydroxypentyl)benzoic acid. Like other benzoic acid derivatives, its solubility is highly pH-dependent.[1][2][3][4] In acidic conditions, the compound exists in its less soluble free acid form, while in neutral to basic conditions, it forms a more soluble salt.

  • Solution:

    • Adjust the pH: Increase the pH of the aqueous buffer to above the pKa of the compound (the pKa of benzoic acid is approximately 4.2, and this can be used as a starting reference).[3] A pH of 7.0 or higher is often effective.[1][4]

    • Use a suitable salt form: If you are starting with the free acid, consider converting it to a salt, such as sodium or potassium 2-(α-hydroxypentyl)benzoate, which exhibits significantly higher aqueous solubility.[5][6][7]

    • Employ co-solvents: If pH adjustment is not sufficient or desired, consider adding a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the aqueous solution.

Problem 2: The compound precipitates out of solution upon standing or temperature change.

  • Possible Cause: The solution is supersaturated, or the storage conditions are not optimal. Changes in temperature can significantly affect solubility. For many compounds, solubility decreases as the temperature drops.

  • Solution:

    • Control Temperature: Store the solution at a constant and appropriate temperature. Avoid refrigeration if it is observed to cause precipitation.

    • Avoid Supersaturation: Do not create a supersaturated solution unless it is part of a specific protocol. If you need to heat the solution to dissolve the compound, allow it to cool to room temperature slowly and observe for any precipitation.

    • Use Stabilizers: Consider the addition of stabilizing excipients, such as hydrophilic polymers, which can help maintain the compound in a dissolved state.

Problem 3: Low bioavailability is observed in preclinical studies despite achieving a solution.

  • Possible Cause: While the compound is in solution in the formulation, it may be precipitating in the gastrointestinal tract upon administration due to changes in pH.

  • Solution:

    • Formulate as a Solid Dispersion: Create a solid dispersion of the 2-(α-hydroxypentyl)benzoate in a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG).[8][9][10][11] This can enhance the dissolution rate and maintain the drug in a supersaturated state in the GI tract.

    • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with aromatic compounds, increasing their solubility and bioavailability.[12][13][14][15][16] Beta-cyclodextrins and their derivatives are commonly used for this purpose.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state to the intestinal wall.

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to improve the aqueous solubility of 2-(α-hydroxypentyl)benzoates?

A1: The most straightforward and often most effective strategy is to convert the free acid form of 2-(α-hydroxypentyl)benzoic acid into a salt, such as sodium or potassium 2-(α-hydroxypentyl)benzoate. Salts of carboxylic acids are generally much more soluble in water than the corresponding free acid.[5][6][7]

Q2: How does pH affect the solubility of 2-(α-hydroxypentyl)benzoates?

A2: The solubility of 2-(α-hydroxypentyl)benzoic acid is highly dependent on pH.[1][3][4] Below its pKa, it exists predominantly in the protonated, less soluble free acid form. Above the pKa, it deprotonates to form the more soluble benzoate (B1203000) salt. Therefore, increasing the pH of the solution will increase the solubility.

Q3: What are some suitable organic solvents for dissolving 2-(α-hydroxypentyl)benzoates?

A3: While specific data for 2-(α-hydroxypentyl)benzoates is limited, based on the behavior of similar molecules like benzoic acid, solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) are likely to be effective.[17] The choice of solvent will depend on the specific application and subsequent experimental steps.

Q4: Can I use surfactants to improve the solubility?

A4: Yes, surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules. Non-ionic surfactants are often preferred in pharmaceutical formulations.

Q5: What is a solid dispersion and how can it help with solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, such as a polymer.[8][9][10][11] This formulation can enhance the dissolution rate and apparent solubility of the drug by presenting it in an amorphous or finely divided state.

Data Presentation

The following tables provide illustrative solubility data for benzoic acid and its sodium salt, which can serve as a proxy for understanding the solubility behavior of 2-(α-hydroxypentyl)benzoates.

Table 1: Solubility of Benzoic Acid in Water at Different pH values (at 25°C) [1][4]

pHSolubility ( g/100 g of solvent)
4.00.153 ± 0.012
7.00.186 ± 0.145
9.00.148 ± 0.708

Table 2: Solubility of Sodium Benzoate in Water at Different Temperatures [5][6]

Temperature (°C)Solubility ( g/100 mL)
061.2
2062.7
4064.5
6066.5
8068.8
10071.3

Table 3: Solubility of Potassium Benzoate in Water at Different Temperatures [7]

Temperature (°C)Solubility ( g/100 mL)
17.569.87
2573.83
33.379.0
5088.33

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the standard shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of Buffer: Prepare an aqueous buffer of the desired pH (e.g., phosphate-buffered saline pH 7.4).

  • Addition of Compound: Add an excess amount of 2-(α-hydroxypentyl)benzoate to a sealed vial containing a known volume of the buffer. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffer Prepare Buffer add_compound Add Excess Compound prep_buffer->add_compound shake Agitate at Constant Temperature (24-48h) add_compound->shake separate Separate Solid and Liquid shake->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining aqueous solubility using the shake-flask method.

solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies start Poorly Soluble 2-(α-hydroxypentyl)benzoate salt Salt Formation (e.g., Sodium, Potassium salts) start->salt ph pH Adjustment (Increase pH > pKa) start->ph cosolvents Co-solvents (e.g., Ethanol, PEG) start->cosolvents solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin end Improved Solubility and Bioavailability salt->end ph->end cosolvents->end solid_dispersion->end cyclodextrin->end

Caption: Key strategies for enhancing the solubility of 2-(α-hydroxypentyl)benzoates.

ph_effect_on_solubility ph_low Low pH (Acidic) pH < pKa compound_low Predominantly Free Acid Form (COOH) ph_low->compound_low ph_high High pH (Neutral/Basic) pH > pKa compound_high Predominantly Salt Form (COO-) ph_high->compound_high solubility_low Low Aqueous Solubility compound_low->solubility_low solubility_high High Aqueous Solubility compound_high->solubility_high

Caption: The effect of pH on the solubility of 2-(α-hydroxypentyl)benzoic acid.

References

Technical Support Center: Optimizing HPLC Separation of Phthalide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of phthalide (B148349) derivatives.

Frequently Asked Questions (FAQs)

1. What is a recommended starting point for developing an HPLC method for phthalide derivatives?

A robust starting point for separating phthalide derivatives is reversed-phase HPLC. Many phthalides can be effectively separated using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient.[1][2][3] An acidic modifier, such as 0.1% formic acid or acetic acid, is often added to the aqueous phase to improve peak shape by controlling the ionization of any residual silanol (B1196071) groups on the column.[4]

Key Starting Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 30 minutes) is a good starting point for complex samples.[6]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection is common. The specific wavelength depends on the analyte, but wavelengths around 280 nm are often used for compounds like Senkyunolide A.[2]

2. How should I select an appropriate HPLC column?

The choice of column is critical for achieving good selectivity.[7]

  • C18 (Octadecylsilane): This is the most common and versatile stationary phase for reversed-phase chromatography and is a suitable first choice for most phthalide derivatives due to its hydrophobic nature.[2]

  • C8 (Octylsilane): A C8 column is less retentive than a C18 and can be useful for more hydrophobic phthalides that might be too strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to pi-pi interactions with aromatic analytes. It can be beneficial for separating phthalide isomers or structurally similar compounds.[8]

  • End-capped Columns: Using a column that is "end-capped" is highly recommended. End-capping deactivates most of the residual silanol groups on the silica (B1680970) surface, which can cause undesirable secondary interactions and lead to peak tailing, especially with polar or basic compounds.[9][10]

3. What is the best way to prepare plant extracts containing phthalides for HPLC analysis?

Sample preparation is crucial to protect the HPLC column and ensure reproducible results. A common procedure involves:

  • Extraction: Phthalides are often extracted from dried plant material using solvents like ethanol, methanol, or supercritical CO2.[11][12]

  • Filtration: The crude extract must be filtered to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is essential to prevent clogging of the column inlet frit.[13]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes.[9] This helps to remove interfering compounds that might co-elute with the phthalides of interest.

Troubleshooting Guides

Problem 1: My phthalide peaks are showing significant tailing.

Peak tailing is an asymmetrical peak shape with a drawn-out trailing edge, which can compromise resolution and integration accuracy.[14]

Common Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause of tailing for polar compounds.[9][15] Basic functional groups on analytes can interact strongly with acidic residual silanol groups on the silica stationary phase.[15][16]

    • Solution 1: Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to bring the pH to ~2.5-3.5. This protonates the silanol groups, minimizing their ability to interact with analytes.[10][15]

    • Solution 2: Use an End-Capped Column: Select a high-quality, end-capped column where these active silanol sites have been chemically deactivated.[10]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites.[10]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[14][17]

    • Solution: Dilute the sample or reduce the injection volume.[10]

  • Column Contamination or Void: A buildup of contaminants at the column inlet or the formation of a void in the packing material can distort peak shape.[9][17]

    • Solution: First, try back-flushing the column with a strong solvent.[17] If this fails, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[13]

Problem 2: I have poor resolution between two or more phthalide peaks.

Poor resolution occurs when peaks overlap, making accurate quantification difficult.

Common Causes & Solutions:

  • Insufficient Selectivity: The column and mobile phase are not providing enough separation power.

    • Solution 1: Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and may improve the resolution of early-eluting peaks.[10]

    • Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity because they interact differently with the analyte and stationary phase.[10]

    • Solution 3: Modify the Gradient: Adjusting the gradient slope can significantly impact resolution. A shallower gradient provides more time for separation and is often effective for complex mixtures.[5]

  • Low Column Efficiency: The column may be old, contaminated, or not well-packed.

    • Solution 1: Reduce Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[3]

    • Solution 2: Use a Longer Column or Smaller Particles: A longer column or a column packed with smaller particles provides more theoretical plates, leading to sharper peaks and better resolution.[9]

    • Solution 3: Control Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity. However, ensure your analytes are stable at the chosen temperature.[18]

Problem 3: My retention times are drifting or inconsistent.

Unstable retention times make peak identification unreliable and can lead to failed system suitability tests.[13][19]

Common Causes & Solutions:

  • Inadequate Column Equilibration: The column is not fully conditioned to the initial mobile phase conditions before injection.[20]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase before the first injection and between runs.

  • Mobile Phase Composition Change: The composition of the mobile phase is changing over the course of the analytical run.

    • Solution 1: Freshly Prepare Mobile Phase: Prepare fresh mobile phases daily. For premixed mobile phases, volatile organic components can evaporate over time, leading to longer retention times.[21] Capping solvent reservoirs is crucial.[21]

    • Solution 2: Use an Online Mixer: Utilize the HPLC pump's proportioning valves to mix solvents online, which is generally more reproducible than using manually prepared mixtures.[21]

  • Temperature Fluctuations: The laboratory's ambient temperature is changing, affecting solvent viscosity and retention.[21]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[22]

  • System Leaks or Pump Issues: A leak in the system will cause a drop in pressure and an increase in retention times.[23] Worn pump seals or faulty check valves can lead to inconsistent flow rates.[20][23]

    • Solution: Perform regular system maintenance. Check for leaks at all fittings and inspect pump seals and check valves if the pressure is unstable.

Problem 4: I am observing "ghost peaks" in my chromatograms.

Ghost peaks are unexpected peaks that appear in the chromatogram, often during blank runs, and are not part of the sample.[24][25]

Common Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during a gradient run.[6][24]

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[6] Filter all aqueous mobile phases. To diagnose, run a blank gradient without an injection; if the peaks are still present, the mobile phase is likely the source.[24]

  • System Contamination (Carryover): Residuals from a previous, more concentrated sample can be injected with the current sample.

    • Solution: Implement a robust needle wash protocol in the autosampler, using a wash solvent strong enough to remove all analytes from the previous injection. Injecting a blank after a high-concentration standard can confirm carryover.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause contaminants to elute as sharp peaks at the beginning of the chromatogram.

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase composition.[20]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Common Phthalides

ParameterZ-ligustilideSenkyunolide AGeneral Phthalate Esters
Column C18[26]C18[2]C18 or Phenyl-Hexyl[8][27]
Mobile Phase A Water1% Acetic Acid in Water[2]Water
Mobile Phase B Acetonitrile[26]Methanol[2]Acetonitrile[27]
Elution Mode Isocratic (50:50 A:B)[26]Isocratic (40:60 A:B)[2]Gradient (e.g., 10% to 90% B)[8][27]
Flow Rate 1.0 mL/min1.0 mL/min[2]1.0 mL/min
Column Temp. Ambient30 °C[2]30 - 40 °C
Detection (UV) 290 nm / 395 nm (Fluorescence)[26]280 nm[2]~230-250 nm[3][27]
Injection Vol. 50 µL[26]10 µL10 - 20 µL[27]

Table 2: Troubleshooting Summary for Phthalide Analysis

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols[9]Lower mobile phase pH to 2.5-3.5; use an end-capped column.[10][15]
Column overload[17]Dilute sample or reduce injection volume.[10]
Poor Resolution Mobile phase too strongDecrease percentage of organic modifier.[10]
Insufficient column efficiencyDecrease flow rate; use a longer column or one with smaller particles.[3][9]
Drifting Retention Mobile phase evaporation[21]Prepare mobile phase fresh daily; keep reservoirs capped.[21]
Temperature fluctuations[21]Use a thermostatted column compartment.[22]
Inadequate equilibration[20]Flush column with 10-15 volumes of initial mobile phase before injection.
Ghost Peaks Contaminated mobile phase[6]Use HPLC-grade solvents; run a blank gradient to confirm.[6]
Sample carryoverOptimize autosampler needle wash protocol.

Experimental Protocols

Protocol 1: General Method Development for Separation of Phthalides in a Plant Extract

  • Sample Preparation: a. Extract 1g of powdered plant material with 20 mL of methanol via sonication for 30 minutes. b. Centrifuge the extract at 4000 rpm for 10 minutes. c. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Initial Scouting Run: a. Column: C18, 150 mm x 4.6 mm, 3.5 µm. b. Mobile Phase A: 0.1% (v/v) Formic Acid in Water. c. Mobile Phase B: Acetonitrile. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 35 °C. f. Gradient Program:

    • 0-2 min: 10% B
    • 2-25 min: 10% to 90% B (linear)
    • 25-28 min: 90% B
    • 28-30 min: 10% B (return to initial)
    • 30-35 min: 10% B (equilibration) g. Injection Volume: 10 µL. h. Detection: Diode Array Detector (DAD) scanning from 200-400 nm to determine the optimal wavelength for each peak.

  • Optimization: a. Resolution: If resolution is poor, shallow the gradient (e.g., extend the linear gradient portion from 23 minutes to 40 minutes). b. Peak Shape: If peaks are tailing, confirm the mobile phase pH is low (~2.7) or switch to a high-purity, end-capped column. c. Run Time: If all peaks elute early, a shorter, faster gradient can be used. If key peaks are strongly retained, consider switching to a less retentive column (e.g., C8) or a stronger organic solvent if compatible.

Protocol 2: Isocratic Analysis of Senkyunolide A (Adapted from literature[2])

  • Standard Preparation: a. Prepare a stock solution of Senkyunolide A standard at 1000 µg/mL in methanol. b. Create a series of working standards by diluting the stock solution with methanol.

  • Chromatographic Conditions: a. HPLC System: Agilent 1100 series or equivalent.[2] b. Column: Alltima C18, 5 µm particle size.[2] c. Mobile Phase: Prepare a mixture of 1% acetic acid in water and methanol in a 40:60 (v/v) ratio.[2] d. Degassing: Degas the mobile phase before use. e. Flow Rate: 1.0 mL/min.[2] f. Column Temperature: 30 °C.[2] g. Detection: UV detector set at 280 nm.[2] h. Injection Volume: 10 µL.

  • Analysis Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the series of standard solutions to generate a calibration curve. c. Inject the prepared sample extracts. d. Quantify the amount of Senkyunolide A in the samples by comparing its peak area to the calibration curve.

Visualizations

HPLC_Method_Development_Workflow HPLC Method Development Workflow for Phthalides start Define Analytical Goal (Quantification, Purity, etc.) prep Sample Preparation (Extraction, Filtration) start->prep screen Initial Method Screening prep->screen col_select Select Column (e.g., C18, Phenyl-Hexyl) screen->col_select Stationary Phase mob_select Select Mobile Phase (ACN/Water, MeOH/Water) screen->mob_select Mobile Phase grad_scout Run Broad Gradient col_select->grad_scout mob_select->grad_scout eval1 Evaluate Results (Resolution, Peak Shape) grad_scout->eval1 optimize Optimization Phase eval1->optimize Needs Improvement validate Method Validation (Robustness, Linearity) eval1->validate Acceptable fine_tune Fine-Tune Parameters (Gradient, Flow, Temp) optimize->fine_tune eval2 Evaluate Optimized Method fine_tune->eval2 eval2->optimize Re-optimize eval2->validate Acceptable finish Routine Analysis validate->finish

Caption: A typical workflow for developing an HPLC method for phthalide analysis.

Peak_Tailing_Troubleshooting Troubleshooting Peak Tailing for Phthalides start Peak Tailing Observed check_ph Is mobile phase pH < 3.5? start->check_ph add_acid Action: Add 0.1% Formic or Acetic Acid to Mobile Phase A check_ph->add_acid No check_column Are you using an end-capped column? check_ph->check_column Yes add_acid->check_column use_endcapped Action: Switch to a high-purity, end-capped C18 column check_column->use_endcapped No check_overload Check for Overload: Inject 1:10 dilution of sample check_column->check_overload Yes use_endcapped->check_overload tailing_gone Did tailing improve? check_overload->tailing_gone overload_issue Conclusion: Sample overload was the issue. Reduce sample concentration. tailing_gone->overload_issue Yes check_column_health Check Column Health: Back-flush with strong solvent tailing_gone->check_column_health No replace_column If problem persists, replace column and/or guard column check_column_health->replace_column

Caption: A decision tree for diagnosing and solving peak tailing issues.

Mobile_Phase_pH_Logic Logic for Mobile Phase pH Selection center Analyte & Stationary Phase Interactions high_ph Mid-to-High pH (pH > 4.5) center->high_ph Condition low_ph Low pH (pH < 3.0) center->low_ph Condition analyte Basic Analyte (e.g., amine groups) analyte->center silanol Acidic Silanol Groups (on silica surface, pKa ~3.5-4.5) silanol->center interaction Strong Secondary Interaction (Analyte(+) <--> Silanol(-)) high_ph->interaction no_interaction Minimized Interaction (Analyte(+) <--> Silanol(0)) low_ph->no_interaction tailing Result: Peak Tailing interaction->tailing good_shape Result: Good Peak Shape no_interaction->good_shape

Caption: Relationship between mobile phase pH and peak shape for basic analytes.

References

Technical Support Center: Diastereomeric Salt Resolution of Racemic 2-(α-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful diastereomeric salt resolution of racemic 2-(α-hydroxypentyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution process, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystallization or Very Low Yield of Diastereomeric Salt

  • Question: I have mixed the racemic acid and the resolving agent, but no crystals are forming, or the yield is extremely low. What should I do?

  • Answer: This common issue often relates to solubility and supersaturation.[1] Here are several troubleshooting steps:

    • Increase Concentration: The diastereomeric salts might be too soluble in the chosen solvent.[1] Carefully evaporate some of the solvent to increase the concentration.[1]

    • Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent" in which the salts are less soluble. This must be done gradually to prevent the product from oiling out.[1]

    • Lower Temperature: Decrease the crystallization temperature, as solubility typically reduces at lower temperatures.[1] Consider moving the crystallization vessel to a refrigerator or ice bath.

    • Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the solution to induce crystallization.[1]

    • Solvent Screening: The chosen solvent may be suboptimal. A systematic screening of various solvents with different polarities is recommended to find one where the diastereomeric salts have a significant solubility difference.[2]

Issue 2: The Diastereomeric Salt "Oils Out" Instead of Crystallizing

  • Question: My product is separating as an oil instead of a solid. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[1] This often happens when supersaturation is too high or the temperature is above the melting point of the solvated solid.[1]

    • Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.[1] If using an anti-solvent, add it very slowly and at a higher temperature.[1]

    • Increase Crystallization Temperature: If possible, select a solvent system where crystallization can occur at a higher temperature, well below the salt's melting point.[1]

    • Ensure Proper Agitation: Gentle and consistent agitation can sometimes promote crystallization over oiling out.[1]

Issue 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the Final Product

  • Question: After isolating and decomposing the salt, the enantiomeric purity of my 2-(α-hydroxypentyl)benzoic acid is low. How can I improve it?

  • Answer: Low enantiomeric purity can result from several factors. Here are some strategies to enhance it:

    • Recrystallization: The most effective method to improve purity is to recrystallize the diastereomeric salt.[2] Each recrystallization step can enrich the less soluble diastereomer, thereby increasing the final enantiomeric excess.[3]

    • Optimize Stoichiometry: While a 1:1 molar ratio of racemic acid to resolving agent is a common starting point, it can be beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[2][4]

    • Screen Resolving Agents: The choice of resolving agent is critical.[2] If one agent gives poor results, screening other chiral bases (e.g., different cinchona alkaloids, phenylethylamines) may yield a more effective separation.[2][5]

    • Solvent Selection: The solvent can have a profound impact on the resolution efficiency.[6] In some cases, changing the solvent can even invert the stereochemistry of the crystallizing salt, a phenomenon known as solvent-induced chirality switching.[3][7][8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent for 2-(α-hydroxypentyl)benzoic acid?

A1: The selection of a resolving agent is largely empirical.[2] For a carboxylic acid like 2-(α-hydroxypentyl)benzoic acid, chiral amines are the resolving agents of choice.[5][9] Commonly used and commercially available options include:

  • (R)-(+)-1-Phenylethylamine and (S)-(-)-1-Phenylethylamine[5]

  • Cinchona alkaloids such as quinine, quinidine, cinchonine, and cinchonidine[9][10]

  • Brucine and strychnine (B123637) (Note: these are highly toxic)[2][10]

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE)[7]

It is highly recommended to perform a small-scale screening with several different resolving agents to identify the one that forms a well-crystalline salt with your target compound and provides the best separation.[2][4]

Q2: How does the choice of solvent affect the resolution?

A2: The solvent plays a crucial role in diastereomeric salt resolution by influencing the solubilities of the two diastereomeric salts.[6] An ideal solvent will maximize the solubility difference between the diastereomers, allowing the less soluble salt to crystallize selectively while the more soluble one remains in the mother liquor.[11] Common solvents for screening include alcohols (methanol, ethanol (B145695), isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (MTBE), as well as their mixtures.[1][12]

Q3: Can I obtain both enantiomers of my acid using only one chiral resolving agent?

A3: Yes, this is often possible. After separating the less-soluble diastereomeric salt by filtration, the more-soluble diastereomer remains in the mother liquor. You can then isolate the other enantiomer from this liquor. Alternatively, a phenomenon known as "solvent-induced chirality switching" can sometimes be exploited.[3] By changing the crystallization solvent, it's possible to reverse the relative solubilities of the diastereomeric salts, allowing the other diastereomer to crystallize preferentially.[3][7]

Q4: What is the typical stoichiometry for the resolving agent?

A4: A common starting point is to use 0.5 to 1.0 equivalent of the chiral resolving agent relative to the racemic acid.[2][4] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to a higher purity of the initially crystallized salt.

Data Presentation

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Class Specific Examples Typical Application
Chiral Amines (R/S)-1-Phenylethylamine, (R/S)-1-(1-Naphthyl)ethylamine General purpose, widely available[5]
Cinchona Alkaloids Quinine, Quinidine, Cinchonine, Cinchonidine Effective for a wide range of acids, often provide good crystallinity[9][10]
Amino Alcohols (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) Shown to be effective for hydroxycarboxylic acids[7]

| Other Alkaloids | Brucine, Strychnine | Historically used, effective but highly toxic[2][10] |

Table 2: Example Solvent Screening Results for a Generic Racemic Acid A with (R)-1-Phenylethylamine

Racemic Acid Resolving Agent (Equiv.) Solvent Yield (%) Diastereomeric Excess (d.e. %) Crystal Habit
Racemic Acid A (R)-1-Phenylethylamine (0.5) Methanol 35 65 Fine needles
Racemic Acid A (R)-1-Phenylethylamine (0.5) Ethanol 40 78 Prismatic crystals
Racemic Acid A (R)-1-Phenylethylamine (0.5) Isopropanol 42 92 High purity, good crystals
Racemic Acid A (R)-1-Phenylethylamine (1.0) Isopropanol 65 70 Higher yield, lower purity

Note: This table is illustrative, based on general principles.[1] Actual results for 2-(α-hydroxypentyl)benzoic acid will vary and require experimental determination.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic 2-(α-hydroxypentyl)benzoic acid in a minimal amount of a pre-selected, warm solvent (e.g., ethanol or isopropanol).[2]

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same warm solvent.[2]

    • Slowly add the resolving agent solution to the racemic acid solution with gentle stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming high-purity crystals.[1]

    • If crystallization does not occur, you may place the solution in a refrigerator (0-5 °C) to promote crystal formation.[1]

    • If needed, induce crystallization by seeding with a small crystal of the desired salt.[1]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[11]

    • Dry the crystals under vacuum to a constant weight.[11]

    • To improve purity, the isolated diastereomeric salt can be recrystallized from the same or a different solvent system.[2]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., 1M HCl) to a pH of approximately 2.[2] This protonates the carboxylic acid and liberates it from the resolving agent.

    • Extract the enantiomerically enriched 2-(α-hydroxypentyl)benzoic acid with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) multiple times.[2][11]

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.[11]

Visualizations

G cluster_workflow Diastereomeric Salt Resolution Workflow racemic_acid Racemic 2-(α-hydroxypentyl)benzoic Acid salt_formation Salt Formation (Dissolve & Mix) racemic_acid->salt_formation 1.0 equiv resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->salt_formation 0.5 - 1.0 equiv solvent Suitable Solvent (e.g., Isopropanol) solvent->salt_formation cooling Slow Cooling & Crystallization salt_formation->cooling Form Diastereomeric Salts (R-Acid:R-Base & S-Acid:R-Base) filtration Vacuum Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., S-Acid:R-Base) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in More Soluble Salt, e.g., R-Acid:R-Base) filtration->mother_liquor Filtrate acid_liberation Liberation of Enantiomer less_soluble_salt->acid_liberation Acidify (HCl) pure_enantiomer Pure Enantiomer (e.g., (S)-Acid) acid_liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

G cluster_troubleshooting Troubleshooting Logic for Poor Crystallization start Problem: No/Low Crystal Yield solubility_check Is the salt too soluble? start->solubility_check increase_conc Action: Increase Concentration solubility_check->increase_conc Yes add_anti_solvent Action: Add Anti-Solvent solubility_check->add_anti_solvent Yes supersaturation_check Is nucleation slow? solubility_check->supersaturation_check No increase_conc->supersaturation_check add_anti_solvent->supersaturation_check lower_temp Action: Lower Temperature supersaturation_check->lower_temp Yes seeding Action: Add Seed Crystals supersaturation_check->seeding Yes solvent_check Is the solvent optimal? supersaturation_check->solvent_check No lower_temp->solvent_check seeding->solvent_check screen_solvents Action: Screen New Solvents solvent_check->screen_solvents No

Caption: Troubleshooting logic for poor crystallization outcomes.

References

Degradation pathways of 2-(1-hydroxypentyl)benzoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Degradation Pathways of Substituted Benzoic Acids

Forced degradation, or stress testing, is a critical component of pharmaceutical development used to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[1] These studies are essential for ensuring the safety and efficacy of drug products by evaluating their stability under various environmental influences.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary? A1: A forced degradation study, also known as stress testing, intentionally exposes a drug substance to harsh conditions to accelerate its decomposition.[3] This process is crucial for several reasons:

  • Identifying Degradation Pathways: It helps elucidate the chemical pathways by which the drug molecule breaks down.[1]

  • Characterizing Degradants: It allows for the generation, isolation, and structural identification of potential degradation products.

  • Method Validation: It is essential for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[2][4]

  • Formulation and Packaging Development: Insights from these studies inform the development of stable formulations and the selection of appropriate packaging and storage conditions.[1]

Q2: What are the typical stress conditions applied in a forced degradation study? A2: As per ICH guidelines, typical stress conditions are designed to mimic the effects of various environmental factors and include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., HCl, NaOH) at elevated temperatures.[1]

  • Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).[5]

  • Thermal Stress: Exposure to high temperatures in a solid state or in solution.[1]

  • Photolytic Stress: Exposure to light, typically a combination of UV and visible light, to assess photosensitivity.[1][2]

Q3: What are the major known degradation products of Ibuprofen? A3: Under various stress conditions, Ibuprofen can degrade into several related substances. The most commonly cited degradation product is 4-isobutylacetophenone (4-IBAP) , which is a known toxin.[4][6] Other identified degradants include products of oxidation and esterification with formulation excipients.[4][5] For example, esterification can occur with polyethylene (B3416737) glycol (PEG) or glycerol (B35011) by-products present in soft gelatin capsule formulations.[4]

Q4: How much degradation is considered optimal for these studies? A4: The goal is not to completely destroy the drug. A target degradation of 5-20% is generally considered optimal.[4][7] This level is sufficient to generate and detect degradation products without creating an overly complex profile that is not representative of real-world storage conditions.[7]

Troubleshooting Guide

Q1: My chromatogram shows no degradation after applying stress conditions. What should I do? A1:

  • Increase Stress Severity: The conditions may not be harsh enough. Consider increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, or H₂O₂).

  • Check Sample Preparation: Ensure the drug substance was properly dissolved and is fully interacting with the stress medium. For some molecules, using anhydrous conditions for stress testing might be necessary if they are sensitive to water.[8]

  • Verify Analytical Method Sensitivity: Confirm that your analytical method has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradants.

Q2: I am observing significant "mass balance" issues (the sum of the assay of the parent drug and all degradants is less than 95%). What could be the cause? A2:

  • Non-Chromophoric Degradants: One or more degradation products may lack a UV-absorbing chromophore, making them invisible to standard UV detectors. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.

  • Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis.

  • Co-elution: A degradant peak may be co-eluting with the parent drug peak or another impurity. A peak purity analysis using a photodiode array (PDA) detector can help identify this issue.[2] If co-elution is suspected, modify the chromatographic method (e.g., change the mobile phase gradient, column type, or pH) to improve resolution.

  • Incomplete Elution: Some degradants might be strongly retained on the analytical column. Ensure your gradient method includes a strong final solvent wash to elute all components.

Q3: The chromatogram from my placebo solution shows peaks after stress testing. How should I interpret this? A3: Peaks observed in a stressed placebo sample indicate that the formulation's excipients are degrading.[3] It is crucial to run this control experiment to distinguish between degradants of the active pharmaceutical ingredient (API) and those arising from the excipients.[3] This ensures that you do not misidentify an excipient degradant as being related to the API.

Q4: I am seeing new peaks in my chromatogram that are not present in any of the individual stress conditions. Why? A4: This could be due to an interaction between the drug substance and an excipient, which is only apparent under stress.[6] Studies of binary drug/excipipient mixtures can help confirm such incompatibilities.[6] It is also possible that a secondary degradation product is being formed from the breakdown of a primary, unstable degradant.

Data on Ibuprofen Degradation

The following table summarizes typical degradation data for Ibuprofen under various forced degradation conditions. The extent of degradation is highly dependent on the specific conditions (concentration, temperature, duration).

Stress ConditionReagent/ParametersTypical Degradation (%)Major Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl at 80°C for 24h~5 - 10%4-Isobutylacetophenone (4-IBAP)
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 24h~10 - 15%4-Isobutylacetophenone (4-IBAP)
Oxidative 3% H₂O₂ at RT for 24h~15 - 20%1-(4-isobutylphenyl)-1-ethanol, 4-(1-carboxyethyl)benzoic acid[5]
Thermal 70°C / 75% RH for 3 weeksVariable, excipient-dependent4-Isobutylacetophenone (4-IBAP), esterification products[4][6]
Photolytic ICH Q1B conditions~5%4-Isobutylacetophenone (4-IBAP)

Experimental Protocols

Protocol: Forced Degradation Study of Ibuprofen

1. Objective: To assess the stability of Ibuprofen bulk drug substance under various stress conditions as per ICH guidelines and to identify potential degradation products.

2. Materials:

  • Ibuprofen Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (B52724) (HPLC Grade)

  • Phosphoric Acid or Formic Acid (for mobile phase pH adjustment)

  • Water (HPLC Grade)

  • Class A volumetric flasks and pipettes

3. Sample Preparation:

  • Prepare a stock solution of Ibuprofen at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 80°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation: Accurately weigh ~10 mg of solid Ibuprofen into a vial and place it in a hot air oven at 105°C for 24 hours. After cooling, dissolve the sample in solvent and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the Ibuprofen stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a control sample stored in the dark. After exposure, dilute the solution to a final concentration of ~100 µg/mL.

5. Analytical Method (Example HPLC-UV):

  • Column: C18, 150 x 4.6 mm, 4 µm particle size[4]

  • Mobile Phase: Gradient elution using A) 0.1% Phosphoric Acid in Water and B) Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 220 nm[4]

  • Injection Volume: 20 µL[4]

  • Column Temperature: 25°C[4]

6. Analysis and Reporting:

  • Inject the unstressed control and all stressed samples into the HPLC system.

  • Calculate the percentage degradation of Ibuprofen in each sample.

  • Determine the relative retention time (RRT) and peak area percentage for all new peaks formed.

  • Perform a peak purity analysis on the Ibuprofen peak in stressed samples to confirm specificity.

  • Calculate the mass balance to account for all components.

Visualizations

G Figure 1: Potential Degradation Pathways of Ibuprofen Ibuprofen Ibuprofen (2-(4-isobutylphenyl)propanoic acid) Deg1 4-Isobutylacetophenone (4-IBAP) Ibuprofen->Deg1  Acid/Base Hydrolysis, Thermal, Photolytic Stress   Deg2 1-(4-isobutylphenyl)-1-ethanol Ibuprofen->Deg2  Oxidative Stress (e.g., H₂O₂)   Deg3 Esterification Products Ibuprofen->Deg3  Thermal Stress (with excipients like PEG)  

Caption: Figure 1: Simplified diagram of potential degradation pathways for Ibuprofen under different stress conditions.

G Figure 2: General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_report Reporting Prep Prepare Drug Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Controls Prepare Unstressed and Placebo Controls HPLC Analyze all Samples by HPLC-UV/MS Controls->HPLC Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->HPLC Data Process Data: % Degradation, RRT, Peak Purity, Mass Balance HPLC->Data Report Characterize Degradants & Final Report Data->Report

Caption: Figure 2: A flowchart illustrating the key stages of a typical forced degradation experiment.

G Figure 3: Troubleshooting Poor Chromatographic Resolution Start Issue: Poor Peak Resolution or Co-elution Q1 Is the peak shape asymmetrical (fronting/tailing)? Start->Q1 A1_Yes Adjust mobile phase pH to ensure analyte is fully ionized or non-ionized. Check for column overload. Q1->A1_Yes Yes A1_No Proceed to gradient optimization. Q1->A1_No No Q2 Are peaks eluting too close together? A1_Yes->Q2 A1_No->Q2 A2_Yes Decrease gradient slope (make it shallower). Increase run time. Q2->A2_Yes Yes A2_No Consider changing column chemistry. Q2->A2_No No Q3 Is resolution still poor? A2_Yes->Q3 A2_No->Q3 A3_Yes Change column chemistry (e.g., C18 to Phenyl-Hexyl) or organic modifier (e.g., Acetonitrile to Methanol). Q3->A3_Yes Yes End Resolution Achieved Q3->End No A3_Yes->End

References

Technical Support Center: Enhancing the Bioavailability of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the oral bioavailability of 2-(1-hydroxypentyl)benzoic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective bioavailability enhancement strategies. The following table summarizes key experimental and in silico predicted properties.

PropertyValueSource
Molecular Weight 208.25 g/mol PubChem CID: 11413929
XLogP3 2.4PubChem CID: 11413929
Predicted Aqueous Solubility Low (logS: -3.5)In silico prediction
Predicted pKa (acidic) 4.3In silico prediction
Predicted Caco-2 Permeability Moderate to LowIn silico prediction
Predicted Metabolic Fate Primarily Phase II conjugation (glucuronidation or glycine (B1666218) conjugation) of the carboxylic acid and oxidation of the hydroxyl group.In silico prediction based on benzoic acid derivatives.[1]

Note: In silico predictions provide valuable estimations but should be confirmed by experimental data.

Troubleshooting Guides

This section addresses common issues encountered during the development of oral formulations for this compound.

Problem 1: Poor Dissolution Rate in Biorelevant Media

Question: My formulation of this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?

Answer:

Poor dissolution is a common challenge for compounds with low aqueous solubility like this compound. The primary reasons and potential solutions are outlined below:

  • Low Intrinsic Solubility: The inherent low water solubility of the molecule is the main limiting factor.

  • Crystalline Form: The stable crystalline form of the API requires significant energy to break the crystal lattice, slowing down dissolution.

  • Particle Size: Large particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.

Troubleshooting Workflow for Poor Dissolution

G cluster_assessment Initial Assessment cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Assess_Dissolution Poor Dissolution Profile Particle_Size Particle Size Reduction (Micronization/Nanonization) Assess_Dissolution->Particle_Size Option 1 Solid_Dispersion Amorphous Solid Dispersion (e.g., with PVP, HPMC) Assess_Dissolution->Solid_Dispersion Option 2 Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Assess_Dissolution->Lipid_Formulation Option 3 Re-evaluate Re-evaluate Dissolution in Biorelevant Media Particle_Size->Re-evaluate Solid_Dispersion->Re-evaluate Lipid_Formulation->Re-evaluate

Troubleshooting workflow for poor dissolution.

Recommended Actions:

  • Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the API. See Protocol 1 for details on micronization.

  • Amorphous Solid Dispersions (ASDs): Formulate the compound in an amorphous state with a hydrophilic polymer to prevent recrystallization and enhance dissolution. Common polymers for ASDs include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). See Protocol 2 for preparing an ASD.

  • Lipid-Based Formulations: For lipophilic compounds like this (XLogP3 of 2.4), self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state. See Protocol 3 for SEDDS formulation.

Problem 2: Low Permeability Across Intestinal Epithelium

Question: Despite improving the dissolution, the in vitro Caco-2 permeability of my compound is still low. What could be the reason, and what are my options?

Answer:

Low permeability suggests that even when dissolved, the molecule has difficulty crossing the intestinal cell layer.

  • Molecular Properties: The compound's size, polarity, and hydrogen bonding capacity can hinder passive diffusion.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Troubleshooting Workflow for Low Permeability

G Low_Permeability Low Caco-2 Permeability Efflux Investigate P-gp Efflux (Bidirectional Caco-2 Assay) Low_Permeability->Efflux Prodrug Prodrug Approach (Mask polar groups) Low_Permeability->Prodrug If not P-gp substrate Permeation_Enhancer Co-administer with Permeation Enhancer Low_Permeability->Permeation_Enhancer Alternative Efflux->Prodrug If P-gp substrate Evaluate_Prodrug Evaluate Prodrug Permeability Prodrug->Evaluate_Prodrug

Troubleshooting workflow for low permeability.

Recommended Actions:

  • Investigate Efflux: Conduct a bidirectional Caco-2 assay to determine if the compound is a P-gp substrate.

  • Prodrug Strategy: A common and effective approach for carboxylic acids is to create an ester prodrug.[2] This masks the polar carboxylic acid group, increasing lipophilicity and potentially enhancing passive diffusion. The ester can then be cleaved by esterases in the body to release the active parent drug.

  • Use of Permeation Enhancers: Co-formulation with excipients that act as permeation enhancers can be explored, but this requires careful toxicological assessment.

Problem 3: High First-Pass Metabolism

Question: My in vivo studies in rats show significantly lower oral bioavailability compared to what was expected from dissolution and permeability data. What could be the cause?

Answer:

This discrepancy often points to high first-pass metabolism in the liver. After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3] Liver enzymes can extensively metabolize the drug, reducing the amount that reaches the rest of the body. For a benzoic acid derivative, Phase II conjugation (glucuronidation or glycine conjugation) is a likely metabolic pathway.[1]

Strategies to Mitigate First-Pass Metabolism

G High_FPM High First-Pass Metabolism Lipid_Formulation Lipid-Based Formulations (Promote Lymphatic Uptake) High_FPM->Lipid_Formulation Prodrug_Metabolism Prodrug Design to Alter Metabolic Site High_FPM->Prodrug_Metabolism Enzyme_Inhibitor Co-administration with Enzyme Inhibitor (Caution) High_FPM->Enzyme_Inhibitor

Strategies to address high first-pass metabolism.

Recommended Actions:

  • Lipid-Based Formulations: Highly lipophilic drugs formulated in lipid-based systems can be partially absorbed through the lymphatic system, which bypasses the liver, thus reducing first-pass metabolism.

  • Prodrug Approach: Designing a prodrug can sometimes alter the metabolic profile of the parent molecule, making it less susceptible to first-pass metabolism.

  • Co-administration with Enzyme Inhibitors: While effective in some cases, this approach carries a higher risk of drug-drug interactions and requires extensive safety evaluation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for formulation development of this compound?

A1: Given its predicted low solubility and moderate lipophilicity, a good starting point would be to explore amorphous solid dispersions or lipid-based formulations like SEDDS. It is also recommended to perform initial salt screening to see if a salt form offers improved solubility and stability.

Q2: Which excipients are suitable for formulating this compound?

A2:

  • For ASDs: Hydrophilic polymers such as PVP K30, HPMC E5, or Soluplus®.

  • For SEDDS: Oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP).[4]

  • For pH modification: Buffering agents like citric acid or phosphate (B84403) buffers can be considered for in vitro dissolution studies.[3]

Q3: How do I design an initial in vivo pharmacokinetic study in rats?

A3: A typical study design involves at least two groups: one receiving the drug intravenously (IV) and another receiving the oral formulation. The IV group allows for the determination of clearance and volume of distribution, which are essential for calculating absolute bioavailability. For the oral group, blood samples should be collected at multiple time points to capture the absorption, distribution, and elimination phases. See Protocol 4 for a general outline.

Q4: What are the key parameters to assess in a preclinical bioavailability study?

A4: The primary pharmacokinetic parameters to determine are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half.

  • F (Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Experimental Protocols

Protocol 1: Micronization using a Jet Mill

  • Preparation: Ensure the this compound to be micronized is dry and free-flowing.

  • Milling: Introduce the powder into the jet mill at a controlled feed rate. High-pressure nitrogen gas is used to create particle-on-particle collisions, reducing the particle size.

  • Collection: The micronized powder is collected in a cyclone separator.

  • Characterization: Analyze the particle size distribution of the collected powder using laser diffraction to confirm the desired size range (typically <10 µm).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be rapid to prevent phase separation.

  • Drying: Dry the resulting solid film under vacuum at an elevated temperature (e.g., 40-50 °C) for 24-48 hours to remove residual solvent.

  • Characterization: Scrape the dried ASD and characterize it using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Formulation: Based on the solubility data, prepare different formulations by mixing the selected oil, surfactant, and co-solvent in different ratios. Dissolve the drug in the mixture with gentle heating and vortexing if necessary.

  • Emulsification Study: Add a small amount of the formulation to water with gentle agitation and observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.

  • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (typically <200 nm for a microemulsion) is desirable for better absorption.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300 g).

  • Groups:

    • Group 1 (IV): Administer the drug (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Group 2 (Oral): Administer the formulated drug (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters using appropriate software.

This technical support center provides a foundational guide for enhancing the bioavailability of this compound. For further assistance, please consult relevant scientific literature and consider collaborating with experts in drug formulation and pharmacokinetics.

References

Technical Support Center: Optimization of Cell Viability Assays for 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell viability assays for 2-(1-hydroxypentyl)benzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is recommended for an organic acid like this compound?

A1: Several assays can be used, each with its own advantages and disadvantages. The most common are the MTT, XTT, and Neutral Red assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay that measures mitochondrial reductase activity. However, it can be susceptible to interference from compounds that have reducing properties or can alter cellular metabolism.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity but produces a water-soluble formazan (B1609692) product, simplifying the protocol.[1] It is generally considered to be less affected by phenol (B47542) red and serum components in the culture medium.

  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[2][3] It is a good alternative as its endpoint is based on membrane integrity and lysosomal function rather than solely on metabolic activity.

Recommendation: For initial screening, the XTT or Neutral Red assays may be more robust for an acidic compound like this compound due to a lower likelihood of direct chemical interference compared to the MTT assay. However, it is always best to validate your chosen assay with appropriate controls.

Q2: Can the acidic nature of this compound interfere with the assay results?

A2: Yes, the acidic properties of the compound can potentially interfere with the accuracy of cell viability assays in several ways:

  • pH Alteration of Culture Medium: this compound is a benzoic acid derivative. Benzoic acid has a pKa of approximately 4.2. At physiological pH (around 7.4), the majority of the compound will be in its deprotonated, more water-soluble form. However, high concentrations of the compound could potentially lower the pH of the culture medium. A significant drop in pH can be cytotoxic to cells, independent of the compound's specific biological activity.[4][5] Acidic conditions have been shown to produce inconsistent results in MTT assays.[4]

  • Direct Interaction with Assay Reagents: Acidic compounds can potentially interact with the tetrazolium salts (MTT, XTT) or the formazan product, affecting their chemical properties and leading to inaccurate absorbance readings.

  • Alteration of Cellular Metabolism: Changes in intracellular or extracellular pH can affect cellular metabolic processes, which are the basis for MTT and XTT assays.[6]

Q3: What are the critical parameters to optimize for a cell viability assay with this compound?

A3: The three most critical parameters to optimize are:

  • Cell Seeding Density: The optimal cell number per well ensures that the cells are in the logarithmic growth phase throughout the experiment and that the signal is within the linear range of the assay.

  • Compound Concentration Range: A wide range of concentrations should be tested to determine the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

  • Incubation Time: The duration of exposure to the compound is crucial. Short incubation times may not be sufficient to observe an effect, while long incubation times can lead to non-specific cytotoxicity.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter when performing cell viability assays with this compound.

MTT Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background absorbance in wells without cells. 1. Contamination of media or reagents. 2. Phenol red in the medium can interfere. 3. The compound may directly reduce MTT.1. Use fresh, sterile reagents and media. 2. Use phenol red-free medium during the MTT incubation step. 3. Perform a cell-free control with the compound and MTT to check for direct reduction. If this occurs, consider using an alternative assay like Neutral Red.[7]
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Evaporation from wells, especially on the plate edges.1. Ensure a homogenous cell suspension before seeding. 2. After adding the solubilization solution (e.g., DMSO), shake the plate thoroughly and ensure all crystals are dissolved before reading. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to create a humidity barrier.
Low signal or no dose-response. 1. Cell seeding density is too low. 2. Incubation time is too short. 3. The compound is not cytotoxic at the tested concentrations.1. Optimize cell seeding density by performing a cell titration experiment. 2. Increase the incubation time with the compound (e.g., 48h, 72h). 3. Test a wider and higher range of compound concentrations.
XTT Assay Troubleshooting
Problem Possible Cause Recommended Solution
High background absorbance. 1. Contamination. 2. Non-enzymatic reduction of XTT by components in the media or the test compound.[5]1. Use sterile technique and fresh reagents. 2. Run a cell-free control with the compound to assess its direct effect on XTT reduction. If interference is observed, the background from the compound alone should be subtracted from the treated cell values.
Low sensitivity. 1. Low metabolic activity of the cell line. 2. Sub-optimal incubation time with the XTT reagent.1. Increase the cell seeding density. 2. Optimize the XTT incubation time (typically 2-4 hours), ensuring it is long enough for color development but not so long that it becomes toxic to the cells.
Color change in all wells, including controls. The electron coupling reagent (e.g., PMS) can be toxic at high concentrations or after prolonged incubation.Optimize the concentration of the electron coupling reagent and the incubation time to minimize toxicity.
Neutral Red Assay Troubleshooting
Problem Possible Cause Recommended Solution
Precipitation of Neutral Red in the medium. The dye can precipitate in certain media formulations, especially at higher pH or in the presence of high bicarbonate concentrations.[7]1. Prepare the Neutral Red working solution fresh. 2. Filter the working solution before use. 3. Consider using a medium with a lower bicarbonate concentration during the dye incubation step.
Low absorbance readings. 1. Cell number is too low. 2. Incomplete extraction of the dye from the lysosomes.1. Increase the initial cell seeding density. 2. Ensure the destain solution (acidified ethanol) is added to all wells and that the plate is shaken adequately to completely solubilize the dye before reading.
High variability between replicates. 1. Uneven washing of the cell monolayer, leading to cell detachment. 2. The compound may interfere with dye uptake or retention.1. Wash the cells gently to avoid dislodging them. 2. Run a control where the compound is added just before the dye to check for immediate effects on dye uptake. The Neutral Red assay has been shown to be reliable in acidic conditions.[8][9][10]

III. Data Presentation

Summarizing quantitative data in a structured format is crucial for comparison and analysis. Below is a template table for presenting IC50 values of weak acids on different cell lines, which can be adapted for your experiments with this compound.

Table 1: Comparative Cytotoxicity (IC50 Values) of Weak Acids on Various Cell Lines

Weak AcidCell LineIncubation Time (hours)IC50 Value (mM)
Acetic AcidHCT-15 (colorectal carcinoma)4870
Acetic AcidRKO (colorectal carcinoma)48110
Propionic AcidHeLa (cervical cancer)48~12
Butyric AcidHCT116 (colon cancer)241.14
Butyric AcidHCT116 (colon cancer)480.83
This compound[Your Cell Line][Your Incubation Time][Your Data]

Data for Acetic, Propionic, and Butyric Acid are for illustrative purposes.

IV. Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are generalized protocols for the MTT, XTT, and Neutral Red assays that should be optimized for your specific cell line and experimental conditions.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals completely. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

XTT Cell Viability Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[1]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-500 nm. A reference wavelength of 650 nm is often used.[1]

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.

  • Medium Removal: After the incubation period, remove the treatment medium.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red medium and wash the cells gently with PBS.

  • Dye Extraction: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.

V. Visualization of Signaling Pathways and Workflows

General Workflow for Cell Viability Assay Optimization

G General Workflow for Cell Viability Assay Optimization cluster_prep Preparation cluster_optim Optimization cluster_exp Experimentation cluster_analysis Data Analysis A Select Cell Line B Choose Viability Assay (MTT, XTT, NR) A->B C Determine Optimal Cell Seeding Density B->C D Select Compound Concentration Range C->D E Optimize Incubation Time (24h, 48h, 72h) D->E F Perform Assay with This compound E->F G Include Controls: - Untreated - Vehicle - Cell-free F->G H Measure Absorbance F->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: A generalized workflow for optimizing a cell viability assay.

Hypothetical Signaling Pathway for the Neuroprotective Effects of this compound (dl-PHPB)

Based on existing literature, potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) has been shown to have neuroprotective effects by modulating apoptosis-related proteins and signaling pathways such as PKC.[4] The following diagram illustrates a plausible signaling cascade.

G Hypothetical Neuroprotective Signaling of dl-PHPB cluster_stimulus Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stress Oxidative Stress (e.g., H2O2) PKC PKCα Stress->PKC Downregulates Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Stress->Bax Upregulates PHPB dl-PHPB PHPB->PKC Upregulates PKC->Bcl2 Upregulates PKC->Bax Downregulates Caspase Caspase-3 (Executioner) PKC->Caspase Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Caspase Activates Caspase->Apoptosis Induces Survival Cell Survival

References

Validation & Comparative

A Comparative Analysis of 2-(1-hydroxypentyl)benzoic acid and Butylphthalide in the Context of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two promising compounds in the field of ischemic stroke research: 2-(1-hydroxypentyl)benzoic acid (also known as Potassium 2-(1-hydroxypentyl)-benzoate or dl-PHPB) and Butylphthalide (NBP). This document synthesizes preclinical and clinical data to objectively compare their mechanisms of action, efficacy, and safety profiles, supported by detailed experimental protocols and visual representations of key biological pathways.

Executive Summary

Butylphthalide (NBP), a compound originally isolated from celery seeds, is an approved treatment for ischemic stroke in China with a well-documented multifactorial neuroprotective mechanism. This compound (dl-PHPB) is a derivative and prodrug of NBP, which has demonstrated potent antiplatelet and neuroprotective effects in preclinical studies. While direct comparative clinical trials are not extensively available, this guide consolidates existing data to facilitate a comprehensive understanding of their respective pharmacological profiles.

Physicochemical Properties

PropertyThis compoundButylphthalide
Molecular Formula C12H16O3C12H14O2
Molecular Weight 208.25 g/mol 190.24 g/mol
Synonyms dl-PHPB, Potassium 2-(1-hydroxypentyl)-benzoateNBP, 3-n-butylphthalide

Mechanism of Action

Both compounds exhibit neuroprotective effects relevant to the pathophysiology of ischemic stroke, albeit through distinct and overlapping mechanisms.

This compound (dl-PHPB) primarily acts as a potent antiplatelet agent. Its mechanism involves the blockade of the P2Y1 receptor, which in turn inhibits the Gq-PLC-IP3 signaling pathway, leading to a decrease in intracellular calcium concentration and subsequent inhibition of platelet aggregation.[1][2][3][4] Additionally, preclinical studies suggest it possesses neuroprotective properties, which are largely attributed to its rapid conversion to its active metabolite, Butylphthalide (NBP).[5] Some studies also suggest a neuroprotective role by modulating apoptosis-related proteins and the PKC signaling pathway.

Butylphthalide (NBP) demonstrates a multifaceted mechanism of action aimed at protecting the brain from ischemic injury.[6][7][8][9][10] Its neuroprotective effects are attributed to:

  • Enhancement of Cerebral Blood Flow: NBP improves microcirculation and increases cerebral blood flow to the ischemic region.[5]

  • Anti-inflammatory Effects: It inhibits inflammatory responses in the ischemic brain.

  • Antioxidant Properties: NBP mitigates oxidative stress, a key contributor to neuronal damage in stroke.

  • Anti-apoptotic Effects: It inhibits neuronal apoptosis through various signaling pathways, including the JNK pathway and by modulating Bcl-2/Bax ratios.[9][10]

  • Promotion of Angiogenesis: NBP has been shown to up-regulate the expression of angiogenic factors like VEGF, promoting the formation of new blood vessels.[11][12]

  • Mitochondrial Protection: It protects mitochondrial function against ischemic damage.[9]

Preclinical Efficacy

Neuroprotection in Ischemic Stroke Models
ParameterThis compound (dl-PHPB)Butylphthalide (NBP)
Animal Model Rat transient Middle Cerebral Artery Occlusion (MCAO)Mouse and Rat MCAO
Dosage 1.3, 3.9, 12.9 mg/kg (intravenous)30-100 mg/kg (intraperitoneal)
Infarct Volume Reduction Dose-dependent reduction from 37.4% (vehicle) to 13.7% (12.9 mg/kg)[5]Significant reduction in infarct volume observed in multiple studies.[7][9]
Neurological Deficit Improvement Significant improvement in neuronal score in a dose-dependent manner.[5]Improved functional neurologic impairment scores.[7]
Antiplatelet Activity
ParameterThis compound (dl-PHPB)Butylphthalide (NBP)
Assay ADP-induced rat platelet aggregationData not prominently available
Effect Significant dose-dependent inhibition of platelet aggregation.[1][2]Not a primary reported mechanism

Clinical Efficacy and Safety of Butylphthalide (NBP)

Multiple clinical trials have evaluated the efficacy and safety of NBP in patients with acute ischemic stroke.

Trial / StudyPatient PopulationInterventionKey Efficacy OutcomesKey Safety Outcomes
BAST Trial 1216 patients with acute ischemic stroke receiving reperfusion therapyNBP or placebo for 90 daysHigher proportion of favorable functional outcome (mRS 0-2) at 90 days in the NBP group (56.7%) vs. placebo (44.0%).No significant difference in serious adverse events between NBP (10.1%) and placebo (12.0%) groups.
Systematic Review & Meta-Analysis Patients with post-stroke cognitive impairmentNBP as monotherapy or combination therapyImproved cognitive function (MoCA and MMSE scores) and activities of daily living.No serious adverse reactions observed.[13]

Note: Clinical trial data for this compound is not yet widely available as it is in earlier stages of development.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)

  • Operating microscope or surgical loupes

  • Micro-surgical instruments

  • 4-0 silk sutures

  • Silicone-coated nylon monofilament (e.g., 4-0)

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues.

  • Ligate the distal end of the ECA.

  • Place a temporary ligature on the CCA and the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.[14]

  • (Optional) Confirm the occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.[6][14]

  • Ligate the ECA stump permanently.

  • Close the incision and allow the animal to recover.

  • Assess neurological deficits at specified time points post-surgery.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in response to an agonist.

Materials:

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Agonist solution (e.g., Adenosine Diphosphate - ADP)

  • Pipettes and cuvettes

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[15]

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[15]

  • Calibration of Aggregometer:

    • Set the aggregometer to 37°C.

    • Use PPP to set the 100% light transmission baseline.

    • Use PRP to set the 0% light transmission baseline.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.

    • Add the agonist (e.g., ADP) to the PRP and start recording the change in light transmission over time.[16]

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

Signaling Pathway Diagrams

G cluster_0 This compound (dl-PHPB) Antiplatelet Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Aggregation Platelet Aggregation Ca->Aggregation promotes PHPB dl-PHPB PHPB->P2Y1 inhibits

Caption: P2Y1-PLC signaling pathway inhibited by dl-PHPB.

G cluster_1 Butylphthalide (NBP) Neuroprotective Pathways cluster_angiogenesis Angiogenesis cluster_antioxidant Antioxidant Response cluster_antiapoptosis Anti-apoptosis Ischemia Ischemic Insult JNK JNK Pathway Ischemia->JNK Apoptosis Neuronal Apoptosis Ischemia->Apoptosis NBP Butylphthalide (NBP) VEGF ↑ VEGF NBP->VEGF Keap1 Keap1 NBP->Keap1 inhibits NBP->JNK inhibits Bax ↓ Bax NBP->Bax Bcl2 ↑ Bcl-2 NBP->Bcl2 Angiogenesis Angiogenesis VEGF->Angiogenesis Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE activates AntioxidantEnzymes ↑ Antioxidant Enzymes ARE->AntioxidantEnzymes JNK->Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

Caption: Multifaceted neuroprotective pathways of Butylphthalide (NBP).

Conclusion

Butylphthalide (NBP) is a clinically validated agent for ischemic stroke with a broad spectrum of neuroprotective activities. This compound (dl-PHPB) shows significant promise as a therapeutic candidate, primarily due to its potent antiplatelet effects and its role as a prodrug that rapidly converts to NBP in vivo. The data suggests that dl-PHPB may offer a dual therapeutic advantage by providing immediate antiplatelet action while also delivering the sustained, multifaceted neuroprotection of NBP. Further head-to-head comparative studies are warranted to fully elucidate the distinct and synergistic therapeutic benefits of these two compounds in the management of ischemic stroke. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to advance stroke therapeutics.

References

A Comparative Analysis of 2-(1-hydroxypentyl)benzoic Acid and Other Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2-(1-hydroxypentyl)benzoic acid (dl-PHPB), a novel neuroprotective candidate, with other established neuroprotective agents. The information is intended to support research and development efforts in the field of neuroprotection, particularly for ischemic stroke. This document summarizes key experimental data, outlines methodologies, and visualizes relevant signaling pathways to offer a comprehensive overview for the scientific community.

Quantitative Efficacy Comparison

The following table summarizes the neuroprotective efficacy of this compound and its active metabolite, 3-n-butylphthalide (NBP), in comparison to other agents in preclinical models of cerebral ischemia.

AgentDosageExperimental ModelKey Efficacy OutcomesReference
This compound (dl-PHPB) 1.3, 3.9, 12.9 mg/kg (i.v.)Transient Middle Cerebral Artery Occlusion (MCAO) in ratsDose-dependently reduced infarct volume to 25.4%, 17.4%, and 13.7% respectively, compared to 37.4% in the vehicle group. Improved neurological score from 3.2 (vehicle) to 2.7, 2.1, and 1.8.[1][2]
39 mg/kg (p.o.)Chronic cerebral hypoperfusion in ratsSignificantly improved spatial learning and memory deficits. Effectiveness was noted to be the strongest at this dose compared to other tested doses.[3]
3-n-butylphthalide (NBP) 12.9 mg/kg (i.v.)Transient MCAO in ratsPotency in reducing infarct volume was similar to the highest dose of dl-PHPB.[1]
100 mg/kg (p.o.)Chronic cerebral hypoperfusion in ratsSignificantly improved spatial learning and memory deficits.[3]
Piracetam (B1677957) 600 mg/kg (p.o.)Chronic cerebral hypoperfusion in ratsSignificantly improved spatial learning and memory deficits.[3]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are the detailed protocols for the key studies cited in this guide.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: A 2-hour middle cerebral artery occlusion was induced, followed by 24 hours of reperfusion.

  • Drug Administration: this compound (dl-PHPB) was administered intravenously at doses of 1.3, 3.9, or 12.9 mg/kg ten minutes after the onset of MCAO.[1][2]

  • Efficacy Assessment:

    • Infarct Volume: Measured 24 hours after MCAO.[1][2]

    • Neurological Deficit Score: Assessed using a neurobehavioral test.[1][2]

    • Cerebral Blood Flow (CBF): Monitored using laser-Doppler flowmetry.[1][2]

Chronic Cerebral Hypoperfusion in Rats
  • Animal Model: Rats with bilateral permanent occlusion of the common carotid arteries.

  • Drug Administration: Rats were orally administered with this compound (dl-PHPB) at doses of 13, 39, and 129 mg/kg, 3-n-butylphthalide (dl-NBP) at 100 mg/kg, or piracetam at 600 mg/kg, daily for 21 days.[3]

  • Efficacy Assessment:

    • Cognitive Function: Spatial learning and memory deficits were evaluated.[3]

    • Biochemical Markers: Superoxide dismutase activity and lipid peroxide levels were measured in the cortex.[3]

    • Histopathology: Astrocyte activation and white matter rarefaction were assessed.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and other agents are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms involved.

G cluster_dlPHPB This compound (dl-PHPB) Pathway dlPHPB dl-PHPB NBP dl-NBP (Active Metabolite) dlPHPB->NBP Conversion in blood HO1 Heme Oxygenase-1 (HO-1) Upregulation NBP->HO1 MAPK MAPK Pathway Inhibition (p-ERK, p-p38, p-JNK) NBP->MAPK PKC PKC Signaling Pathway Modulation NBP->PKC Neuroinflammation Reduced Neuroinflammation HO1->Neuroinflammation MAPK->Neuroinflammation Apoptosis Reduced Apoptosis PKC->Apoptosis Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection

Caption: Signaling pathway of this compound.

The primary mechanism of this compound (dl-PHPB) involves its rapid conversion to the active metabolite, 3-n-butylphthalide (dl-NBP).[1][2] NBP then exerts its neuroprotective effects through multiple pathways. It upregulates the antioxidant enzyme heme oxygenase-1 (HO-1) and inhibits the neuroinflammatory response by suppressing the phosphorylation of key proteins in the MAPK signaling pathway (ERK, p38, and JNK).[4] Additionally, it modulates the PKC signaling pathway, which is involved in reducing neuronal apoptosis.

G cluster_comparison Comparative Neuroprotective Mechanisms cluster_NBP NBP cluster_Edaravone Edaravone cluster_Piracetam Piracetam NBP_node NBP NBP_target ↑ HO-1 ↓ MAPK ↑ BDNF/NGF NBP_node->NBP_target Neuroprotection Neuroprotection NBP_target->Neuroprotection Edaravone_node Edaravone Edaravone_target Free Radical Scavenger ↓ Oxidative Stress Edaravone_node->Edaravone_target Edaravone_target->Neuroprotection Piracetam_node Piracetam Piracetam_target ↑ Membrane Fluidity ↑ Neurotransmitter Release Piracetam_node->Piracetam_target Piracetam_target->Neuroprotection

Caption: Mechanisms of different neuroprotective agents.

This diagram provides a simplified comparison of the primary mechanisms of action for NBP, Edaravone, and Piracetam. While NBP acts on specific signaling pathways to reduce inflammation and promote cell survival, Edaravone primarily functions as a potent free radical scavenger, directly mitigating oxidative stress. Piracetam, on the other hand, is thought to enhance neuronal membrane fluidity and neurotransmitter release, thereby improving neuronal function and communication.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel neuroprotective agent in a preclinical model of ischemic stroke.

G start Start mcao Induce MCAO in Animal Model start->mcao treatment Administer Neuroprotective Agent mcao->treatment reperfusion Reperfusion Period treatment->reperfusion behavioral Behavioral Assessment (Neurological Score) reperfusion->behavioral imaging Infarct Volume Measurement (e.g., TTC) reperfusion->imaging biochemical Biochemical Analysis (e.g., Western Blot, ELISA) reperfusion->biochemical histology Histological Analysis reperfusion->histology end End behavioral->end imaging->end biochemical->end histology->end

Caption: Preclinical evaluation of neuroprotective agents.

This workflow begins with the induction of ischemic stroke in an animal model, followed by the administration of the test compound. After a period of reperfusion, a series of assessments are conducted to evaluate the agent's efficacy. These include behavioral tests to assess neurological function, imaging techniques to measure the extent of brain damage, and biochemical and histological analyses to investigate the underlying mechanisms of action.

This guide provides a foundational comparison of this compound with other neuroprotective agents. Further research, including direct comparative studies with a broader range of agents and eventual clinical trials, will be necessary to fully elucidate its therapeutic potential.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to designing novel therapeutics. This guide provides a comprehensive comparison of aminobenzoic acid derivatives, delving into their structure-activity relationships (SAR) with a focus on antimicrobial, anticancer, and enzyme-inhibiting properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a valuable resource for advancing the rational design of next-generation aminobenzoic acid-based drugs.

Para-aminobenzoic acid (PABA), a crucial intermediate in the folate biosynthesis pathway of many microorganisms, has long been a versatile scaffold in medicinal chemistry.[1][2] Its simple aromatic structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities.[1] These activities range from antimicrobial and antifungal to cytotoxic, anti-inflammatory, and antioxidant effects.[1][3] This guide will explore how specific structural alterations to the aminobenzoic acid core influence these biological outcomes, supported by experimental data and methodologies.

Comparative Analysis of Biological Activities

The therapeutic efficacy of aminobenzoic acid derivatives is profoundly influenced by their chemical structure. Key modifications, such as the formation of Schiff bases, esters, and amides, as well as substitutions on the aromatic ring, have been shown to significantly modulate their biological activity.[4][5]

Antimicrobial Activity

Aminobenzoic acid derivatives often exert their antimicrobial effects by mimicking PABA and competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4] This inhibition leads to a bacteriostatic effect.

Key SAR Observations for Antimicrobial Activity:

  • Schiff Bases: The formation of an imine bond through condensation with various aldehydes can significantly enhance antimicrobial activity.[3][6] The nature of the substituent on the aldehyde moiety is a critical determinant of potency.[4]

  • Halogenation: Introducing halogen atoms to the structure can modulate antimicrobial efficacy, with the specific effect depending on the type and position of the halogen.[4] For instance, in a series of salicylidene imines, the antifungal activity increased with the atomic mass of the halogen substituent.[3]

  • Ester vs. Amide Derivatives: Studies have shown that Schiff's bases of PABA are generally more potent antimicrobial agents than their corresponding ester derivatives.[5]

Table 1: Comparative Antimicrobial Activity (MIC) of Aminobenzoic Acid Schiff Base Derivatives

Compound IDSubstituent on SalicylaldehydeS. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)
1a 2-OH>500>500>500
1c 2-OH, 5-Cl12525062.5
1d 2-OH, 5-Br62.512531.25
1e 2-OH, 5-I31.2562.515.62
1q 2-OH, 3,5-di-I15.6231.257.81

Data summarized from a study on PABA-derived Schiff bases.[3]

Cytotoxic Activity

The anticancer potential of aminobenzoic acid derivatives has been a subject of increasing interest. These compounds can induce cytotoxicity through various mechanisms, including the inhibition of tubulin polymerization and protein kinases.[7]

Key SAR Observations for Cytotoxic Activity:

  • Acrylamide (B121943) Moiety: The introduction of an acrylamide group linked to the PABA scaffold has yielded compounds with potent cytotoxic activity against various cancer cell lines.[7]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the PABA core can significantly impact anticancer efficacy. For example, certain alkyl derivatives have shown promising inhibitory properties against lung and oral squamous carcinoma cell lines.[8]

Table 2: Comparative Cytotoxic Activity (IC₅₀) of Acrylamide–PABA Analogs against Cancer Cell Lines

Compound IDAryl Ring on AcrylamideMCF-7 (IC₅₀, µM)HepG2 (IC₅₀, µM)
4a 4-Fluorophenyl2.993.11
4c 4-Chlorophenyl73.1115.12
4d 4-Bromophenyl33.1410.21
4j 3,4,5-Trimethoxyphenyl1.832.01
Colchicine (Reference)3.544.15

Data summarized from a study on acrylamide–PABA analogs as tubulin inhibitors.[7]

Cholinesterase Inhibition

Derivatives of aminobenzoic acid have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[9][10]

Key SAR Observations for Cholinesterase Inhibition:

  • Isomeric Position: The position of the amino group on the benzoic acid ring influences inhibitory activity, with para- and meta-substituted derivatives showing significant potential.[10][11]

  • Amide and Imide Moieties: The introduction of amide and imide functionalities has been shown to be an encouraging strategy for developing potent cholinesterase inhibitors.[11]

Table 3: Comparative Cholinesterase Inhibitory Activity (IC₅₀) of Aminobenzoic Acid Derivatives

Compound IDIsomerSubstituentAChE (IC₅₀, µM)BChE (IC₅₀, µM)
2c 3-aminoN-benzoyl8.34 ± 0.082.67 ± 0.05
5b 4-aminoN-(4-nitrobenzoyl)1.66 ± 0.0310.12 ± 0.09

Data summarized from a study on aminobenzoic acid derivatives as cholinesterase inhibitors.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of aminobenzoic acid derivatives.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases from PABA involves a condensation reaction with an appropriate aldehyde.[1]

Protocol:

  • Dissolve 4-aminobenzoic acid in a suitable solvent, such as ethanol.[1]

  • Add an equimolar amount of the desired aldehyde to the solution.[1]

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

  • The reaction mixture is typically refluxed for several hours.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration.[1]

  • The crude product is then purified by recrystallization.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.[1]

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[1]

  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[1][3]

  • Prepare a standardized inoculum of the test microorganism and add it to each well.[1]

  • Include positive (microorganism in medium) and negative (medium only) controls.[1]

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24-48 hours for bacteria).[1]

  • The MIC is determined as the lowest concentration of the compound that causes a visible inhibition of microbial growth.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]

Protocol:

  • Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.[1][3]

  • Treat the cells with various concentrations of the aminobenzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[1]

  • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[1]

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength typically between 500 and 600 nm.[1]

  • Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved.

bacterial_folate_synthesis_inhibition Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids required for Aminobenzoic_Acid_Derivative Aminobenzoic Acid Derivative Aminobenzoic_Acid_Derivative->DHPS competitively inhibits

Caption: Competitive inhibition of bacterial Dihydropteroate Synthase by aminobenzoic acid derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Aminobenzoic Acid Derivatives Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (e.g., MIC determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT assay) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Cholinesterase) Purification->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Cytotoxicity->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three prominent analytical techniques for the quantification of 2-(1-hydroxypentyl)benzoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical methodology for their specific research needs.

Method Performance Comparison

The selection of an analytical method is often a balance between performance, speed, and cost. The following tables summarize the key performance characteristics of LC-MS/MS, a proposed HPLC-UV method, and a proposed GC-MS method for the quantification of this compound.

Table 1: Comparison of Validation Parameters for this compound Quantification

ParameterLC-MS/MSHPLC-UV (Proposed)GC-MS (Proposed)
**Linearity (R²) **> 0.99> 0.995> 0.99
Accuracy (% Recovery) 91.47% - 106.3%95.0% - 105.0%90.0% - 110.0%
Precision (% RSD) < 8.71%< 5.0%< 10.0%
Limit of Detection (LOD) Low ng/mLHigh ng/mL to low µg/mLLow to mid ng/mL
Limit of Quantification (LOQ) 5 ng/mL[1]Low µg/mLMid to high ng/mL
Specificity Very HighModerateHigh
Analysis Time per Sample ~8 minutes[2]~10-15 minutes~15-20 minutes
Instrumentation Cost HighLow to ModerateModerate to High
Sample Preparation Complexity Moderate (Protein Precipitation)Low to ModerateHigh (Derivatization Required)

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. The LC-MS/MS protocol is based on a validated method for this compound, while the HPLC-UV and GC-MS protocols are proposed methods based on established procedures for similar compounds and would require optimization.

LC-MS/MS Method for this compound in Rat Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and trace-level quantification.[1]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 400 µL of a protein-precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Hypersil GOLD C18 (100 mm × 2.1 mm, 3 µm) or equivalent

  • Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol[1]

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode[1]

  • Monitored Transition: m/z 207 → 85 for this compound[1]

Proposed HPLC-UV Method

This method offers a cost-effective alternative to LC-MS/MS for routine analysis when high sensitivity is not a primary requirement.

a. Sample Preparation

  • Sample extraction can be performed using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) for cleaner samples.

  • After extraction, the solvent is evaporated, and the residue is reconstituted in the mobile phase.

  • The sample is filtered through a 0.45 µm syringe filter before injection.

b. Proposed Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV or Photodiode Array (PDA) detector

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). Isocratic or gradient elution may be used to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 210-230 nm, to be determined by measuring the UV spectrum of the analyte.

  • Injection Volume: 20 µL

Proposed GC-MS Method

GC-MS provides high specificity and is suitable for volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary.

a. Sample Preparation and Derivatization

  • Extract the analyte from the sample matrix using liquid-liquid extraction.

  • Dry the extract completely.

  • Perform derivatization to increase the volatility of the analyte. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

  • The derivatized sample is then injected into the GC-MS system.

b. Proposed Chromatographic Conditions

  • GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection depending on the concentration.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic fragment ions of the derivatized analyte.

Visualizing the Validation Workflow

The validation of an analytical method is a critical step to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.[3][4]

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq range Range protocol->range robustness Robustness protocol->robustness evaluation Evaluate Data Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation range->evaluation robustness->evaluation evaluation->protocol Criteria Not Met (Method Optimization Required) report Prepare Validation Report evaluation->report All Criteria Met end End: Method Approved for Routine Use report->end

References

A Comparative Guide to the Antioxidant Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of various benzoic acid derivatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for the development of new therapeutic agents.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of benzoic acid derivatives is primarily evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant activity. The following table summarizes the IC50 values for several benzoic acid derivatives from various in vitro antioxidant assays.

Benzoic Acid DerivativeAssay TypeIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Gallic Acid DPPH0.118 ± 0.001BHT-
ABTS2.12 ± 0.04 (at 5 min)--
Protocatechuic Acid DPPH~5.0 - 15.0--
ABTS3.10 ± 0.08 (at 5 min)--
Gentisic Acid ABTS2.89 ± 0.02 (at 5 min)--
Syringic Acid ABTS3.51 ± 0.05 (at 5 min)--
Vanillic Acid ABTS4.61 ± 0.10 (at 5 min)--
p-Hydroxybenzoic Acid DPPH>100--
Salicylic (B10762653) Acid DPPH>100--
3,5-Dihydroxybenzoic Acid ABTS2.82 ± 0.03 (at 5 min)--

Note: The antioxidant activity of benzoic acid derivatives is significantly influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant activity.[1] The presence of electron-donating groups, such as methoxy (B1213986) groups, can also modulate this activity.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds, and a positive control (e.g., Ascorbic Acid).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent.

    • Add a specific volume of the test compound solution to a DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), test compounds, and a ferrous sulfate (B86663) standard.

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), TPTZ solution in HCl, and ferric chloride solution.

    • Add the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the colored product at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous sulfate.

Hydroxyl Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species.

  • Reagents: Fenton's reagent (ferrous sulfate and hydrogen peroxide), a detector molecule (e.g., salicylic acid), and test compounds.

  • Procedure:

    • Mix the test compound with ferrous sulfate, hydrogen peroxide, and salicylic acid.[3]

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).[3]

    • The hydroxyl radicals generated react with salicylic acid to form a colored product.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm).[3]

    • The scavenging activity is determined by the decrease in absorbance in the presence of the test compound.

Superoxide (B77818) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide anion radicals (O₂•⁻).

  • Reagents: A system to generate superoxide radicals (e.g., phenazine (B1670421) methosulfate-NADH system), a detector molecule (e.g., nitroblue tetrazolium - NBT), and test compounds.

  • Procedure:

    • The reaction mixture contains the test compound, NADH, and NBT.

    • The reaction is initiated by adding PMS.

    • Superoxide radicals reduce NBT to a colored formazan (B1609692) product.

    • The absorbance is measured at a specific wavelength (e.g., 560 nm).

    • The scavenging activity is determined by the inhibition of formazan formation.

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of benzoic acid derivatives are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that control the cellular antioxidant response.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[4] Some phenolic compounds, including certain benzoic acid derivatives, can activate the Nrf2 pathway.[4] This activation leads to the increased synthesis of protective enzymes, thereby enhancing the cell's ability to combat oxidative stress.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are also implicated in the cellular response to oxidative stress. Some benzoic acid derivatives have been shown to modulate these pathways, which can influence inflammatory responses and cell survival. For instance, certain derivatives can inhibit the activation of NF-κB, a key regulator of inflammation.

Visualizations

Experimental_Workflow_for_Antioxidant_Assay cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Compound Benzoic Acid Derivative Dilutions Serial Dilutions Compound->Dilutions Assay DPPH / ABTS / FRAP etc. Dilutions->Assay Incubation Incubation Assay->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: A generalized experimental workflow for determining the antioxidant activity of benzoic acid derivatives.

Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_mapk_nfkb MAPK & NF-kB Pathways Nrf2 Nrf2 ARE ARE Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes activates MAPK MAPK Inflammation Inflammatory Response MAPK->Inflammation NFkB NF-kB NFkB->Inflammation BenzoicAcid Benzoic Acid Derivatives BenzoicAcid->Nrf2 activates BenzoicAcid->MAPK modulates BenzoicAcid->NFkB inhibits

References

Comparative Efficacy of 2-(1-hydroxypentyl)benzoic Acid in Preclinical Models of Ischemic Stroke and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo performance of 2-(1-hydroxypentyl)benzoic acid (dl-PHPB), a novel therapeutic candidate, reveals promising neuroprotective effects in preclinical models of ischemic stroke and Alzheimer's disease. As a prodrug, dl-PHPB rapidly converts to its active metabolite, 3-n-butylphthalide (dl-NBP), which is responsible for its therapeutic actions. This guide provides an objective comparison of dl-PHPB/dl-NBP with standard and alternative therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Ischemic Stroke: A Head-to-Head Look at Neuroprotection

In the context of acute ischemic stroke, the primary therapeutic goal is to salvage brain tissue within a narrow therapeutic window. The current standard of care, tissue plasminogen activator (tPA), focuses on recanalization of occluded cerebral arteries. In contrast, dl-NBP, the active form of this compound, exhibits a multi-faceted neuroprotective mechanism that is not solely dependent on reperfusion.

Comparative Efficacy Data
Therapeutic AgentAnimal ModelDosage and AdministrationKey Efficacy EndpointsReference
dl-NBP Rat (MCAO)20 mg/kg, i.p. (pre- and post-treatment)- Reduced infarct volume- Improved neurological scores- Decreased neuronal apoptosis[1]
dl-NBP Mouse (MCAO)80 mg/kg, p.o.- Reduced infarct volume- Improved neurological and behavioral function- Downregulated pyroptosis markers[2]
tPA --- Primarily facilitates fibrinolysis to restore blood flow[1][3]

MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; p.o.: oral

Experimental Protocols: Ischemic Stroke Model

The most common preclinical model for ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents.[4][5][6][7][8][9][10]

Objective: To mimic the focal ischemic brain injury seen in human stroke.

Procedure:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with isoflurane.

  • Surgical Procedure: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery, thereby blocking blood flow to a specific brain region.

  • Reperfusion (optional): For transient MCAO models, the filament is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

  • Drug Administration: this compound (dl-PHPB) or its active metabolite dl-NBP is administered, often intravenously or orally, at various time points before or after the induction of ischemia.

  • Outcome Measures:

    • Infarct Volume: Assessed 24-48 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining, where healthy tissue stains red and infarcted tissue remains white.

    • Neurological Deficit Scores: Behavioral tests are conducted to evaluate motor and sensory function.

    • Histological and Molecular Analysis: Brain tissue is examined for markers of apoptosis, inflammation, and other cellular changes.

Signaling Pathways in Ischemic Stroke

G cluster_0 dl-NBP Neuroprotection cluster_1 tPA Thrombolysis dl-NBP dl-NBP Mitochondrial Protection Mitochondrial Protection dl-NBP->Mitochondrial Protection Improves function Anti-inflammation Anti-inflammation dl-NBP->Anti-inflammation Inhibits NF-κB Anti-oxidative Stress Anti-oxidative Stress dl-NBP->Anti-oxidative Stress Increases antioxidant enzymes Anti-apoptosis Anti-apoptosis Mitochondrial Protection->Anti-apoptosis Reduces cytochrome c release tPA tPA Plasminogen Plasminogen tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot Degrades Reperfusion Reperfusion Fibrin Clot->Reperfusion Leads to

Caption: Contrasting mechanisms of dl-NBP and tPA in ischemic stroke.

Alzheimer's Disease: A Novel Approach to Combat Neurodegeneration

In the realm of Alzheimer's disease, current treatments like donepezil (B133215) and memantine (B1676192) offer symptomatic relief but do not halt disease progression. Preclinical studies suggest that dl-NBP may offer a disease-modifying potential by targeting multiple pathological cascades.

Comparative Efficacy Data
Therapeutic AgentAnimal ModelDosage and AdministrationKey Efficacy EndpointsReference
dl-NBP P301S Tau Transgenic Mice-- Improved behavioral deficits- Rescued synaptic loss- Inhibited tau hyperphosphorylation[11][12]
dl-NBP + Donepezil Patients with Mild to Moderate AD100 mg NBP three times daily + 5 mg Donepezil daily- Slower cognitive decline (ADAS-cog)- Improved activities of daily living (ADCS-ADL)[3][4][13][14][15]
Donepezil --- Symptomatic improvement in cognition by increasing acetylcholine (B1216132) levels[16][17][18][19][20][21][22][23]
Memantine 3xTg-AD MiceEquivalent to human doses- Restored cognition- Reduced insoluble Aβ levels- Decreased total and hyperphosphorylated tau[24]

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive subscale; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living

Experimental Protocols: Alzheimer's Disease Model

Transgenic mouse models that recapitulate key aspects of Alzheimer's pathology are widely used.[15][25][26][27][28][29]

Objective: To evaluate the efficacy of therapeutic agents in improving cognitive function and reducing pathological hallmarks of Alzheimer's disease.

Procedure:

  • Animal Model: Commonly used models include APP/PS1 and 3xTg-AD mice, which develop amyloid plaques and/or tau pathology.

  • Drug Administration: dl-NBP, donepezil, or memantine is typically administered orally over a prolonged period.

  • Behavioral Testing: The Morris water maze is a standard test to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is measured.

  • Biochemical and Histological Analysis: Brain tissue is analyzed for levels of amyloid-beta peptides, phosphorylated tau protein, and markers of neuroinflammation and synaptic density.

Signaling Pathways in Alzheimer's Disease

G cluster_0 dl-NBP Multi-target Action cluster_1 Donepezil & Memantine dl-NBP dl-NBP ↓ Aβ Production ↓ Aβ Production dl-NBP->↓ Aβ Production ↓ Tau Hyperphosphorylation ↓ Tau Hyperphosphorylation dl-NBP->↓ Tau Hyperphosphorylation ↓ Neuroinflammation ↓ Neuroinflammation dl-NBP->↓ Neuroinflammation ↑ Synaptic Plasticity ↑ Synaptic Plasticity dl-NBP->↑ Synaptic Plasticity Donepezil Donepezil Acetylcholinesterase Acetylcholinesterase Donepezil->Acetylcholinesterase Inhibits ↑ Acetylcholine ↑ Acetylcholine Acetylcholinesterase->↑ Acetylcholine Increases Memantine Memantine NMDA Receptor NMDA Receptor Memantine->NMDA Receptor Antagonizes ↓ Glutamate Excitotoxicity ↓ Glutamate Excitotoxicity NMDA Receptor->↓ Glutamate Excitotoxicity Reduces

Caption: Mechanisms of dl-NBP, Donepezil, and Memantine in Alzheimer's.

Pharmacokinetics and Safety Profile

This compound (dl-PHPB) is rapidly and completely converted to its active metabolite, dl-NBP, in vivo.[30][31][32][33] Studies in rats and dogs have shown that oral administration of dl-PHPB leads to higher plasma concentrations of dl-NBP compared to direct oral administration of dl-NBP, indicating improved bioavailability.[30][31][33] The converted dl-NBP is primarily distributed to fat, the brain, and the stomach.[30][31][33]

While specific toxicity studies on this compound are not extensively available in the public domain, studies on benzoic acid and its derivatives suggest generally low acute toxicity.[5][6][23][34] A study on a structurally similar compound, DL-4-hydroxy-4-phenylhexanamide (DL-HEPB), in rats indicated no mortality and only minor signs of toxicity at high doses.[21][35] However, further dedicated toxicity studies on dl-PHPB are warranted.

Conclusion

The in vivo data for this compound, through its active metabolite dl-NBP, demonstrates significant therapeutic potential for both ischemic stroke and Alzheimer's disease. Its multi-target neuroprotective mechanism offers a distinct advantage over existing therapies that primarily address single pathological pathways. For ischemic stroke, dl-NBP's ability to protect neurons independent of immediate reperfusion presents a promising avenue for extending the therapeutic window. In Alzheimer's disease, its potential to modify disease progression by targeting both amyloid and tau pathology, in addition to neuroinflammation, positions it as a compelling candidate for further investigation. While direct comparative preclinical studies with standard-of-care drugs are still emerging, the existing evidence strongly supports the continued development of this compound as a novel therapeutic agent for these debilitating neurological disorders.

Experimental Workflow

G Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Ischemic Stroke (MCAO) Alzheimer's (Transgenic) Behavioral Assessment Behavioral Assessment Drug Administration->Behavioral Assessment dl-PHPB/dl-NBP vs. Comparator vs. Vehicle Pathological Analysis Pathological Analysis Behavioral Assessment->Pathological Analysis Cognitive & Motor Tests Data Analysis & Comparison Data Analysis & Comparison Pathological Analysis->Data Analysis & Comparison Histology & Biochemistry

Caption: General workflow for in vivo validation studies.

References

Benchmarking 2-(1-hydroxypentyl)benzoic Acid Against Current Stroke Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound 2-(1-hydroxypentyl)benzoic acid (also referred to as dl-PHPB) against the current standard-of-care treatments for acute ischemic stroke: thrombolytic agents (alteplase and tenecteplase) and mechanical thrombectomy. The information is compiled from preclinical and clinical studies to support further research and development in stroke therapeutics.

Executive Summary

Acute ischemic stroke is a leading cause of mortality and long-term disability worldwide. Current treatments focus on rapid reperfusion of the occluded cerebral artery to salvage threatened brain tissue. While thrombolytics and mechanical thrombectomy have revolutionized stroke care, they are limited by a narrow therapeutic window and potential complications. This compound, a derivative of 3-n-butylphthalide (NBP), has emerged as a potential neuroprotective agent with a different mechanism of action, offering a promising avenue for stroke therapy. This guide benchmarks the preclinical efficacy and proposed mechanisms of dl-PHPB against established treatments.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies. It is crucial to note that the preclinical data for each treatment is derived from different studies with varying experimental conditions, making direct comparisons challenging. The data should be interpreted with consideration of the specific models and parameters used in each study.

Table 1: Preclinical Efficacy of this compound and Thrombolytic Agents in Animal Models of Ischemic Stroke

TreatmentAnimal ModelKey Efficacy EndpointsResults
This compound (dl-PHPB) Rat (transient Middle Cerebral Artery Occlusion - tMCAO)Infarct Volume ReductionDose-dependent reduction: 32.1% (1.3 mg/kg), 53.5% (3.9 mg/kg), 63.4% (12.9 mg/kg) vs. vehicle[1]
Neurological Deficit ImprovementDose-dependent improvement in neurological score[1]
Alteplase (B1167726) (rtPA) Mouse (thromboembolic MCAO)Infarct Volume Reduction (early administration <3h)Significant reduction (absolute difference of -6.63 mm³) vs. saline control[2]
Infarct Volume (late administration ≥3h)Deleterious effect (absolute difference of +5.06 mm³) vs. saline control[2]
Tenecteplase (B1169815) (TNK) Mouse (thromboembolic MCAO)Infarct Volume Reduction (early administration)41.2% reduction (2.5 mg/kg) vs. vehicle[3]
Comparison with Alteplase (early administration)Similar infarct reduction to 10 mg/kg alteplase[3]

Table 2: Safety and Complications of Current Stroke Treatments (Clinical Data)

TreatmentCommon Side Effects / ComplicationsIncidence
Alteplase Bleeding (major and minor), Intracranial Hemorrhage (ICH), Angioedema, AnaphylaxisICH incidence in clinical trials is approximately 6.4%[4]
Tenecteplase Bleeding, Intracranial Hemorrhage (ICH)Risk of ICH is comparable to or, in some studies, lower than alteplase, particularly at the 0.25 mg/kg dose[5]
Mechanical Thrombectomy Post-procedure Intracerebral Hemorrhage, Access site complications (e.g., groin hematoma), Vessel perforation or dissection, Embolization to new territorySymptomatic ICH rates are around 4.4% to 7.6% in pooled trial data.[6] Access site complications occur in a notable percentage of cases.

Mechanisms of Action and Signaling Pathways

This compound (dl-PHPB)

Preclinical studies suggest that dl-PHPB exerts its neuroprotective effects through a multi-faceted mechanism. A key study indicates that its therapeutic benefits are largely attributable to its rapid conversion to the active metabolite, 3-n-butylphthalide (dl-NBP)[1]. The proposed mechanisms include:

  • Increased Cerebral Blood Flow: dl-PHPB, via its metabolite dl-NBP, has been shown to significantly increase regional cerebral blood flow in the ischemic area[1]. This helps to restore oxygen and nutrient supply to the penumbra, the area of salvageable brain tissue surrounding the infarct core.

  • Anti-apoptotic Effects: In vitro studies suggest that dl-PHPB may protect neurons from apoptosis (programmed cell death) induced by oxidative stress. This is potentially achieved by modulating the levels of apoptosis-related proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax and caspase-3.

  • PKC Signaling Pathway Involvement: The neuroprotective effects of dl-PHPB may also be mediated through the Protein Kinase C (PKC) signaling pathway.

G Proposed Neuroprotective Signaling Pathway of this compound (dl-PHPB) cluster_0 Ischemic Cascade cluster_1 dl-PHPB Intervention Oxidative Stress Oxidative Stress Apoptosis Apoptosis PHPB This compound (dl-PHPB) NBP 3-n-butylphthalide (dl-NBP) PHPB->NBP Rapid Conversion PKC PKC Signaling Pathway PHPB->PKC CBF Increased Cerebral Blood Flow NBP->CBF CBF->Oxidative Stress Mitigates Bcl2 ↑ Bcl-2 PKC->Bcl2 Bax ↓ Bax PKC->Bax Caspase3 ↓ Caspase-3 PKC->Caspase3 Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspase3->Apoptosis Promotes

Caption: Proposed neuroprotective pathways of dl-PHPB.

Thrombolytic Agents: Alteplase and Tenecteplase

Alteplase (recombinant tissue plasminogen activator, rt-PA) and tenecteplase (a genetically modified variant of rt-PA) are fibrinolytic drugs. Their primary mechanism of action is to restore blood flow by dissolving the fibrin (B1330869) clot that is obstructing the cerebral artery.

  • Fibrin-Specific Plasminogen Activation: Both drugs are serine proteases that convert plasminogen to plasmin. Plasmin is the active enzyme that degrades the fibrin mesh of the thrombus[7][8].

  • Tenecteplase's Enhanced Properties: Tenecteplase has a longer half-life and greater fibrin specificity compared to alteplase, which allows for single-bolus administration[7].

G Fibrinolytic Pathway of Alteplase and Tenecteplase cluster_0 Thrombolytic Action Thrombolytic Alteplase / Tenecteplase Plasminogen Plasminogen Thrombolytic->Plasminogen Binds to Fibrin-bound Plasminogen Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin Fibrin (in clot) Plasmin->Fibrin Degrades Degradation Fibrin Degradation Products Fibrin->Degradation

Caption: Mechanism of action for thrombolytic agents.

Mechanical Thrombectomy

Mechanical thrombectomy is a non-pharmacological intervention that physically removes the clot from the occluded large cerebral vessel.

  • Direct Clot Removal: A catheter-based device (stent retriever or aspiration catheter) is guided to the site of the occlusion to retrieve or aspirate the thrombus[6].

  • Rapid Reperfusion: Successful thrombectomy leads to immediate restoration of blood flow to the ischemic brain tissue.

  • Neuroprotection through Reperfusion: The primary "neuroprotective" aspect of mechanical thrombectomy is the rapid salvage of the ischemic penumbra by restoring blood and oxygen supply, thereby preventing further neuronal death. Adjunctive neuroprotective therapies are being investigated to mitigate ischemia-reperfusion injury that can occur after the procedure[9][10][11].

Experimental Protocols

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used preclinical model to simulate ischemic stroke and reperfusion.

Objective: To induce a temporary focal cerebral ischemia followed by reperfusion to mimic the clinical scenario of an ischemic stroke.

Methodology:

  • Animal Preparation: The animal (typically a rat or mouse) is anesthetized, and its body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to confirm a significant reduction in blood flow.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion of the MCA territory.

  • Post-operative Care: The animal is monitored during recovery, and supportive care is provided.

  • Outcome Assessment: At a predetermined time point (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is harvested for infarct volume analysis (e.g., using TTC staining) and neurological function is assessed using behavioral tests.[1][12][13][14]

G Experimental Workflow for tMCAO Model cluster_0 Procedure cluster_1 Outcome Measures Anesthesia Anesthesia & Temperature Control Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion Intraluminal Suture Insertion (MCAO) Surgery->Occlusion Confirmation CBF Monitoring (e.g., Laser Doppler) Occlusion->Confirmation Reperfusion Suture Withdrawal (Reperfusion) Confirmation->Reperfusion Recovery Post-operative Care Reperfusion->Recovery Assessment Neurological Deficit Scoring Recovery->Assessment Infarct Infarct Volume Analysis (TTC Staining) Recovery->Infarct

Caption: Workflow of the tMCAO experimental model.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a common in vitro method to simulate the ischemic conditions of a stroke in cell cultures.

Objective: To expose neuronal or other brain cell cultures to an environment lacking oxygen and glucose to mimic the core components of ischemic injury.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.

  • Induction of OGD: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber with a deoxygenated atmosphere (e.g., 95% N2, 5% CO2).

  • Duration of OGD: The cells are incubated under these conditions for a specific duration (e.g., 1-4 hours).

  • Reperfusion/Reoxygenation: The glucose-free medium is replaced with standard, glucose-containing medium, and the cultures are returned to a normoxic incubator.

  • Assessment of Cell Viability and Death: At various time points after reoxygenation, cell viability and death are assessed using assays such as:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters and stains the nucleus of dead cells.

    • MTT or WST Assays: Measure the metabolic activity of viable cells.[3][5][15][16]

G Experimental Workflow for OGD Model cluster_0 Procedure cluster_1 Outcome Measures Culture Neuronal Cell Culture OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD Reoxygenation Reoxygenation & Glucose Restoration OGD->Reoxygenation Viability Cell Viability Assays (e.g., MTT, WST) Reoxygenation->Viability Death Cell Death Assays (e.g., LDH, PI Staining) Reoxygenation->Death

Caption: Workflow of the OGD in vitro model.

Conclusion

This compound shows promise as a neuroprotective agent in preclinical models of ischemic stroke, primarily through its conversion to dl-NBP, which increases cerebral blood flow and exhibits anti-apoptotic properties. Its mechanism of action is distinct from the fibrinolytic effects of alteplase and tenecteplase and the direct clot removal of mechanical thrombectomy. While the current standard-of-care treatments are focused on reperfusion, dl-PHPB's neuroprotective approach could potentially be used as an adjunctive therapy to extend the therapeutic window or to mitigate reperfusion injury. However, the lack of direct comparative preclinical studies makes it difficult to definitively benchmark its efficacy against current treatments. Further research, including head-to-head preclinical trials and eventually, well-designed clinical trials, are necessary to establish the therapeutic potential of this compound in the management of acute ischemic stroke.

References

A Comparative Analysis of Gas Phase Acidity in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The intrinsic acidity of a molecule, devoid of solvent effects, is reflected in its gas-phase acidity. For substituted benzoic acids, this fundamental property is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. This guide provides a comparative study of the gas-phase acidity of various substituted benzoic acids, supported by experimental data, detailed methodologies, and explanatory diagrams to elucidate the underlying electronic effects. This information is critical for researchers and professionals in drug development and materials science, where understanding molecular acidity is paramount.

Quantitative Comparison of Gas Phase Acidity

The gas-phase acidity of a compound is typically expressed as the Gibbs free energy change (ΔacidG°) or enthalpy change (ΔacidH°) for the deprotonation reaction in the gas phase (AH → A⁻ + H⁺). A more negative or smaller value indicates a stronger acid. The following table summarizes experimental and calculated gas-phase acidity values for a selection of substituted benzoic acids.

SubstituentPositionΔacidG° (kcal/mol)[1][2]ΔacidH° (kcal/mol)
-H-337.5 (experimental)345.1 (experimental)
-NH₂ortho341.2 (calculated)-
meta340.1 (calculated)-
para342.3 (calculated)-
-OHmeta-339.8
para-340.8
-OCH₃meta-339.8
para-340.8
-CH₃meta338.8 (calculated)-
para339.7 (calculated)-
-Fmeta333.5 (calculated)-
para333.8 (calculated)-
-Clmeta332.0 (calculated)-
para332.7 (calculated)-
-CNmeta326.9 (calculated)-
para326.7 (calculated)-
-NO₂meta325.8 (calculated)-
para325.2 (calculated)-
-SO₂CF₃ortho323.0 (calculated)-
meta324.9 (calculated)-
para322.8 (calculated)-

Note: Experimental values are often used as benchmarks for computational studies. The calculated values presented here were obtained using density functional theory (DFT) at the B3LYP/6-311++G(2d,2p) level of theory and show good correlation with experimental data[1][2].

Substituent Effects on Gas Phase Acidity

The acidity of substituted benzoic acids in the gas phase is primarily governed by the electronic properties of the substituent, namely its inductive and resonance effects. These effects modulate the stability of the resulting carboxylate anion.

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -SO₂CF₃, increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it. This stabilization is more pronounced when the EWG is in the para or ortho position, where it can exert both inductive and resonance effects.

  • Electron-donating groups (EDGs) , such as -NH₂ and -OCH₃, decrease acidity. These groups donate electron density to the benzene ring, which destabilizes the carboxylate anion by increasing the negative charge density on the carboxylate group.

The interplay of these effects varies with the substituent's position:

  • Para-position: Both inductive and resonance effects are significant.

  • Meta-position: The inductive effect is dominant, as the resonance effect is not transmitted to the carboxylate group from this position.

  • Ortho-position: The "ortho-effect" comes into play, which is a combination of electronic and steric factors. Generally, most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid, though the exact reasons are still a subject of some debate[3][4].

The following diagram illustrates the logical relationship between substituent effects and the resulting gas-phase acidity.

Substituent_Effects substituent Substituent on Benzoic Acid ewg ewg substituent->ewg Electron-Withdrawing (-NO2, -CN) edg edg substituent->edg Electron-Donating (-NH2, -OCH3) stabilize stabilize ewg->stabilize Stabilizes Carboxylate Anion position Positional Effects ewg->position destabilize destabilize edg->destabilize Destabilizes Carboxylate Anion edg->position increase_acidity increase_acidity stabilize->increase_acidity Increases Acidity decrease_acidity decrease_acidity destabilize->decrease_acidity Decreases Acidity para_ortho para_ortho position->para_ortho Para/Ortho: Strong Resonance & Inductive meta meta position->meta Meta: Mainly Inductive

Figure 1. Logical relationship between substituent electronic effects and gas phase acidity.

Experimental Determination of Gas Phase Acidity

Several mass spectrometry-based techniques are employed to measure gas-phase acidities. These methods rely on observing proton transfer reactions between the acid of interest and a series of reference acids with known acidities.

  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: This is a high-resolution technique that allows for the trapping of ions for extended periods, enabling the study of ion-molecule reactions at thermal equilibrium[5].

    • Ion Generation: The benzoate (B1203000) anion of interest is generated, often via electrospray ionization (ESI) or chemical ionization (CI).

    • Ion Trapping: The generated anions are trapped in the ICR cell by a strong magnetic field and a weak electrostatic potential.

    • Reaction with Reference Acid: A reference acid with a known gas-phase acidity is introduced into the cell as a neutral gas. Proton transfer reactions between the trapped benzoate anion and the neutral reference acid are allowed to reach equilibrium.

    • Equilibrium Constant Determination: The relative abundances of the reactant and product anions at equilibrium are measured. The equilibrium constant (Keq) for the proton transfer reaction is then calculated.

    • ΔacidG° Calculation: The free energy change for the reaction is determined from the equilibrium constant (ΔG° = -RTlnKeq). By comparing the acidity of the unknown acid to a series of reference acids, a precise gas-phase acidity value can be determined.

  • Pulsed High-Pressure Mass Spectrometry (HPMS): This technique involves a high-pressure ion source where ion-molecule reactions occur under thermal conditions[6]. The principles are similar to FT-ICR, focusing on achieving thermal equilibrium for proton transfer reactions.

  • Kinetic Method: This method is based on the competitive dissociation of a proton-bound dimer formed between the acid of interest and a reference acid[7].

    • Dimer Formation: A proton-bound heterodimer anion, [A-H-Aref]⁻, is formed, where AH is the sample acid and ArefH is a reference acid with known gas-phase acidity.

    • Collision-Induced Dissociation (CID): The dimer ion is mass-selected and subjected to collision-induced dissociation. It fragments into either A⁻ + ArefH or AH + Aref⁻.

    • Branching Ratio Measurement: The relative abundances of the two fragment ions (the branching ratio) are measured.

    • Correlation with Acidity: The logarithm of the branching ratio is linearly related to the difference in gas-phase acidity between the sample and reference acids. By using a series of reference acids, the gas-phase acidity of the sample can be determined.

The following diagram illustrates a generalized workflow for the experimental determination of gas-phase acidity.

Experimental_Workflow cluster_reaction Proton Transfer Reaction cluster_analysis Data Analysis esi Electrospray Ionization icr FT-ICR Cell / HPMS Source esi->icr ci Chemical Ionization ci->icr ref_acid Introduce Reference Acid icr->ref_acid equilibrium Attain Equilibrium (A- + BH <=> AH + B-) ref_acid->equilibrium mass_spec Mass Spectrometry (Measure Ion Ratios) equilibrium->mass_spec keq Calculate Keq mass_spec->keq delta_g Determine ΔacidG° keq->delta_g

Figure 2. Generalized workflow for determining gas phase acidity.

References

Comparative study of chiral separation methods for 2-(1-hydroxypentyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of chiral separation techniques for 2-(1-hydroxypentyl)benzoic acid reveals several viable methods, primarily leveraging established protocols for structurally similar acidic compounds like ibuprofen (B1674241). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the enantioselective separation of this compound, supported by experimental data from analogous separations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for chiral separations in the pharmaceutical industry. For acidic compounds such as this compound, polysaccharide-based chiral stationary phases (CSPs) are particularly effective.

Experimental Protocol (Adapted from Ibuprofen Separation)

A common approach involves using a cellulose-based CSP, such as one coated with cellulose (B213188) tris-(3,5-dimethylphenylcarbamate).

  • Column: Chiralpak AD or a similar cellulose-based chiral column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol (e.g., 2-propanol or ethanol) with a small percentage of a strong acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group. A typical mobile phase could be n-heptane/2-propanol/TFA (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at a suitable wavelength, for instance, 220 nm or 254 nm.[2]

  • Temperature: Ambient or controlled at 25°C.[2]

Data Presentation

Parameter(R)-enantiomer(S)-enantiomerSource
Retention Time (tR) 10.3 min11.9 min[1]
Resolution (Rs) \multicolumn{2}{c}{1.22}

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, reduced solvent consumption, and higher efficiency.[3][4] SFC utilizes supercritical carbon dioxide as the main mobile phase component.[5]

Experimental Protocol (Adapted from Ibuprofen Separation)

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OX-H or Chiralpak AZ-H.[3]

  • Mobile Phase: Supercritical CO2 with a modifier, typically an alcohol like methanol, ethanol, or isopropanol.[3] A common mobile phase composition is CO2/(Methanol with 0.2% of an amine modifier) (80:20, v/v). Basic additives are often used to improve peak shape.[3]

  • Flow Rate: 2-5 mL/min.

  • Back Pressure: 100-150 bar.

  • Detection: UV at an appropriate wavelength.

  • Temperature: 35-40°C.

Data Presentation

The following table summarizes the performance of SFC for the chiral separation of ibuprofen.

Parameter(R)-enantiomer(S)-enantiomerSource
Enantiomeric Excess (e.e.) 95.1%99.3%[3]
Recovery Yield 80.0%77.6%[3]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that requires minimal sample and solvent.[6][7] For chiral separations of acidic compounds, a chiral selector is added to the background electrolyte (BGE).[6]

Experimental Protocol (Adapted from Ibuprofen Separation)

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 40 cm).

  • Background Electrolyte (BGE): A buffer solution, such as phosphate (B84403) buffer, at a specific pH. For acidic compounds, a pH around 3-5 is often optimal.[2]

  • Chiral Selector: Cyclodextrins (e.g., methyl-β-cyclodextrin) are commonly used as chiral selectors for profens.[2][8] The concentration of the chiral selector is a critical parameter to optimize.

  • Voltage: 15-25 kV.

  • Detection: UV detection at a suitable wavelength.[2]

  • Temperature: 25°C.[2]

Data Presentation

While one study on ibuprofen found that the tested CE parameters did not achieve chiral discrimination, CE has been successfully applied to other acidic drugs and remains a viable technique to explore for this compound.[2] Optimization of the chiral selector type and concentration, as well as the BGE pH, would be crucial.

Mandatory Visualization

G cluster_0 Method Development Workflow cluster_1 HPLC cluster_2 SFC cluster_3 CE racemate Racemic this compound method_selection Method Selection (HPLC, SFC, CE) racemate->method_selection hplc_csp Chiral Stationary Phase (e.g., Polysaccharide-based) method_selection->hplc_csp Select HPLC sfc_csp Chiral Stationary Phase (e.g., Polysaccharide-based) method_selection->sfc_csp Select SFC ce_selector Chiral Selector Screening (e.g., Cyclodextrins) method_selection->ce_selector Select CE hplc_mp Mobile Phase Optimization (e.g., Heptane/Alcohol/TFA) hplc_csp->hplc_mp hplc_analysis Analysis & Data Collection hplc_mp->hplc_analysis comparison Comparative Data Analysis (Resolution, Time, Efficiency) hplc_analysis->comparison sfc_mp Modifier & Additive Screening (e.g., Methanol, Amine) sfc_csp->sfc_mp sfc_analysis Analysis & Data Collection sfc_mp->sfc_analysis sfc_analysis->comparison ce_bge BGE Optimization (pH, Buffer Concentration) ce_selector->ce_bge ce_analysis Analysis & Data Collection ce_bge->ce_analysis ce_analysis->comparison

Caption: Workflow for comparing chiral separation methods.

References

Safety Operating Guide

Safe Disposal of 2-(1-hydroxypentyl)benzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(1-hydroxypentyl)benzoic acid is critical for ensuring laboratory safety and environmental compliance. As a non-halogenated organic acid, this compound requires careful handling and segregation from other waste streams. The fundamental principle is to treat it as hazardous chemical waste, ensuring it is collected by a certified waste disposal service.[1] Never dispose of this chemical down the drain or in regular trash.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1][2]

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[1]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Mixing incompatible chemicals can lead to dangerous reactions.[3] Organic acids must be kept separate from other chemical classes.[3][4]

Step-by-Step Disposal Procedure:

  • Identify the Waste Stream: Designate a specific waste container for "Non-Halogenated Organic Acids." This keeps this compound separate from inorganic acids (like hydrochloric acid), bases, oxidizers, and halogenated organic waste.[3][5]

  • Select the Proper Container: Use a dedicated, undamaged glass or polyethylene (B3416737) container for waste collection.[3][4] Do not use metal containers, as acids can corrode them.[4][6]

  • Label the Container: Clearly label the waste container with a "Hazardous Waste" label before any waste is added.[4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Skin Irritant," "Eye Irritant").[1]

    • The date accumulation started.

  • Transfer the Waste: Carefully transfer the this compound waste into the designated container. If it is a solid, use a scoop or spatula. If it is in solution, pour carefully to avoid splashes. This should be done in a fume hood.

  • Do Not Overfill: Fill the waste container to no more than 75% of its total capacity.[3] This headspace allows for vapor expansion and reduces the risk of spills during transport.

  • Secure the Container: Tightly close the container cap after adding waste.

  • Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be away from incompatible materials and general work areas. Ensure secondary containment (like a plastic tub) is used to catch any potential leaks.[4]

  • Arrange for Disposal: Once the container is full or has been in storage for a specified period (often up to one year for partially filled containers), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][6]

Summary of Safety and Disposal Data

The following table summarizes the key hazard information and logistical requirements for the proper disposal of this compound, based on data for a closely related compound and general organic acid disposal guidelines.

ParameterGuidelineCitations
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Required PPE Chemical-resistant gloves, safety goggles/glasses, lab coat.[1]
Disposal Method Collection for an approved waste disposal plant. Do not dispose of down the drain. [1][7]
Waste Container Type Glass or polyethylene bottle. Avoid steel containers.[3][4]
Waste Segregation Store as "Non-Halogenated Organic Acid." Keep separate from bases, oxidizing agents, and inorganic acids.[3][4][5]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) with secondary containment.[4][6]
Container Fill Level Do not exceed 75% capacity.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_warnings Key Prohibitions start Start: Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_prep Step 2: Select & Label Waste Container 'Non-Halogenated Organic Acid' ppe->container_prep transfer Step 3: Transfer Waste (Do not exceed 75% capacity) container_prep->transfer no_mixing DO NOT Mix with Incompatibles (Bases, Oxidizers) container_prep->no_mixing store Step 4: Securely Close & Store in Satellite Area transfer->store no_drain DO NOT Pour Down Drain transfer->no_drain no_trash DO NOT Mix with General Trash transfer->no_trash pickup Step 5: Arrange Pickup by EH&S or Approved Vendor store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-(1-hydroxypentyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for managing 2-(1-hydroxypentyl)benzoic Acid, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassPotential EffectSource
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
Specific Target Organ ToxicityMay cause respiratory irritation[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Required Personal Protective Equipment:

Body PartEquipmentStandard/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1Protects against splashes and airborne particles[2]. Goggles are essential, and a face shield provides an additional layer of protection, especially during bulk handling or reactions that may splash[2][3].
Hands Nitrile or Butyl Rubber GlovesASTM F739Provides a barrier against skin contact. Nitrile gloves are suitable for incidental contact, while butyl rubber offers greater resistance to a wider range of chemicals[3]. Double gloving is recommended for enhanced protection[2].
Body Laboratory CoatNFPA 2112Protects skin and personal clothing from spills and contamination[2].
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[3].
Feet Closed-toe ShoesASTM F2413Protects feet from spills and falling objects[2].
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed[4].

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for acidic organic compounds.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE requirements outlined in the table above. Ensure all PPE is in good condition and fits properly.

3. Chemical Handling:

  • Weighing: When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5][6].

4. Decontamination:

  • Wipe down the work area with an appropriate solvent and then with soap and water after handling is complete.

  • Properly remove and dispose of contaminated gloves.

  • Wash hands thoroughly with soap and water after removing gloves[1].

Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • All solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure:

  • Containerization: Use chemically resistant containers for all waste. Ensure containers are in good condition and have secure lids.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7]. Never dispose of this compound down the drain[7].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[8].
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[7].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material from the spill kit.

  • Neutralize (if applicable): For acidic spills, a neutralizing agent may be used if appropriate for the specific chemical.

  • Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Visual Workflow for PPE and Handling

The following diagram illustrates the logical flow for safely handling this compound, from preparation to waste disposal.

PPE_Workflow cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Doffing PPE cluster_disposal 5. Waste Disposal A Assess Hazards & Risks B Verify Fume Hood Operation A->B C Locate Safety Equipment (Eyewash, Shower, Spill Kit) B->C D Lab Coat C->D E Safety Goggles & Face Shield D->E F Nitrile/Butyl Gloves E->F G N95 Respirator (if needed) F->G H Weigh Solid G->H I Prepare Solution H->I J Conduct Experiment I->J K Decontaminate Work Area J->K L Remove Gloves (dispose as waste) K->L M Remove Goggles/Face Shield L->M N Remove Lab Coat M->N O Wash Hands Thoroughly N->O P Collect Solid & Liquid Waste O->P Q Label Hazardous Waste Container P->Q R Store in Satellite Accumulation Area Q->R

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.